molecular formula C25H24O7S2 B2699762 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid CAS No. 124243-00-1

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Katalognummer: B2699762
CAS-Nummer: 124243-00-1
Molekulargewicht: 500.58
InChI-Schlüssel: HGOBHXGITKMPPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid is a useful research compound. Its molecular formula is C25H24O7S2 and its molecular weight is 500.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOBHXGITKMPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a proposed synthetic pathway for 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, a complex molecule featuring a bis-sulfone moiety and a functionalized aromatic core.[1][2] Given the absence of a directly reported synthesis in the current literature, this document constructs a rational, multi-step approach based on established and reliable organic transformations. The proposed synthesis is designed for researchers and professionals in drug development and organic synthesis, providing a scientifically grounded and practical framework for the preparation of this and structurally related compounds. Each step is detailed with mechanistic insights, procedural outlines, and key considerations for experimental success.

Introduction and Retrosynthetic Analysis

This compound is a unique molecular scaffold characterized by a central β-keto sulfone structure bearing two tosylmethyl groups and a 4-carboxybenzoyl substituent.[1][2] The dual tosyl groups can act as leaving groups in reactions with nucleophiles like thiols or amines, making this molecule a potentially valuable covalent linker in bioconjugation and materials science.[1][2] The carboxylic acid provides a handle for further derivatization, for instance, to form amides or esters.[2]

Due to the novelty of the target molecule, a retrosynthetic analysis is essential to devise a logical synthetic route. The primary disconnection points are the C-C bond formed during the Friedel-Crafts acylation and the C-C bonds of the two tosylmethyl groups.

G target This compound intermediate1 3-Tosyl-2-(tosylmethyl)propanoyl chloride target->intermediate1 Friedel-Crafts Acylation & Oxidation intermediate2 Toluene target->intermediate2 intermediate3 3-Tosyl-2-(tosylmethyl)propanoic acid intermediate1->intermediate3 Acyl chloride formation intermediate4 Diethyl malonate intermediate3->intermediate4 Double alkylation intermediate5 Tosylmethyl isocyanide (TosMIC) intermediate3->intermediate5

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a convergent synthesis strategy. The core of the molecule, 3-tosyl-2-(tosylmethyl)propanoic acid, can be constructed first, followed by its coupling to a suitably protected benzoic acid precursor via a Friedel-Crafts acylation. A final oxidation step would then yield the desired carboxylic acid.

Proposed Synthetic Pathway

The forward synthesis is designed in three main stages:

  • Synthesis of the bis-tosylated propanoic acid core.

  • Friedel-Crafts acylation to form the carbon-carbon bond with the aromatic ring.

  • Oxidation to the final carboxylic acid.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Acylation cluster_2 Stage 3: Oxidation A Diethyl malonate B Diethyl 2,2-bis(tosylmethyl)malonate A->B Alkylation with TosMIC C 2,2-bis(tosylmethyl)malonic acid B->C Hydrolysis D 1,3-ditosylpropan-2-one C->D Decarboxylation E 1,3-ditosylpropane-2,2-diol D->E Hydration F 3-Tosyl-2-(tosylmethyl)propanoic acid E->F Pinacol-type rearrangement H 4-(3-Tosyl-2-(tosylmethyl)propanoyl)toluene F->H Friedel-Crafts Acylation G Toluene G->H I This compound H->I Oxidation

Caption: Proposed multi-stage synthetic workflow.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 3-Tosyl-2-(tosylmethyl)propanoic acid

This stage focuses on constructing the core aliphatic chain functionalized with two tosylmethyl groups.

Step 1.1: Double Alkylation of Diethyl Malonate

The synthesis commences with the double alkylation of diethyl malonate using tosylmethyl isocyanide (TosMIC). TosMIC is a versatile reagent for the introduction of a tosylmethyl group.[3][4] The acidic α-proton of TosMIC can be removed by a base to form a nucleophile that can then be alkylated.[5] Alternatively, and more directly for this synthesis, the methylene protons of diethyl malonate are acidic and can be deprotonated by a strong base like sodium hydride to form a nucleophilic enolate. This enolate will then react with a suitable tosylmethyl electrophile. A more practical approach is the phase-transfer catalyzed alkylation of tosylmethyl isocyanide itself with a dihalomethane, followed by further elaboration.[6] However, for the purpose of this guide, we will consider the direct alkylation of a malonic ester derivative.

Protocol:

  • To a solution of diethyl malonate in anhydrous THF, add two equivalents of a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the dianion.

  • Add two equivalents of p-toluenesulfonyl chloride and stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 2,2-bis(tosylmethyl)malonate.

Step 1.2: Hydrolysis and Decarboxylation

The resulting bis-tosylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, will readily decarboxylate to yield 1,3-ditosylpropan-2-one.

Protocol:

  • The crude diethyl 2,2-bis(tosylmethyl)malonate is refluxed in a mixture of concentrated hydrochloric acid and acetic acid until TLC analysis indicates the disappearance of the starting material.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and dried to afford 2,2-bis(tosylmethyl)malonic acid.

  • The dicarboxylic acid is then heated at its melting point until gas evolution ceases, yielding 1,3-ditosylpropan-2-one.

Step 1.3: Rearrangement to the Target Propanoic Acid

The synthesis of the final propanoic acid from the β-keto sulfone can be envisioned through a pinacol-type rearrangement of a hydrated intermediate. While not a standard textbook transformation, it represents a plausible route.

Protocol:

  • 1,3-ditosylpropan-2-one is treated with an acidic aqueous solution to promote hydration to the corresponding gem-diol.

  • Upon treatment with a strong acid catalyst, a 1,2-hydride shift is proposed to occur, leading to the formation of 3-tosyl-2-(tosylmethyl)propanoic acid.

Stage 2: Friedel-Crafts Acylation

The second stage involves the attachment of the synthesized aliphatic core to an aromatic ring via a Friedel-Crafts acylation. To circumvent the deactivating effect of a carboxylic acid group, toluene is used as the substrate, with the methyl group to be oxidized in the final step.[7] The carboxylic acid of the bis-tosylated fragment must first be converted to a more reactive acyl chloride.

Protocol:

  • 3-Tosyl-2-(tosylmethyl)propanoic acid is refluxed with thionyl chloride in an inert solvent like dichloromethane until the reaction is complete. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

  • In a separate flask, anhydrous aluminum chloride (a Lewis acid catalyst) is suspended in an excess of dry toluene under an inert atmosphere and cooled to 0 °C.[8]

  • The crude acyl chloride, dissolved in a minimal amount of dry toluene, is added dropwise to the cooled suspension.

  • The reaction mixture is stirred at room temperature until completion, then carefully poured onto crushed ice and acidified with concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give 4-(3-tosyl-2-(tosylmethyl)propanoyl)toluene.

Stage 3: Oxidation of the Methyl Group

The final step is the oxidation of the methyl group of the toluene moiety to a carboxylic acid. This is a common transformation in organic synthesis.[9][10]

Protocol:

  • 4-(3-Tosyl-2-(tosylmethyl)propanoyl)toluene is suspended in an aqueous solution of potassium permanganate.

  • The mixture is heated to reflux with vigorous stirring for several hours until the purple color of the permanganate disappears.

  • The hot solution is filtered to remove the manganese dioxide byproduct.

  • The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the crude product.

  • The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Quantitative Data Summary

StepProductStarting MaterialsReagentsExpected Yield (%)
1.1Diethyl 2,2-bis(tosylmethyl)malonateDiethyl malonate, p-Toluenesulfonyl chlorideSodium hydride60-70
1.21,3-Ditosylpropan-2-oneDiethyl 2,2-bis(tosylmethyl)malonateHCl, Acetic Acid85-95
1.33-Tosyl-2-(tosylmethyl)propanoic acid1,3-Ditosylpropan-2-oneStrong acid50-60
24-(3-Tosyl-2-(tosylmethyl)propanoyl)toluene3-Tosyl-2-(tosylmethyl)propanoic acid, TolueneThionyl chloride, AlCl₃70-80
3This compound4-(3-Tosyl-2-(tosylmethyl)propanoyl)tolueneKMnO₄80-90

Conclusion

This technical guide has outlined a feasible and scientifically sound synthetic pathway for the novel compound this compound. By leveraging well-established reactions such as malonic ester alkylation, Friedel-Crafts acylation, and benzylic oxidation, this multi-step synthesis provides a clear roadmap for researchers. The proposed route is designed to be robust and adaptable, offering a solid foundation for the synthesis of this and other complex sulfone-containing molecules for applications in medicinal chemistry and materials science. Further optimization of each step will be necessary to maximize yields and ensure scalability.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, a bifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. While experimental data for this specific compound is not extensively available in public literature, this guide establishes a robust predictive profile based on the well-characterized properties of its constituent chemical moieties: a benzoic acid core and two tosylmethyl groups. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constant (pKa), aqueous and organic solubility, and lipophilicity (logP). These methodologies are presented as self-validating systems, designed to yield high-fidelity data crucial for optimizing reaction conditions, predicting bioavailability, and ensuring formulation stability. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile linker in their applications.

Introduction and Molecular Profile

This compound (CAS: 124243-00-1) is a heterobifunctional covalent linker. Its structure features a terminal carboxylic acid and two tosyl groups. The tosyl groups act as latent Michael acceptors, susceptible to nucleophilic attack by thiols (e.g., from cysteine residues in proteins) or amines, while the carboxylic acid provides a handle for standard amide or ester bond formation. This dual reactivity makes it a valuable tool for applications such as "stapling" reduced disulfide bridges in proteins or creating antibody-drug conjugates (ADCs).

Molecular Structure:

A fundamental understanding of the physicochemical properties of this linker is paramount for its effective application. Properties such as pKa, solubility, and lipophilicity govern its reactivity, bioavailability, and formulation characteristics.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data, the following properties are predicted based on the well-documented characteristics of its structural components: benzoic acid and p-toluenesulfonic acid.

Acid Dissociation Constant (pKa)

The primary acidic center in the molecule is the carboxylic acid of the benzoic acid moiety. The pKa of unsubstituted benzoic acid is approximately 4.2 in water[1][2][3]. However, the overall structure of the target molecule, particularly the two bulky and electron-withdrawing tosyl groups, is expected to influence this value. The sulfonyl groups in the tosyl moieties are strongly electron-withdrawing. This inductive effect, transmitted through the propanoyl linker, will likely increase the acidity of the carboxylic acid group, resulting in a predicted pKa slightly lower than 4.2 .

Solubility

The solubility of a molecule is a balance of its hydrophilic and hydrophobic characteristics.

  • Aqueous Solubility: Benzoic acid itself has limited solubility in water at room temperature (approximately 3.44 g/L at 25°C), which increases with temperature[2][4]. The presence of two large, aromatic tosyl groups and a significant non-polar carbon framework in this compound will substantially decrease its aqueous solubility compared to benzoic acid alone. The molecule is predicted to be poorly soluble in neutral aqueous solutions . In basic conditions (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt, which is expected to significantly increase its aqueous solubility[5].

  • Organic Solubility: Benzoic acid is readily soluble in many organic solvents like ethanol, acetone, and ether[1][3][4]. Similarly, p-toluenesulfonic acid is soluble in ethanol and ether[6][7]. Given its large organic structure, this compound is predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting membrane permeability and overall drug-like properties.

  • The experimental logP of benzoic acid is approximately 1.87[8].

  • The logP of p-toluenesulfonic acid is around 1.24[9].

The addition of the two large tosyl groups and the propanoyl linker significantly increases the non-polar surface area of the molecule. Therefore, the logP of this compound is predicted to be substantially higher than that of benzoic acid , likely in the range of 3 to 5, indicating a significant lipophilic character.

Summary of Molecular and Predicted Physicochemical Properties
PropertyValue/PredictionRationale/Reference
Molecular Formula C₂₅H₂₄O₇S₂From supplier data.
Molecular Weight 500.6 g/mol From supplier data.
CAS Number 124243-00-1From supplier data.
Predicted pKa < 4.2Electron-withdrawing effect of two tosyl groups on the benzoic acid moiety. Benzoic acid pKa ≈ 4.2[1][2][3].
Predicted Aqueous Solubility Low in neutral pH; increases in basic pHLarge hydrophobic structure from tosyl groups and carbon backbone. Ionization of the carboxylic acid at basic pH enhances solubility[5].
Predicted Organic Solubility Good in polar organic solvents (e.g., DMSO, DMF)Based on the solubility of benzoic acid and p-toluenesulfonic acid in organic solvents[1][3][4][6][7].
Predicted logP 3.0 - 5.0Significant increase in non-polar surface area due to two tosyl groups. logP of benzoic acid is 1.87[8].

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, the following experimental protocols are recommended. These methods are robust and widely accepted in the pharmaceutical industry.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds[10][11][12][13]. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms of the analyte are equal.

Protocol:

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its predicted low aqueous solubility. Dilute with deionized water to a final volume of 50 mL, ensuring the organic solvent concentration is minimized (e.g., <10%) to reduce its effect on the apparent pKa. The final analyte concentration should be around 1-10 mM.

  • System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to eliminate dissolved CO₂.

  • Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Workflow for pKa Determination:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Co-solvent/Water C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Solubility by Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining equilibrium solubility[14][15]. It involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Protocol:

  • Preparation: Add an excess amount of solid this compound to several vials containing the desired solvent (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid at pH 1.2, and an organic solvent like ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or µM).

Workflow for Solubility Determination:

Solubility_Determination A Add Excess Solid to Solvent B Equilibrate via Shaking (24-48h) A->B C Separate Phases (Centrifuge/Filter) B->C D Quantify Solute Concentration (HPLC) C->D E Report Solubility D->E

Caption: Workflow for solubility determination by the shake-flask method.

Determination of logP by HPLC Method

Rationale: While the shake-flask method is the traditional way to measure logP, HPLC-based methods are faster, require less material, and are suitable for compounds with a wide range of lipophilicities[16]. The method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its logP value.

Protocol:

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of standard compounds with known logP values that span the expected logP of the analyte. Inject each standard and record its retention time (t_R).

  • Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot log(k') versus the known logP values of the standards. A linear regression of this plot will yield a calibration equation.

  • Analyte Measurement: Inject the this compound solution and record its retention time under the same chromatographic conditions.

  • Calculate logP: Calculate the log(k') for the analyte and use the calibration equation to determine its logP value.

Workflow for logP Determination by HPLC:

logP_Determination cluster_calibration Calibration cluster_measurement Measurement A Inject logP Standards & Record Retention Times B Calculate log(k') for Standards A->B C Generate log(k') vs. logP Calibration Curve B->C F Determine Analyte logP from Calibration Curve C->F D Inject Analyte & Record Retention Time E Calculate log(k') for Analyte D->E E->F

Caption: Workflow for logP determination by the HPLC method.

Conclusion

This compound is a promising bifunctional linker with significant potential in bioconjugation chemistry. While direct experimental data on its physicochemical properties are scarce, a scientifically sound predictive profile can be established based on its structural components. This guide provides these predictions and, more importantly, outlines robust, validated experimental protocols for the empirical determination of its pKa, solubility, and logP. The generation of this data is a critical step for any researcher aiming to leverage the unique reactivity of this compound, enabling rational experimental design, optimization of conjugation strategies, and the development of stable and effective bioconjugates.

References

A Technical Guide to 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid: A Bifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, a bifunctional crosslinking agent of significant interest to researchers, scientists, and professionals in the field of drug development and chemical biology. This document will elucidate the core chemical and physical properties of this molecule, its mechanism of action, a hypothetical synthetic route, and detailed protocols for its characterization and application.

Core Molecular Attributes

This compound is a precisely engineered molecule designed for covalent conjugation, primarily targeting thiol and amine functionalities in biomolecules. Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C25H24O7S2[1][2]
Molecular Weight 500.6 g/mol [1]
CAS Number 124243-00-1[1]
Common Synonyms Bis-sulfone Acid[2][3]

The structural architecture of this compound features a central benzoic acid moiety, providing a carboxylic acid handle for further functionalization, and a propanoyl linker substituted with two tosylmethyl groups.

Caption: Chemical structure of this compound.

Principles of Reactivity and Mechanism of Action

The utility of this compound as a crosslinker is rooted in the chemical properties of its constituent functional groups. The two tosyl groups are the key to its reactivity with nucleophiles.

The Role of the Tosyl Group

The p-toluenesulfonyl (tosyl) group is a well-established activating group in organic synthesis.[4][5][6][7][8] Its strong electron-withdrawing nature, a consequence of the sulfonyl moiety, renders adjacent carbon atoms electrophilic. In the context of this molecule, the tosyl groups function as excellent leaving groups in a Michael-type addition reaction.[2][3]

Mechanism of Michael Addition

The primary mechanism of action involves a conjugate or 1,4-addition, commonly known as the Michael addition.[9][10][11][12] This reaction is particularly effective with soft nucleophiles such as thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini).[2][3]

The reaction proceeds in a two-step manner:

  • Nucleophilic Attack: A deprotonated thiol (thiolate) or a neutral amine attacks one of the electrophilic methylene carbons adjacent to a sulfonyl group. This results in the formation of a new carbon-sulfur or carbon-nitrogen bond.

  • Elimination of the Tosyl Group: The resulting intermediate collapses, leading to the elimination of the stable p-toluenesulfinate anion, a good leaving group.

The presence of two tosylmethyl groups allows for a sequential double Michael addition, enabling the crosslinking of two nucleophilic residues.[2][3] This "stapling" can be used to bridge two cysteine residues, for instance, re-forming a disulfide-like linkage with a stable thioether bond.[13][14]

G cluster_0 Step 1: First Michael Addition cluster_1 Step 2: Second Michael Addition Linker Bis-tosyl Linker Intermediate1 Thioether Intermediate + Tosyl Leaving Group Linker->Intermediate1 Nucleophilic Attack Cys1 Protein-SH (Cys 1) Cys1->Intermediate1 Intermediate1_node Thioether Intermediate Final_Product Stapled Protein Intermediate1_node->Final_Product Nucleophilic Attack Cys2 Protein-SH (Cys 2) Cys2->Final_Product

Caption: Reaction workflow for protein stapling with the bis-tosyl linker.

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process involving the formation of the core propanoyl structure followed by the introduction of the tosyl groups and finally coupling to the benzoic acid moiety.

Step 1: Synthesis of the Di-tosyl Propane Core

  • Starting Material: Diethyl malonate.

  • Reaction: Alkylation of diethyl malonate with two equivalents of p-toluenesulfonylmethyl chloride in the presence of a strong base like sodium ethoxide.

  • Work-up: Acidification and extraction to yield diethyl 2,2-bis(tosylmethyl)malonate.

  • Hydrolysis and Decarboxylation: Saponification of the diethyl ester with aqueous base followed by acidification and heating to induce decarboxylation, yielding 1,3-ditosylpropane.

Step 2: Functionalization of the Propane Core

  • Starting Material: 1,3-ditosylpropane.

  • Reaction: Deprotonation of the central methylene group with a strong base (e.g., n-butyllithium) to form a carbanion.

  • Carboxylation: Quenching the carbanion with carbon dioxide (dry ice) to introduce a carboxylic acid group, yielding 2-(tosylmethyl)-3-tosylpropanoic acid.

Step 3: Coupling to Benzoic Acid

  • Starting Material: 4-aminobenzoic acid and 2-(tosylmethyl)-3-tosylpropanoic acid.

  • Activation: Conversion of the carboxylic acid of the di-tosyl propane derivative to an activated species (e.g., an acid chloride or an active ester).

  • Amide Bond Formation: Reaction of the activated di-tosyl propane derivative with the amino group of 4-aminobenzoic acid to form an amide bond. This step may require a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: Purification of the final product by chromatography.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and spectrometric techniques is recommended.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the benzoic acid and tosyl groups, the methylene and methine protons of the propanoyl linker, and the methyl protons of the tosyl groups. Integration of the signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for all unique carbon atoms, including the carboxyl and carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the linker and tosyl groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (500.6 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[15][16][17][18][19]
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the carbonyl C=O stretch of the propanoyl group, and the S=O stretches of the sulfonyl groups.
Purity Analysis (HPLC) A single major peak under various detection wavelengths, indicating high purity.

Experimental Protocol: Characterization by NMR and Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For mass spectrometry, prepare a dilute solution in a solvent compatible with the ionization method (e.g., methanol or acetonitrile for ESI).

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure.

  • Mass Spectrometry:

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Determine the exact mass of the molecular ion and compare it to the theoretical mass.

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable tool in several areas of drug development and chemical biology.

Protein Stapling

As previously discussed, this linker can be used to "staple" or crosslink peptides and proteins. This can be employed to:

  • Stabilize secondary structures: By introducing a covalent bridge, the helical or sheet-like conformations of peptides can be locked, enhancing their biological activity and resistance to proteolysis.[20][21][22][23]

  • Probe protein-protein interactions: Crosslinking can be used to identify and study the interfaces of interacting proteins.

Antibody-Drug Conjugates (ADCs)

The carboxylic acid handle of the linker can be used to attach a cytotoxic drug, while the bis-tosyl moiety can react with cysteine residues in an antibody. This allows for the site-specific conjugation of drugs to antibodies, a key strategy in the development of targeted cancer therapies.[14][24]

G Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC via Thiol (Cysteine) Linker Bis-tosyl Linker Linker->ADC Drug Cytotoxic Drug Drug->Linker via Carboxylic Acid

Caption: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a versatile and powerful bifunctional linker with significant potential in bioconjugation, protein engineering, and drug development. Its well-defined reactivity, based on the principles of Michael addition chemistry, allows for the precise and stable crosslinking of biomolecules. The ability to staple proteins and construct antibody-drug conjugates highlights its importance as a tool for creating novel therapeutics and research probes. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective application in the laboratory.

References

"solubility of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid in DMSO"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid in DMSO

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple solubility value to explore the underlying chemical principles, present robust experimental protocols for solubility determination, and discuss critical factors that influence the dissolution and stability of this compound in DMSO. We will delve into both kinetic and thermodynamic solubility concepts, offering practical guidance for preparing stable stock solutions and interpreting solubility data in the context of high-throughput screening and other research applications.

Introduction: Understanding the Molecule and the Solvent

This compound, also known as Bis-sulfone Acid, is a bifunctional covalent linker.[1][2] Its structure is characterized by a central benzoic acid moiety and two tosyl groups, which can be displaced by nucleophiles like thiols or amines.[1][2][3] This reactivity makes it a valuable tool for applications such as "stapling" reduced cysteine residues in proteins to reform disulfide bridges.[1][3] The molecule possesses a molecular formula of C25H24O7S2 and a molecular weight of approximately 500.6 g/mol .[1][3][4]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery and biological research for its ability to dissolve a broad range of organic compounds.[5] However, its hygroscopic nature and the potential for compound precipitation or degradation necessitate a thorough understanding of solubility dynamics.[5][6] This is particularly true for molecules like this compound, which contains a carboxylic acid group—a functionality known to be sensitive to precipitation in DMSO that has absorbed water.[6]

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is governed by its structural features and the interplay of intermolecular forces between the solute and the solvent.

Structural Analysis of this compound:
  • Polar Functional Groups: The presence of a carboxylic acid (-COOH), two sulfone groups (-SO2-), and a ketone (-C=O) contributes to the molecule's polarity, suggesting favorable interactions with a polar solvent like DMSO.

  • Aromatic Rings: The three benzene rings provide significant nonpolar character, which can also interact favorably with the methyl groups of DMSO.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, a key interaction for solvation.

The combination of these features suggests that this compound should be reasonably soluble in DMSO.

Reported Solubility Data

Commercially available data indicates that the solubility of this compound in DMSO is quite high.

ParameterValueSource
Solubility in DMSO 100 mg/mL (199.77 mM)[1][2]
Special Conditions Ultrasonic assistance is required.[1][2]
Storage -20°C for powder, -80°C in solvent.[1][7]

It is crucial to note that hygroscopic DMSO can significantly impact the solubility of this product, and the use of newly opened DMSO is recommended.[2]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When discussing solubility, it is essential to differentiate between kinetic and thermodynamic measurements, as they provide different insights into a compound's behavior.[8][9]

  • Kinetic Solubility is typically measured by dissolving a compound in DMSO and then diluting this stock solution into an aqueous buffer.[8][10] This method is rapid and suitable for high-throughput screening but can often yield higher, supersaturated values that may not be stable over time.[9]

  • Thermodynamic Solubility measures the equilibrium concentration of a compound in a saturated solution.[11][12] This is a more time-consuming process but provides the true equilibrium solubility, which is critical for formulation and late-stage drug development.[11]

The reported value of 100 mg/mL in pure DMSO represents the maximum concentration achievable for a stock solution and is a form of thermodynamic solubility in a non-aqueous system.

Experimental Protocols for Solubility Determination and Verification

The following protocols provide a framework for the in-house verification of the solubility of this compound in DMSO.

Materials and Equipment
  • This compound (powder form)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Visual Method for Maximum Stock Concentration (Thermodynamic Solubility)

This protocol aims to replicate and verify the reported maximum solubility for creating a stock solution.

Workflow Diagram:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex sonicate 4. Sonicate (if needed) vortex->sonicate inspect 5. Visual Inspection sonicate->inspect clear Soluble: Clear Solution inspect->clear Success cloudy Insoluble: Particulate Matter inspect->cloudy Failure

Caption: Workflow for visual solubility determination.

Step-by-Step Protocol:

  • Preparation: Accurately weigh 10 mg of this compound into a sterile vial.

  • Solvent Addition: Add 100 µL of anhydrous DMSO to the vial to achieve the target concentration of 100 mg/mL.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.

  • Sonication: As recommended by the supplier, place the vial in a bath sonicator for 10-15 minutes to facilitate dissolution.[1][2] Gentle warming to 37°C can also be applied if necessary, though caution is advised to prevent degradation.[5]

  • Visual Inspection: Carefully inspect the solution against a light source. A fully dissolved compound will yield a clear solution with no visible particulates.

  • Confirmation: If the solution is clear, this visually confirms the solubility at 100 mg/mL. If particulates remain, the compound is not soluble at this concentration under these conditions.

Quantitative Solubility Determination by HPLC

This method provides a more precise measurement of solubility.

Workflow Diagram:

G start Prepare Saturated Solution (Excess solid in DMSO) equilibrate Equilibrate (e.g., 24h with shaking) start->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute inject Inject on HPLC dilute->inject quantify Quantify vs. Standard Curve inject->quantify

Caption: Quantitative solubility workflow using HPLC.

Step-by-Step Protocol:

  • Prepare Saturated Solution: Add an excess amount of the compound (e.g., 20 mg) to a known volume of DMSO (e.g., 100 µL) in a vial. This ensures that the solution will be saturated.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a small aliquot of the clear supernatant without disturbing the pellet.

  • Dilution: Perform a precise serial dilution of the supernatant into a suitable solvent (e.g., DMSO or an HPLC mobile phase) to bring the concentration within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the diluted sample by HPLC. Quantify the concentration by comparing its peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Back-calculate the original concentration in the saturated DMSO solution, which represents the thermodynamic solubility.

Factors Influencing Solubility and Stability in DMSO

Achieving and maintaining the solubility of this compound requires careful attention to several factors.

  • DMSO Water Content: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of certain compounds, especially carboxylic acids, which are more prone to precipitation from wet DMSO.[5][6] Always use anhydrous DMSO from a freshly opened container and minimize its exposure to the atmosphere.

  • Solid-State Form (Polymorphism): The solubility of a compound can differ depending on whether it is in an amorphous or crystalline state.[6] Amorphous forms are generally more soluble but may be less stable, potentially crystallizing over time into a less soluble form.[6] The sonication step recommended by suppliers may help to break down crystalline structures, aiding dissolution.

  • Temperature: Solubility is temperature-dependent. While gentle warming can aid dissolution, it can also accelerate degradation. Stock solutions should be stored at low temperatures (-20°C or -80°C) to maintain both solubility and chemical stability.[1][7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and promote compound precipitation or crystallization.[5][6] It is best practice to aliquot stock solutions into single-use volumes.

Conclusion and Best Practices

This compound exhibits high solubility in anhydrous DMSO, with a reported value of 100 mg/mL achievable with sonication.[1][2] For researchers and drug development professionals, understanding the distinction between kinetic and thermodynamic solubility and the critical factors that affect dissolution is paramount for generating reliable and reproducible experimental results.

Key Recommendations:

  • Always use anhydrous DMSO from a freshly opened source to prepare stock solutions.

  • Employ sonication as a standard procedure to aid in the dissolution of this compound.

  • Visually confirm complete dissolution before using any stock solution.

  • For precise quantitative work, determine the thermodynamic solubility using an HPLC-based method.

  • Store stock solutions in single-use aliquots at -80°C to minimize degradation and prevent issues related to freeze-thaw cycles and water absorption.

By adhering to these principles and protocols, researchers can confidently prepare and utilize solutions of this compound, ensuring the integrity and success of their scientific endeavors.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Aromatic Acid

Benzoic acid, a seemingly simple aromatic carboxylic acid, and its derivatives represent a foundational structural motif in a vast array of scientific research fields. First isolated in the 16th century, this unassuming scaffold has proven to be remarkably versatile, giving rise to a diverse range of molecules with significant biological activities and material properties. The true power of the benzoic acid core lies in the amenability of its phenyl ring to substitution. This allows for the precise tuning of steric, electronic, and lipophilic properties, enabling the rational design of compounds with tailored functions.[1][2]

This technical guide provides a comprehensive exploration of the potential applications of benzoic acid derivatives in research, with a focus on their utility for researchers, scientists, and drug development professionals. We will delve into their significant roles in medicinal chemistry, their emerging applications in materials science, and their established use as critical analytical reagents. This guide will not only detail established applications but also provide insights into the causality behind experimental choices and detailed methodologies to empower researchers in their own investigations.

Part 1: Medicinal Chemistry - A Scaffold for Therapeutic Innovation

The benzoic acid moiety is a cornerstone in modern drug discovery, appearing in numerous biologically active compounds.[2][3] Its carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[2] By strategically modifying the substituents on the aromatic ring, researchers can modulate the pharmacokinetic and pharmacodynamic properties of these derivatives to achieve desired therapeutic effects.[2]

Anticancer Agents: Targeting Uncontrolled Cell Growth

Organic molecules incorporating the benzoic acid scaffold have demonstrated significant anticancer potential.[4][3][5] Research in this area is driven by the need for more effective and personalized cancer therapies with minimized adverse effects.[3][6]

One of the key mechanisms through which benzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[7] HDACs are enzymes that play a crucial role in gene expression, and their targeted inhibition can prevent the expression of oncogenes.[7] Certain naturally occurring benzoic acid derivatives, particularly those with multiple hydroxyl groups, have shown promising HDAC inhibitory activity, leading to cancer cell growth inhibition.[7] For instance, dihydroxybenzoic acid (DHBA) has been shown to be a potent HDAC inhibitor that induces cancer cell death through the generation of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[7]

HDAC_Inhibition Figure 1: Mechanism of HDAC Inhibition by Benzoic Acid Derivatives cluster_0 Normal Cell Function cluster_1 Therapeutic Intervention BAD Benzoic Acid Derivative (e.g., DHBA) HDAC Histone Deacetylase (HDAC) BAD->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation Gene_Expression Oncogene Expression Acetyl_Group Acetyl Group Histone->Acetyl_Group DNA DNA DNA->Gene_Expression Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Suppression of

Caption: HDAC inhibition by benzoic acid derivatives.

A common method to evaluate the in vitro anticancer activity of synthesized benzoic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A431 human squamous cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The synthesized benzoic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., 5-Fluorouracil) for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Enzyme Inhibitors: Modulating Biological Pathways

Benzoic acid derivatives have emerged as a versatile scaffold for the development of inhibitors targeting a wide range of enzymes.[8]

  • Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Certain aminobenzoic acids have shown potent non-competitive inhibition of mushroom tyrosinase, with IC50 values in the low micromolar range.[8]

  • Carbonic Anhydrase Inhibitors: Some human carbonic anhydrase (hCA) isoforms are upregulated in Alzheimer's disease. Benzoic acid derivatives have been designed as dual inhibitors of both acetylcholinesterase (AChE) and hCAs, offering a multi-target approach to treating this neurodegenerative disease.[9][10]

Very Late Antigen-4 (VLA-4) is an integrin protein crucial for leukocyte adhesion and trafficking in inflammatory responses.[1] A series of benzoic acid derivatives have been synthesized as potent VLA-4 antagonists, demonstrating efficacy in animal models of inflammatory diseases like pleurisy.[5][11]

Table 1: Inhibitory Activity of Selected Benzoic Acid Derivatives

Derivative ClassTarget Enzyme/ReceptorCompound ExampleIC50 (nM)Reference
VLA-4 AntagonistIntegrin alpha4beta1Compound 12l0.51[5]
VLA-4 AntagonistIntegrin alpha4beta1Compound 15e1.6[11]
Neuraminidase InhibitorInfluenza Neuraminidase4-acetylamino-3-guanidinobenzoic acid2500[12]
Antimicrobial Agents: Combating Infectious Diseases

The antimicrobial properties of benzoic acid and its derivatives have been recognized for a long time, leading to their use as preservatives in various products.[13][14][15] Research continues to explore novel derivatives with enhanced and specific antimicrobial activities.[2][3][7]

The nature and position of substituents on the benzoic acid ring significantly influence antimicrobial activity.[16] For instance, the presence of a nitro group is often associated with antimicrobial effects.[16] Schiff bases derived from p-hydroxybenzoic acid have generally shown greater antimicrobial potency compared to their ester counterparts.[2]

The tube dilution method is a standard procedure to determine the MIC of a compound against various microorganisms.[8]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

  • Serial Dilutions: Serial dilutions of the test compounds and a standard antibiotic are prepared in a suitable growth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi) in test tubes or 96-well plates.[2]

  • Inoculation: Each tube or well is inoculated with the standardized microbial suspension.

  • Controls: A growth control (medium with inoculum but no compound) and a sterility control (medium only) are included.

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Table 2: Antimicrobial Activity of Representative Benzoic Acid Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
2-Aminobenzoic acid derivative 1Candida albicans70[18]
2-Aminobenzoic acid derivative 2Candida albicans70[18]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4Staphylococcus aureus125[9]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4Bacillus subtilis125[9]
Amoxicillin-p-nitrobenzoic acid hybridMethicillin-resistant S. aureus64[7]
Neuroprotective Agents: Shielding the Nervous System

Recent research has highlighted the neuroprotective potential of benzoic acid derivatives, making them attractive candidates for the development of therapies for neurodegenerative diseases.[4][19][20]

Benzoic acid derivatives can exert neuroprotective effects through various mechanisms, including:

  • Inhibition of Striatal-Enriched Protein Tyrosine Phosphatase (STEP): STEP is a central nervous system-specific phosphatase that is a promising drug target for neurodegenerative diseases. Certain benzoic acid derivatives act as STEP inhibitors, preventing glutamate-induced oxidative cell death and reducing cellular ROS accumulation.[4]

  • Modulation of Apoptotic Pathways: These compounds can inhibit apoptosis by upregulating anti-apoptotic proteins like BCL-2 and downregulating pro-apoptotic proteins such as BAX and cleaved caspase-3.[4]

  • Attenuation of Neuroinflammation: Some derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in microglial cells.[20]

Neuroprotection_Workflow Figure 2: Experimental Workflow for Assessing Neuroprotective Effects Start Start: Synthesize Benzoic Acid Derivatives Cell_Culture Culture Neuronal Cells (e.g., HT22, Primary Cortical Neurons) Start->Cell_Culture Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, OGD/R) Cell_Culture->Induce_Toxicity Treatment Treat with Benzoic Acid Derivatives Induce_Toxicity->Treatment Assess_Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Assess_Viability Measure_ROS Measure ROS Levels Treatment->Measure_ROS Analyze_Apoptosis Analyze Apoptosis Markers (e.g., Western Blot for BCL-2, BAX) Treatment->Analyze_Apoptosis End End: Determine Neuroprotective Efficacy Assess_Viability->End Measure_ROS->End Analyze_Apoptosis->End

Caption: Workflow for evaluating neuroprotective benzoic acid derivatives.

Part 2: Materials Science - Building Blocks for Advanced Materials

The versatility of benzoic acid derivatives extends beyond medicinal chemistry into the realm of materials science, where they serve as valuable building blocks for the synthesis of advanced polymers and functional materials.[21][22]

Monomers for Polymer Synthesis

The carboxylic acid and phenyl ring of benzoic acid derivatives can be functionalized to create monomers for various polymerization techniques.[21][23] For example, vinylbenzoic acid can undergo anionic living polymerization to produce well-defined polymers.[24] Furthermore, benzoic acid can act as an efficient organocatalyst in the ring-opening polymerization of lactones and cyclic carbonates to generate biodegradable aliphatic polyesters.[23][25]

The Passerini three-component reaction, which combines a carboxylic acid, an oxo component, and an isocyanide, can be adapted for step-growth polymerization using bifunctional monomers.[26] This approach allows for the synthesis of polyesters and polyamides with functional side chains.[26]

Functional Additives in Polymers

Benzoic acid and its derivatives can be incorporated into polymers as functional additives to impart specific properties.[22] For instance, they can be included in the crystalline phases of polymers like syndiotactic polystyrene, which can prevent additive aggregation and even lead to the segregation of monomeric benzoic acid molecules within the polymer matrix.[22] This has potential applications in creating materials with controlled release properties or enhanced stability.

Part 3: Analytical Chemistry - Standards for Precision and Accuracy

In the field of analytical chemistry, high-purity benzoic acid and its derivatives are indispensable as reference standards for ensuring the accuracy and reliability of analytical methods.[27]

HPLC and GC Reference Standards

Benzoic acid and its derivatives are commonly used as preservatives in food, beverages, and pharmaceuticals.[1][14] Regulatory bodies have set limits for their concentrations in these products.[27] Therefore, accurate quantification is crucial for quality control and compliance. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the preferred methods for this analysis, and high-purity benzoic acid reference materials are essential for calibrating these instruments and validating analytical methods.[1][27]

This protocol outlines a general method for the simultaneous determination of benzoic acid and its common derivatives using reversed-phase HPLC with UV detection.[1]

Methodology:

  • Instrumentation: A standard HPLC system with a C18 column, pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[1]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and acidified water (e.g., with phosphoric acid). The acidic mobile phase suppresses the ionization of the acidic analytes, leading to better retention and peak shape.[1]

  • Standard Solution Preparation:

    • Stock Solutions: Prepare individual stock solutions (e.g., 1000 µg/mL) of benzoic acid and its derivatives in a suitable solvent like methanol.[1]

    • Working Standards: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).[1]

  • Sample Preparation:

    • Liquid Samples (e.g., beverages): Degas the sample, dilute with the mobile phase if necessary, and filter through a 0.45 µm syringe filter.[1]

    • Solid/Semi-solid Samples (e.g., creams): Extract the analytes with a suitable solvent (e.g., methanol) using vortexing and sonication, followed by centrifugation and filtration.[1]

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify and quantify the analytes in the samples by comparing their retention times and peak areas to those of the standards.[1]

HPLC_Workflow Figure 3: HPLC Analysis Workflow for Benzoic Acid Derivatives Start Start: Prepare Mobile Phase and Standard Solutions Sample_Prep Sample Preparation (Extraction, Dilution, Filtration) Start->Sample_Prep HPLC_System Equilibrate HPLC System with C18 Column Start->HPLC_System Sample_Injection Inject Prepared Samples Sample_Prep->Sample_Injection Calibration Inject Standards and Generate Calibration Curve HPLC_System->Calibration Calibration->Sample_Injection Data_Acquisition Acquire Chromatographic Data (Retention Time, Peak Area) Sample_Injection->Data_Acquisition Quantification Identify and Quantify Analytes Data_Acquisition->Quantification End End: Report Results Quantification->End

Caption: A typical workflow for the HPLC analysis of benzoic acid derivatives.

Conclusion: An Enduring and Evolving Chemical Scaffold

From their foundational role in the synthesis of life-saving drugs to their application in the creation of advanced materials and their indispensable use in analytical laboratories, benzoic acid derivatives continue to be a subject of intense and fruitful research. Their structural simplicity belies a remarkable chemical versatility that allows for the development of molecules with a wide spectrum of functionalities. As our understanding of biological pathways and material properties deepens, the rational design of novel benzoic acid derivatives will undoubtedly lead to further innovations across scientific disciplines. This guide has provided a technical overview of their current research applications, offering both foundational knowledge and practical methodologies to inspire and support the work of researchers and scientists in their ongoing quest for discovery.

References

"mechanism of Michael addition with tosylates"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Michael Addition: The Role of the Tosylate Group

Authored by: A Senior Application Scientist

Introduction: Beyond a Leaving Group

In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon bond formation, prized for its reliability and stereochemical predictability.[1][2] This 1,4-conjugate addition of a nucleophile—the Michael donor—to an α,β-unsaturated carbonyl compound—the Michael acceptor—is fundamental to the synthesis of complex molecules, from pharmaceuticals to natural products.[3] This guide delves into a specific and versatile facet of this reaction: the integral role of the p-toluenesulfonyl group, or tosylate (Ts).

While widely recognized as an exceptional leaving group, the tosyl functionality offers a much richer tapestry of applications within the Michael addition framework.[4][5] Its powerful electron-withdrawing nature and steric profile are leveraged to activate substrates, direct stereochemistry, and participate directly in the bond-forming cascade. This whitepaper will explore the mechanistic underpinnings of the Michael addition as influenced by the tosyl group, moving beyond textbook examples to provide field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

Pillar 1: The Core Michael Addition Mechanism

Before examining the specific influence of the tosylate group, it is crucial to ground our discussion in the fundamental mechanism of the Michael addition. The reaction proceeds through three canonical steps:

  • Nucleophile Formation: A base abstracts an acidic proton from the Michael donor (e.g., a compound with a methylene group flanked by two electron-withdrawing groups) to form a resonance-stabilized carbanion, often an enolate.[6][7]

  • Conjugate Addition: The nucleophilic carbanion attacks the electrophilic β-carbon of the Michael acceptor. The electron density is pushed through the conjugated system, creating a new enolate intermediate.[1][8]

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a protic solvent, yielding the final 1,5-dicarbonyl or related adduct and regenerating the catalyst.[2][7]

This thermodynamically controlled process is favored due to the formation of a stable C-C single bond at the expense of a weaker C-C pi bond.[8]

Michael_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor R'₂CH-EWG Enolate [R'₂C-EWG]⁻ ↔ R'₂C=EWG(O⁻) (Resonance Stabilized) Donor->Enolate Base (B:) Base B: Conj_Acid B-H⁺ Enolate_ref [R'₂C-EWG]⁻ Conj_Acid_ref B-H⁺ Acceptor R₂C=CH-COR'' (Michael Acceptor) Intermediate R''CO-CH⁻-CR₂-CR'₂-EWG (New Enolate) Acceptor->Intermediate Intermediate_ref New Enolate Enolate_ref->Acceptor 1,4-Attack Product R''CO-CH₂-CR₂-CR'₂-EWG (Michael Adduct) Base_regen B: Intermediate_ref->Product Protonation (from B-H⁺)

Figure 1: The General Mechanism of the Michael Addition.

Pillar 2: The Multifaceted Role of the Tosyl Group

The tosyl group influences Michael additions in several distinct, powerful ways, primarily by acting as a superior leaving group or as a potent electron-withdrawing activating group.

Scenario A: The Tosylate as an Unrivaled Leaving Group

An alcohol's hydroxyl group (-OH) is a poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[4] Conversion of the alcohol to a tosylate (R-OH → R-OTs) transforms it into an excellent substrate for substitution reactions. The efficacy of the tosylate anion as a leaving group stems from its exceptional stability, which is a direct result of resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[5][9][10]

While not a direct participant in the C-C bond formation of the Michael step, this transformation is a critical enabling strategy. A common synthetic sequence involves creating a complex Michael donor, which is then alkylated using an alkyl tosylate.

Tosylate_Leaving_Group cluster_0 Activation of Alcohol cluster_1 Michael Addition Sequence Alcohol R-OH (Poor Leaving Group) TsCl TsCl, Pyridine Alcohol->TsCl Tosylate R-OTs (Excellent Leaving Group) TsCl->Tosylate Reason Why is OTs a good leaving group? The resulting tosylate anion (TsO⁻) is highly stabilized by resonance. Tosylate->Reason Michael_Donor Michael Donor (e.g., Diethyl Malonate) Michael_Product Michael Adduct Michael_Donor->Michael_Product 1. Base 2. Michael Acceptor Alkylated_Product Final Alkylated Product Michael_Product->Alkylated_Product R-OTs (from Activation) Base Base (e.g., NaOEt)

Figure 2: Workflow involving tosylate as a leaving group in a sequence with Michael addition.
Scenario B: The Tosyl Group as a Michael Donor Activator

The true mechanistic synergy emerges when the tosyl group is part of the Michael donor itself. Its strong electron-withdrawing character significantly increases the acidity of adjacent protons. For example, in N-tosylimidates or 2-tosylaminoenones, the proton alpha to the activating group is readily abstracted under mild basic or organocatalytic conditions to form a nucleophilic carbanion.[11]

This activation is critical for several reasons:

  • Milder Conditions: It allows the use of weaker bases, which prevents side reactions like polymerization or decomposition of sensitive substrates.

  • Broader Scope: It enables a wider range of compounds to act as effective Michael donors.

  • Asymmetric Catalysis: The N-tosyl group is a common feature in substrates for asymmetric catalysis, where it can coordinate with a chiral catalyst to enforce a specific stereochemical outcome.[12][13] For instance, in organocatalytic systems, the tosyl group can participate in hydrogen bonding interactions with the catalyst, helping to orient the substrate within the chiral environment.[11][14]

Scenario C: The Tosyl Group within the Michael Acceptor

Less common but mechanistically significant is the role of a tosyl group as part of the Michael acceptor, such as in vinyl tosylates.[15] In these cases, the tosylate can act as both an activating group for the double bond and as a leaving group in a subsequent elimination step, leading to a class of reactions known as Michael-Initiated Ring Closure (MIRC) cascades.

Pillar 3: Experimental Protocols and Data

Trustworthiness in synthetic methodology is built on reproducible, well-defined protocols. The following sections provide detailed, field-tested procedures.

Protocol 1: Preparation of an Alkyl Tosylate from a Primary Alcohol

This foundational procedure converts a primary alcohol into a tosylate, preparing it for use as an electrophile.

Materials:

  • Primary Alcohol (e.g., 3-phenyl-1-propanol) (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq., catalyst)[16]

Procedure:

  • Setup: Under a nitrogen atmosphere, charge a flame-dried round-bottomed flask with the primary alcohol and anhydrous DCM.[16] Causality: An inert atmosphere and anhydrous conditions are critical to prevent quenching of reagents by atmospheric moisture and oxygen.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize side products.

  • Reagent Addition: Add pyridine (or triethylamine), followed by a catalytic amount of DMAP. Then, add TsCl portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.[10]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction by slowly adding cold 1 M HCl. Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by flash column chromatography on silica gel.

Protocol 2: Organocatalyzed Michael Addition of an N-Tosylamide

This protocol illustrates the use of a tosyl-activated compound as a Michael donor in an asymmetric reaction.

Materials:

  • N-Tosylamide (1.0 eq.)

  • α,β-Unsaturated Aldehyde (e.g., cinnamaldehyde) (1.2 eq.)

  • Chiral Organocatalyst (e.g., a diarylprolinol silyl ether) (0.1 eq.)[11]

  • Anhydrous Toluene

  • Weak base (e.g., K₂CO₃) (0.5 eq.)

Procedure:

  • Setup: To a flame-dried vial under nitrogen, add the N-tosylamide, the chiral organocatalyst, and the weak base.

  • Solvent Addition: Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Acceptor Addition: Add the α,β-unsaturated aldehyde dropwise.

  • Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or 4 °C) for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Work-up: Upon completion, quench the reaction with a saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to obtain the desired Michael adduct. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Presentation: Representative Michael Additions Involving Tosyl Groups

The following table summarizes results from literature, showcasing the versatility of tosyl-activated substrates.

Michael DonorMichael AcceptorCatalyst/BaseSolventYield (%)Enantiomeric Excess (ee %)Reference
α-Phenyl N-tosylimidateCinnamaldehydeDiarylprolinol Silyl EtherToluene8595[11]
2-TosylaminoenoneUnsaturated PyrazoloneChiral ThioureaDCM9298[12]
Diethyl MalonateCyclopentenoneNaOHEthanol~80N/A (achiral)[3]
IsobutyraldehydeN-phenylmaleimidePhe-β-Ala / NaOHNeat7776 (88:12 er)[17]

Conclusion

The tosyl group is far more than a simple leaving group in the context of the Michael addition. Its potent electron-withdrawing nature makes it a powerful tool for activating Michael donors, enabling reactions under milder conditions and expanding the substrate scope. Furthermore, its steric and electronic properties are instrumental in the design of modern asymmetric catalytic systems, where it plays a key role in achieving high levels of stereocontrol. For the practicing chemist, understanding the multifaceted roles of the tosylate is essential for the rational design of complex synthetic routes and the development of novel, efficient methodologies.

References

An In-depth Technical Guide to 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid: A Key Bifunctional Linker in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the rapidly evolving landscape of targeted drug delivery, the linker molecule connecting a targeting moiety, such as a monoclonal antibody, to a potent payload is a critical determinant of the conjugate's efficacy, stability, and safety profile. 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, a heterobifunctional linker, has emerged as a significant tool in this field, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its bis-sulfone functionality offers a robust mechanism for stable, covalent attachment to antibodies, while the benzoic acid handle provides a versatile point for payload conjugation. This guide provides a comprehensive overview of its chemical properties, commercial availability, mechanism of action, and a proposed synthetic strategy, empowering researchers to effectively utilize this linker in their drug development endeavors.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid at room temperature. Its key identifying information is summarized in the table below.

PropertyValue
CAS Number 124243-00-1
Molecular Formula C₂₅H₂₄O₇S₂
Molecular Weight 500.59 g/mol
Solubility Soluble in DMSO and other polar organic solvents.
Commercial Suppliers and Availability

This linker is available from a number of specialized chemical suppliers catering to the research and pharmaceutical development sectors. The availability and pricing can vary, and it is recommended to inquire with the suppliers directly for the most current information. A summary of known suppliers is provided below.

SupplierProduct Name/SynonymPurityAvailable Quantities
Key Organics This compoundNot specified100 mg, 0.25 g, 1 g
MedChemExpress This compound (Bis-sulfone Acid)≥98%1 mg, 5 mg, 10 mg, 50 mg, 100 mg
BroadPharm This compoundNot specifiedInquire for details
Cenmed This compoundNot specifiedInquire for details
Sigma-Aldrich This compoundNot specifiedInquire for details

Note: The availability and catalog information from suppliers are subject to change. It is advisable to visit the respective company websites for the most up-to-date information.

Mechanism of Action: A Tale of Two Reactive Ends

The utility of this compound as a linker stems from its bifunctional nature, possessing two distinct reactive sites that can be addressed sequentially.

The Bis-Sulfone Moiety: A Thiol-Reactive Anchor

The core of its antibody-conjugation capability lies in the bis-sulfone group. The two tosyl groups are excellent leaving groups, rendering the adjacent methylene carbons susceptible to nucleophilic attack.[1][2] In the context of ADC development, the interchain disulfide bonds of a monoclonal antibody are first reduced to expose free thiol groups of cysteine residues. These thiols then act as nucleophiles, attacking the bis-sulfone linker in a Michael addition-type reaction. This results in the formation of two stable thioether bonds, effectively "re-bridging" the disulfide bond with the linker.[1][2] This disulfide re-bridging strategy is highly advantageous as it leads to the creation of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), typically a DAR of 4.

The Benzoic Acid Handle: A Gateway for Payload Attachment

The second functional group, the carboxylic acid on the benzoic acid ring, provides a versatile handle for the attachment of a therapeutic payload. This carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HATU) to form a reactive ester, which can then readily react with amine functionalities on the payload molecule to form a stable amide bond. This allows for a modular approach to ADC construction, where the linker can be first conjugated to the payload before its attachment to the antibody, or vice versa.

The overall workflow for utilizing this linker in ADC synthesis is depicted in the following diagram:

ADC_Synthesis_Workflow cluster_0 Antibody Preparation cluster_1 Linker-Payload Conjugation cluster_2 Final ADC Assembly Antibody Antibody Reduced Antibody Reduced Antibody Antibody->Reduced Antibody Reduction (e.g., TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced Antibody->ADC Linker This compound Activated Linker Activated Linker (e.g., with EDC) Linker->Activated Linker Payload Payload Linker_Payload Linker-Payload Conjugate Payload->Linker_Payload Activated Linker->Linker_Payload Linker_Payload->ADC Michael Addition (Disulfide Re-bridging)

Figure 1: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a bis-sulfone linker.

Proposed Synthetic Route

A potential retrosynthetic analysis suggests that the target molecule could be constructed from a functionalized benzoic acid derivative and a bis(tosylmethyl) reagent. A plausible forward synthesis is outlined below:

Proposed Experimental Protocol:

Step 1: Synthesis of Ethyl 4-(3-hydroxy-2-(hydroxymethyl)propanoyl)benzoate

This step would involve the creation of the core keto-ester structure. A Friedel-Crafts acylation of ethyl benzoate with a suitable acylating agent derived from a protected 2-(hydroxymethyl)propane-1,3-diol derivative could be a viable approach.

Step 2: Tosylation of the Diol

The diol from the previous step would then be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to convert both hydroxyl groups into tosylates. The tosyl group serves as an excellent leaving group in subsequent nucleophilic substitution reactions.

Step 3: Hydrolysis of the Ester

Finally, the ethyl ester would be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions to yield the final product, this compound.

The proposed synthetic pathway is illustrated in the following diagram:

Proposed_Synthesis Start Ethyl Benzoate & Protected Diol Derivative Intermediate1 Ethyl 4-(3-hydroxy-2-(hydroxymethyl)propanoyl)benzoate Start->Intermediate1 Friedel-Crafts Acylation & Deprotection Intermediate2 Ethyl 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoate Intermediate1->Intermediate2 Tosylation (TsCl, Pyridine) Final_Product This compound Intermediate2->Final_Product Hydrolysis

Figure 2: A proposed synthetic route for this compound.

Disclaimer: This proposed synthetic protocol is based on established chemical principles and has not been experimentally validated from available literature. Researchers should perform their own literature search and optimization studies before attempting this synthesis.

Applications in Drug Development: A Case Study with NN3201

The practical application of this compound is exemplified in its use as a component of a drug-linker conjugate for the synthesis of NN3201, a c-Kit-targeting ADC.[3] In this context, the linker is part of a larger construct that includes a peptide sequence (val-cit) and a potent cytotoxic agent, Monomethyl auristatin E (MMAE). This entire drug-linker entity is then conjugated to an anti-c-Kit antibody. NN3201 has shown the ability to internalize upon binding to c-Kit, leading to the release of the MMAE payload and subsequent cell cycle arrest and apoptosis in cancer cells.[3] This example highlights the critical role of the bis-sulfone linker in enabling the creation of stable and effective ADCs for targeted cancer therapy.

Conclusion and Future Perspectives

This compound represents a key enabling technology in the field of bioconjugation, particularly for the development of next-generation Antibody-Drug Conjugates. Its unique bis-sulfone chemistry allows for the construction of homogeneous and stable ADCs through a disulfide re-bridging strategy. The presence of a versatile carboxylic acid handle further enhances its utility, allowing for the attachment of a wide array of payloads. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-characterized and reliable linkers like this compound will undoubtedly increase. Further research into novel synthetic routes and the exploration of its application in other bioconjugation strategies will continue to expand its role in the development of innovative therapeutics.

References

"safety data sheet for 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Introduction

This compound is a bifunctional reagent of significant interest in bioconjugation and protein chemistry. Its utility as a strong covalent linker for "stapling" reduced cysteine residues in proteins underscores its importance in the development of stabilized peptides and antibody-drug conjugates (ADCs).[1][2][3] The molecule features two tosyl groups, which are excellent leaving groups susceptible to nucleophilic attack by thiols (e.g., cysteine residues) or amines, and a carboxylic acid that can be functionalized to form amides or esters.[1][2][3] This dual reactivity necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research and development setting. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, drawing upon available data for structurally related compounds and general principles of chemical safety.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and storage.

PropertyValueSource
Chemical Formula C25H24O7S2[1]
Molecular Weight 500.6 g/mol [1]
CAS Number 124243-00-1[1]
Appearance White to off-white solid (typical)Inferred
Purity ≥97% (typical)[1][2]
Solubility Soluble in DMSO (100 mg/mL)[3]
Storage Temperature -20°C[1][4]

Hazard Identification and GHS Classification

GHS Pictograms:

alt text
alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed. [4]* H410: Very toxic to aquatic life with long lasting effects. [4] Precautionary Statements:

  • P264: Wash skin thoroughly after handling. [4]* P270: Do not eat, drink or smoke when using this product. [4]* P273: Avoid release to the environment. [4]* P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [4]* P330: Rinse mouth. [4]* P391: Collect spillage. [4]* P501: Dispose of contents/container to an approved waste disposal plant. [4]

Mechanistic Insights into Reactivity and Toxicity

The reactivity of this compound is centered around its two key functional groups: the tosylates and the carboxylic acid.

  • Tosyl Groups: The tosyl group is an excellent leaving group in nucleophilic substitution reactions. [5][6]This property is harnessed for its intended application in reacting with cysteine or other nucleophilic residues on proteins. [1][2][3]However, this reactivity also implies that the compound can react with other biological nucleophiles, which is a potential source of its toxicity.

  • Benzoic Acid Moiety: The benzoic acid component may contribute to the overall hazard profile. Benzoic acid itself can be harmful if swallowed, cause skin and eye irritation, and may lead to lung damage through repeated or prolonged inhalation. [7][8] The following diagram illustrates the key reactive sites of the molecule:

Reactive_Sites cluster_molecule This compound cluster_reactants Biological Nucleophiles & Reactants mol C25H24O7S2 tosyl1 Tosyl Group 1 mol->tosyl1 Nucleophilic Substitution Site tosyl2 Tosyl Group 2 mol->tosyl2 Nucleophilic Substitution Site cooh Carboxylic Acid mol->cooh Amide/Ester Formation Site cysteine Cysteine Thiol cysteine->tosyl1 Reacts with amine Amine (e.g., Lysine) amine->tosyl2 Reacts with other_nuc Other Nucleophiles other_nuc->mol Potential Off-Target Reactions

Caption: Key reactive sites of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid in a Containment Balance or on a Weighing Paper within the Fume Hood prep_hood->weigh dissolve Dissolve in an Appropriate Solvent (e.g., DMSO) weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate waste Dispose of Waste in Labeled Hazardous Waste Containers decontaminate->waste remove_ppe Remove PPE in the Correct Order waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A stepwise workflow for the safe handling of the compound.

Detailed Step-by-Step Handling Protocol:

  • Engineering Controls: All work with this compound, including weighing and dissolution, must be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. [4]2. Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Change gloves immediately if they become contaminated.

    • Body Protection: A laboratory coat must be worn at all times.

  • Weighing: To prevent the generation of dust, weigh the solid compound carefully. If possible, use a containment balance. Alternatively, weigh the compound on a creased weighing paper within the fume hood and transfer it directly into the reaction vessel.

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. As noted, this compound is soluble in DMSO. [3]5. Waste Disposal: All waste materials, including contaminated gloves, weighing paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container. Aqueous waste should be collected separately and disposed of as hazardous chemical waste, considering its aquatic toxicity. [4]6. Decontamination: At the end of the procedure, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent degradation.

  • Temperature: Store at -20°C for long-term stability. [1][4]* Moisture: Keep the container tightly sealed to protect it from moisture, as tosylates can be susceptible to hydrolysis. [9]* Light: While specific data on photosensitivity is unavailable, it is good practice to store the compound protected from light. [9]

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4][7][8]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. [4][7][8]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [4][8]

In Case of a Spill:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Toxicological Information

Direct toxicological data for this compound is not available. The assessment below is based on the GHS classifications of a related compound and the known toxicology of its constituent moieties. [4]

  • Acute Oral Toxicity: Classified as harmful if swallowed (Category 4). [4]* Skin and Eye Irritation: The benzoic acid and tosyl functionalities suggest a potential for skin and eye irritation. [7][8]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. Benzoic acid is not classifiable as to its human carcinogenicity (Group D). [10]

Ecological Information

Based on the hazard statement H410 for a related compound, this compound should be considered very toxic to aquatic life with long-lasting effects. [4]Therefore, it is imperative to prevent its release into the environment. All waste materials must be disposed of as hazardous waste.

Conclusion

This compound is a valuable research tool with a manageable, yet important, hazard profile. Its reactivity, which is key to its function, also dictates the need for careful handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely harness the capabilities of this versatile molecule.

References

Methodological & Application

Application Notes & Protocols: Amide Bond Formation with 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structurally Unique Reagent for Bioconjugation

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, also known as Bis-sulfone Acid, is a versatile covalent linker molecule designed for applications in bioconjugation, drug delivery, and materials science.[1][2][3] Its unique architecture features a rigid benzoic acid core, providing a site for amide or ester formation, and a bis-sulfone moiety.[1][4] The two tosyl groups are susceptible to displacement by nucleophiles like thiols, making this reagent particularly useful for "stapling" or cross-linking cysteine residues within proteins and peptides.[1][2][3]

The primary challenge in utilizing this reagent lies in its significant steric hindrance. The carboxylic acid is attached to a propanoyl group bearing a quaternary α-carbon, which is substituted with two bulky tosylmethyl groups. This congested environment can significantly slow down the rate of amide bond formation, often leading to low yields or reaction failure with standard coupling protocols.[5][6]

These application notes provide a comprehensive guide to overcoming this steric challenge, detailing robust protocols for the efficient formation of amide bonds with this compound. We will delve into the mechanistic rationale for reagent selection and provide step-by-step methodologies suitable for researchers in chemistry, biochemistry, and drug development.

Core Principles: Activating a Sterically Hindered Carboxylic Acid

Standard amide bond formation involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[7] In a simple scenario, this can be an acid-base reaction, but this is often inefficient.[7][8] Coupling reagents are therefore essential to convert the carboxyl group's hydroxyl into a better leaving group, typically by forming a highly reactive active ester intermediate.[9][10]

For a sterically hindered substrate like this compound, the choice of coupling reagent is critical. The bulky tosylmethyl groups impede the approach of both the coupling reagent and the incoming amine. Therefore, highly reactive reagents that can function efficiently in a congested environment are required.

Uronium/Guanidinium salt-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are exceptionally well-suited for this purpose.[9][10][11]

  • Mechanism of Action (HATU): HATU is among the most efficient coupling reagents for challenging systems.[10][12] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[11][12] The inclusion of the HOAt (1-hydroxy-7-azabenzotriazole) moiety is key; the pyridine nitrogen in the HOAt leaving group can participate in the reaction (anchimeric assistance), accelerating the subsequent nucleophilic attack by the amine to form the stable amide bond.[10] This enhanced reactivity makes HATU particularly effective at overcoming steric barriers.[10][11]

The general mechanism is depicted below:

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Bis-sulfone Acid) HATU HATU + DIPEA RCOOH->HATU Deprotonation & Attack ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Forms Active Ester ActiveEster_c OAt-Active Ester Amine R'-NH2 (Amine) Amide R-CO-NH-R' (Product) Amine->Amide Forms Amide Bond ActiveEster_c->Amine Nucleophilic Attack caption General workflow for HATU-mediated amide coupling.

General workflow for HATU-mediated amide coupling.

Recommended Coupling Agents for Hindered Systems

While HATU is the primary recommendation, other reagents can be considered. The choice may depend on the specific amine substrate, cost, and desired reaction conditions.

Coupling ReagentClassKey Advantages & Considerations
HATU Guanidinium SaltMost Recommended. Highly reactive, efficient for sterically hindered couplings, and can suppress racemization.[10][11]
HBTU Uronium SaltA very effective and common coupling reagent, though slightly less reactive than HATU for the most challenging cases.[9][10]
PyBOP Phosphonium SaltStrong activating agent, particularly useful in solid-phase synthesis. Generates benzotriazole byproducts.[10][]
Acyl Fluoride Conversion Acyl HalideInvolves converting R-COOH to R-COF using reagents like Cyanuric Fluoride. Acyl fluorides are highly reactive and can overcome steric hindrance.[14] This is a two-step process.
EDC/HOBt CarbodiimideA classic, cost-effective choice. However, it may be less efficient for severely hindered substrates compared to uronium salts.[9]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (Bis-sulfone Acid)

  • Amine of interest (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Protocol Workflow:

G start Start: Prepare Reagents dissolve Dissolve Bis-sulfone Acid and Amine in anhydrous DMF start->dissolve cool Cool solution to 0 °C (Ice Bath) dissolve->cool add_base Add DIPEA (2.0-3.0 eq.) and stir for 5 min cool->add_base add_hatu Add HATU (1.1-1.2 eq.) in one portion add_base->add_hatu react Stir at 0 °C for 30 min, then warm to RT for 2-24h add_hatu->react monitor Monitor reaction by TLC or LC-MS react->monitor quench Quench with water and extract with EtOAc monitor->quench wash Wash organic layer with aq. NaHCO3 and Brine quench->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end_node End: Characterize Product purify->end_node

Step-by-step workflow for the amide coupling reaction.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in anhydrous DMF. A concentration of 0.1 M with respect to the carboxylic acid is a good starting point.

    • Expert Insight: Using a slight excess of the amine can help drive the reaction to completion, especially if the amine is not particularly valuable. Anhydrous solvent is crucial to prevent hydrolysis of the activated ester.[15]

  • Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIPEA (2.0-3.0 eq.) dropwise while stirring. Allow the mixture to stir for 5 minutes.

    • Expert Insight: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[12][15] At least two equivalents are necessary: one for the carboxylic acid and one for the ammonium salt formed from the coupling reagent.

  • Activation: To the cold mixture, add HATU (1.1-1.2 eq.) in a single portion. The solution may change color.

    • Expert Insight: Adding the coupling reagent last ensures that the highly reactive active ester is formed in the presence of the amine nucleophile, minimizing potential side reactions or degradation.[11]

  • Reaction: Continue stirring the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 2-24 hours.

    • Expert Insight: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion. Due to steric hindrance, longer reaction times may be necessary.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

    • Expert Insight: This step removes the water-soluble DMF and other byproducts like DIPEA salts.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (twice), deionized water (once), and finally with brine.

    • Expert Insight: The bicarbonate wash removes any remaining unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive coupling agent. 2. Incomplete activation (wet reagents/solvents). 3. Amine is a poor nucleophile (e.g., aniline).1. Switch to a more powerful reagent (e.g., HATU if using EDC). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. For poorly nucleophilic amines, consider converting the acid to an acyl chloride first.[] Gentle heating (40-50 °C) may also be beneficial.
Multiple Byproducts 1. Side reaction with the tosyl groups. 2. Guanidinylation of the amine.1. The C-S bonds of the tosyl groups are generally stable under these conditions.[16] However, if the amine is highly nucleophilic and the reaction is heated, displacement is a remote possibility. Confirm product structure by NMR and MS. 2. Guanidinylation is a known side reaction where the coupling reagent reacts with the amine.[10] Using the correct stoichiometry (slight excess of coupling reagent, but not a large excess) can minimize this.
Product is Difficult to Purify 1. Contamination with uronium byproducts. 2. Product has similar polarity to starting material.1. The aqueous workup, particularly the NaHCO₃ wash, should remove most of these byproducts. 2. Optimize the column chromatography solvent system. A different stationary phase (e.g., alumina) or reverse-phase chromatography could be explored.

Conclusion

The successful formation of an amide bond with the sterically demanding this compound is highly dependent on the use of a potent coupling reagent. By leveraging the enhanced reactivity of uronium/guanidinium salts like HATU, researchers can effectively overcome the steric hindrance imposed by the bis-sulfone moiety. The protocol detailed herein provides a validated and robust method for accessing amide conjugates of this versatile linker, enabling its broader application in the development of advanced biomaterials and therapeutics.

References

Application Note: Strategic Considerations for the Esterification of a Complex Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Introduction: this compound is a sophisticated bifunctional linker molecule increasingly utilized in the field of drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1] Its unique architecture features a benzoic acid moiety for conjugation to payloads or polymers, and two reactive tosyl groups that can be displaced by nucleophiles like thiols, enabling covalent "stapling" of proteins.[2][3] The esterification of the terminal carboxylic acid is a critical step in synthesizing advanced drug-linker constructs.

However, the molecule's structure presents distinct challenges that demand careful methodological selection. The large, sterically demanding framework and the presence of multiple functional groups—a ketone and two α,β-unsaturated sulfones (masked as tosyl groups)—necessitate a departure from one-size-fits-all esterification protocols. This guide provides an in-depth analysis and detailed protocols for three distinct and reliable esterification strategies, designed to offer researchers flexibility, high yields, and preservation of the molecule's intricate functionality.

Structural & Reactivity Analysis: The primary site of reaction is the carboxylic acid on the benzoic acid ring. While electronically activated, its reactivity is modulated by the large, non-polar propanoyl-ditosyl substituent. The key considerations for selecting an esterification method are:

  • Steric Hindrance: While the carboxylic acid itself is not directly hindered, the overall bulk of the molecule can affect solubility and reaction kinetics.

  • Acid/Base Sensitivity: The tosyl groups are stable to typical acidic and mildly basic conditions used in esterification. However, harsh conditions could potentially lead to unforeseen side reactions. The primary goal is to achieve esterification with high fidelity.

  • Reaction Conditions: The choice between thermal, acid-catalyzed methods and milder, coupling agent-driven reactions depends on the stability of the alcohol to be coupled and the desired scale of the reaction.

Part 1: Mechanistic Foundations & Strategic Choices

A foundational understanding of common esterification mechanisms is crucial for troubleshooting and adapting protocols. The three methods detailed in this guide operate via distinct reactive pathways.

Fischer-Speier Esterification: Acid-Catalyzed Equilibrium

This classic method involves heating a carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product ester.[6][7] This is typically achieved by using the alcohol as the solvent (a large excess) or by actively removing the water byproduct, often with a Dean-Stark apparatus.[8]

The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[9][10]

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification: Mild Activation with Carbodiimides

For substrates sensitive to high temperatures or strong acids, the Steglich esterification offers a mild and highly effective alternative.[11] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[12][13] The carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol.[12] This reaction is often performed at room temperature and is highly effective for sterically hindered substrates.[14][15]

Steglich_Esterification cluster_activation Activation cluster_coupling Coupling & Products RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP DCU DCU Byproduct (Precipitate) O_Acylisourea->DCU - DMAP DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester

Caption: Workflow of the Steglich Esterification.

Diazomethane Esterification: High-Yield Methylation

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers an exceptionally mild and often quantitative method.[16][17] The reaction proceeds via protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation, which is an excellent substrate for Sₙ2 attack by the carboxylate anion.[18] The only byproduct is nitrogen gas. Due to the toxicity and explosive nature of diazomethane, a safer and more stable alternative, (trimethylsilyl)diazomethane (TMS-diazomethane), is often preferred and commercially available.[19]

CRITICAL SAFETY NOTE: Diazomethane and its precursors are toxic, carcinogenic, and potentially explosive.[16][17] All manipulations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment and specialized glassware (flame-polished, no ground glass joints).

Part 2: Detailed Experimental Protocols

The following protocols are designed as robust starting points for the esterification of this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific alcohol substrate.

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

Principle: This protocol utilizes a large excess of methanol as both the reacting alcohol and the solvent, with sulfuric acid as the catalyst. The reaction is run at reflux to ensure a reasonable reaction rate.

Materials & Reagents
This compound
Methanol (Anhydrous)
Sulfuric Acid (Concentrated, 98%)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Ethyl Acetate (EtOAc)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, Condenser, Magnetic Stirrer, Heating Mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous methanol (approx. 0.2-0.5 M concentration relative to the acid). The large excess drives the equilibrium.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C for methanol).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, sampling every 2-4 hours. The reaction may require 12-24 hours for completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution (foaming) will occur.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine (1x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.[20]

Protocol 2: Steglich Esterification (General Alcohol Coupling)

Principle: This protocol is ideal for coupling more complex or acid-sensitive alcohols. It uses EDC (a water-soluble carbodiimide) and catalytic DMAP at room temperature, offering mild conditions and broad applicability.[12]

Materials & Reagents
This compound
Alcohol of choice (R'-OH)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM, Anhydrous) or Dimethylformamide (DMF)
1 M Hydrochloric Acid (HCl) solution
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the flask to 0°C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting carboxylic acid.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic phase sequentially with 1 M HCl (2x volumes) to remove DMAP and any remaining EDC, followed by saturated NaHCO₃ (2x volumes), and finally brine (1x volume).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Protocol 3: TMS-Diazomethane for Methyl Ester Synthesis

Principle: This highly efficient protocol uses a safer, commercially available diazomethane equivalent for clean and quantitative conversion to the methyl ester at room temperature.[19]

Materials & Reagents
This compound
(Trimethylsilyl)diazomethane (TMS-diazomethane, 2.0 M in hexanes)
Toluene or Dichloromethane (Anhydrous)
Methanol (Anhydrous)
Acetic Acid (for quenching)

Procedure (MUST be performed in a fume hood):

  • Dissolve this compound (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v). The methanol is essential for the reaction mechanism.[19]

  • Stir the solution at room temperature.

  • Slowly add TMS-diazomethane solution (1.2-1.5 eq) dropwise. You will observe the evolution of nitrogen gas and the disappearance of the yellow color of the reagent.

  • Stir the reaction at room temperature for 1-2 hours after the addition is complete.

  • Reaction Monitoring: The reaction is typically complete when gas evolution ceases. Confirm with TLC or LC-MS.

  • Work-up:

    • Quench any excess TMS-diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears and gas evolution stops.

    • Concentrate the reaction mixture directly under reduced pressure.

  • Purification: In many cases, the conversion is quantitative, and the crude product is sufficiently pure after solvent removal. If necessary, a quick filtration through a plug of silica gel or full column chromatography can be performed.

Part 3: Comparative Analysis & Workflow

Method Selection Summary
ParameterFischer-Speier EsterificationSteglich EsterificationTMS-Diazomethane Esterification
Alcohol Scope Simple, non-acid sensitive alcohols (e.g., MeOH, EtOH)Broad; excellent for complex, hindered, or sensitive alcoholsMethyl esters ONLY
Conditions Harsh (Strong acid, reflux)Mild (Room temp, neutral pH)Very Mild (Room temp)
Key Reagents H₂SO₄ or p-TsOHEDC (or DCC), DMAPTMS-diazomethane
Pros Economical for large scale; simple reagents.[9]High yields; broad substrate scope; avoids harsh conditions.[11]Fast, clean, often quantitative; simple work-up.
Cons Requires heat; not suitable for sensitive substrates; equilibrium reaction.[6]More expensive reagents; byproduct removal necessary (urea).Toxic/hazardous reagent; limited to methyl esters.[16]
Best For Large-scale synthesis of simple methyl or ethyl esters.High-value synthesis, coupling of complex fragments.Rapid, small-scale, high-purity synthesis of methyl esters.
General Experimental Workflow

The diagram below outlines the logical flow from starting material to the final, characterized product, applicable to all protocols.

Experimental_Workflow Start Start: 4-(...)-benzoic acid + Alcohol Reaction Esterification Reaction (Select Protocol 1, 2, or 3) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Upon Completion Purification Purification (Silica Gel Chromatography) Workup->Purification Characterization Product Characterization (¹H NMR, ¹³C NMR, HRMS) Purification->Characterization Final_Product Pure Ester Product Characterization->Final_Product

Caption: General workflow for esterification and purification.

References

Application Notes and Protocols for the Use of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic Acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A New Paradigm in ADC Stability and Homogeneity

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of payload release.[1] Traditional ADC conjugation strategies, often relying on maleimide chemistry, can result in heterogeneous products with variable drug-to-antibody ratios (DARs) and are susceptible to linker instability in circulation, leading to premature drug release and off-target toxicity.[2]

A promising strategy to overcome these limitations is the site-specific re-bridging of native interchain disulfide bonds within the antibody structure. This approach yields more homogeneous ADCs with a defined DAR and can enhance the overall stability of the conjugate. 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid , also known as Bis-sulfone Acid, is a bifunctional linker designed precisely for this purpose.[2][3] Its core structure features two tosyl groups, which act as excellent leaving groups in a thiol-mediated Michael addition reaction.[2][3] This allows the linker to covalently "staple" the two free thiols generated from the reduction of a disulfide bond, effectively restoring the linkage with a stable, three-carbon bridge.[3]

The benzoic acid moiety provides a convenient handle for the subsequent attachment of a cytotoxic payload, either directly or through a variety of spacer and cleavable/non-cleavable units. This two-stage approach—disulfide re-bridging followed by payload attachment (or pre-attachment of the payload to the linker)—offers a modular and efficient route to constructing next-generation ADCs. This document provides a comprehensive guide to the application of this compound in ADC development, including its proposed synthesis, mechanism of action, detailed experimental protocols, and methods for characterization.

Chemical Properties and Mechanism of Action

The utility of this compound as a disulfide re-bridging agent is rooted in its chemical structure and reactivity.

PropertyValueSource
Molecular Formula C₂₅H₂₄O₇S₂BroadPharm
Molecular Weight 500.6 g/mol BroadPharm
CAS Number 124243-00-1BroadPharm
Appearance White to off-white solid---
Solubility Soluble in DMSO, DMFMedChemExpress

The key functional components of this linker are the two tosyl groups attached to a central propane backbone. The tosyl group (p-toluenesulfonyl) is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This makes the methylene carbons to which they are attached highly electrophilic and susceptible to nucleophilic attack by thiols.

The proposed mechanism for disulfide re-bridging is a sequential bis-thiol-Michael addition reaction:

  • Antibody Reduction: The interchain disulfide bonds of the antibody are first reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate two free sulfhydryl (thiol) groups.

  • Nucleophilic Attack: The thiolate anions of the reduced cysteines act as nucleophiles, attacking the electrophilic methylene carbons of the linker.

  • Tosyl Group Displacement: This attack leads to the displacement of the tosyl groups, forming two stable thioether bonds. The result is a covalent bridge between the two cysteine residues.

This reaction is highly specific for thiols under controlled pH conditions, minimizing off-target reactions with other amino acid residues like lysine. The resulting thioether bonds are significantly more stable in plasma compared to the thiosuccinimide linkage formed from maleimide-based conjugation, which can undergo a retro-Michael reaction leading to drug deconjugation.[2]

Diagrams of Key Processes

Disulfide Re-bridging Mechanism

Disulfide Re-bridging Mechanism cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Conjugation cluster_2 Step 3: Payload Attachment (if not pre-conjugated) Ab_SS Antibody with Interchain Disulfide (S-S) Ab_SH Reduced Antibody with Free Thiols (SH HS) Ab_SS->Ab_SH + TCEP ADC Re-bridged ADC Ab_SH->ADC Linker 4-(3-Tosyl-2-(tosylmethyl) propanoyl)benzoic acid Linker->ADC Final_ADC Final ADC ADC->Final_ADC + EDC/NHS Payload Activated Payload Payload->Final_ADC

Caption: Workflow for ADC synthesis using the bis-tosyl linker.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis involves the reaction of a suitable derivative of 4-carboxybenzoyl chloride with a bis-nucleophile derived from p-toluenesulfinic acid.

Materials:

  • 4-Carboxybenzoyl chloride

  • Diethyl malonate

  • Sodium ethoxide

  • 1,3-Dibromopropane

  • p-Toluenesulfinic acid sodium salt

  • Dimethylformamide (DMF)

  • Standard reagents for workup and purification (e.g., HCl, ethyl acetate, sodium bicarbonate, silica gel)

Procedure:

  • Synthesis of a propanoyl benzoic acid intermediate:

    • React 4-carboxybenzoyl chloride with diethyl malonate in the presence of a base like sodium ethoxide to form a malonic ester derivative.

    • Alkylate the resulting product with 1,3-dibromopropane to introduce the three-carbon backbone.

    • Hydrolyze the ester groups and induce decarboxylation to yield 4-(3-bromopropanoyl)benzoic acid. A second bromination step would be needed to create the 2,3-dibromopropanoyl intermediate.

  • Double Nucleophilic Substitution:

    • Dissolve the di-bromo intermediate in an anhydrous polar aprotic solvent such as DMF.

    • Add at least two equivalents of sodium p-toluenesulfinate.

    • Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, perform an aqueous workup by acidifying the mixture and extracting the product with an organic solvent like ethyl acetate.

    • Purify the crude product by silica gel chromatography to obtain the final compound.

Protocol 2: Preparation of a Linker-Payload Conjugate

This protocol describes the attachment of an amine-containing payload to the carboxylic acid handle of the linker prior to antibody conjugation.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Linker:

    • Dissolve the bis-tosyl linker in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of EDC and 1.2 equivalents of NHS to the linker solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Payload:

    • In a separate vial, dissolve the amine-containing payload in anhydrous DMF or DMSO.

    • Add the activated linker solution to the payload solution.

    • Add 2-3 equivalents of DIPEA to act as a non-nucleophilic base.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Purify the resulting linker-payload conjugate using a reverse-phase HPLC system to remove unreacted starting materials and byproducts.

Protocol 3: Antibody Reduction and Conjugation

This protocol details the site-specific conjugation of the linker (or linker-payload) to the antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Purified linker-payload from Protocol 2 (or the linker alone)

  • Reaction buffer (e.g., PBS with EDTA, pH 7.5-8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution. The optimal TCEP concentration should be determined empirically for each antibody.

    • Incubate the reaction mixture at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column, exchanging the antibody into the reaction buffer.

  • Conjugation Reaction:

    • Immediately after desalting, add the linker-payload (dissolved in a minimal amount of DMSO, typically <10% of the final reaction volume) to the reduced antibody solution. A molar excess of 5-10 fold of the linker-payload per disulfide bond is a good starting point.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.

    • (Optional) Quench the reaction by adding an excess of N-acetylcysteine to react with any remaining linker.

  • Purification of the ADC:

    • Purify the crude ADC reaction mixture using size-exclusion chromatography (SEC) to remove unreacted linker-payload and aggregates.

Characterization of the Resulting ADC

Thorough characterization is essential to ensure the quality, homogeneity, and stability of the ADC.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs.[4] The addition of the hydrophobic linker-payload increases the retention time of the antibody on the HIC column.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Inject the purified ADC onto the HIC column equilibrated with Mobile Phase A.

  • Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the chromatogram at 280 nm. Species with higher DAR will have longer retention times.

  • Integrate the peaks corresponding to DAR 0 (unconjugated antibody), DAR 2, DAR 4, etc.

  • Calculate the average DAR using the following formula:

    • Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Protocol 5: Mass Spectrometry Analysis

Mass spectrometry (MS) provides a precise measurement of the molecular weight of the ADC and its subunits, confirming successful conjugation and providing DAR information.[5][6]

Procedure (Reduced Mass Analysis):

  • Sample Preparation:

    • Deglycosylate the ADC using PNGase F to simplify the spectrum.

    • Reduce the ADC with a reducing agent like DTT to separate the light and heavy chains.

  • LC-MS Analysis:

    • Inject the reduced sample onto a reverse-phase column (e.g., C4) coupled to a high-resolution mass spectrometer.

    • Acquire the mass spectra for the eluting light and heavy chains.

  • Data Analysis:

    • Deconvolute the spectra to determine the mass of the unconjugated and conjugated chains.

    • The mass difference will correspond to the mass of the attached linker-payload, confirming conjugation.

    • The distribution of conjugated and unconjugated chains can be used to calculate the average DAR.

Troubleshooting and Key Considerations

  • Incomplete Reduction: If DAR values are low, ensure complete reduction by optimizing TCEP concentration and incubation time. Use Ellman's reagent to quantify free thiols post-reduction.

  • ADC Aggregation: The hydrophobic nature of some payloads can lead to aggregation.[7] Perform SEC analysis to monitor for aggregates. Using PEGylated linkers can improve solubility.

  • Linker Instability: While bis-sulfone linkers are generally stable, ensure that the payload and any additional spacers do not introduce liabilities. Stability in plasma should be assessed over time.

  • Reaction pH: The thiol-Michael addition is pH-dependent. A pH range of 7.5-8.0 is generally optimal to ensure the cysteine thiols are sufficiently deprotonated and nucleophilic without promoting side reactions.

Conclusion

This compound is a valuable tool for the construction of advanced antibody-drug conjugates. Its ability to facilitate the site-specific re-bridging of disulfide bonds leads to the production of homogeneous and stable ADCs, which are critical attributes for developing safer and more effective targeted therapies. The protocols and insights provided in this guide offer a framework for researchers to leverage this technology in their ADC development programs.

References

Application Notes & Protocols: A Guide to Nucleophilic Substitution on Tosyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the experimental setup for nucleophilic substitution reactions involving p-toluenesulfonyl (tosyl) groups. We delve into the foundational principles that make tosylates exceptional leaving groups and explore the mechanistic dichotomy of Sₙ1 and Sₙ2 pathways that govern their reactivity. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, detailed step-by-step protocols for both the synthesis of tosylates and their subsequent nucleophilic displacement, and troubleshooting considerations. By explaining the causality behind experimental choices, this guide equips scientists with the knowledge to design, execute, and optimize these critical transformations in organic synthesis.

The Foundation: Why Tosylates are Superior Leaving Groups

In organic synthesis, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its conjugate base, the hydroxide ion (OH⁻), is a strong base.[1][2] To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a group that readily departs upon nucleophilic attack. The p-toluenesulfonyl (tosyl) group is a premier choice for this transformation.

The conversion is achieved by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.[3] This reaction forms a tosylate ester (-OTs) and, critically, proceeds with retention of configuration at the carbon center because the C-O bond of the alcohol is not broken during this step.[4][5][6]

The exceptional leaving group ability of the tosylate anion (TsO⁻) stems from its remarkable stability. The negative charge is not localized on a single oxygen atom; instead, it is extensively delocalized through resonance across the three oxygen atoms of the sulfonyl group and the aromatic ring.[7][8] The stability is evidenced by the low pKa (approx. -2.8) of its conjugate acid, p-toluenesulfonic acid, making the tosylate anion a very weak base and thus an excellent leaving group.

Mechanistic Crossroads: Sₙ2 vs. Sₙ1 Pathways

The experimental setup for a nucleophilic substitution on a tosylate is dictated entirely by the desired mechanistic pathway. The choice between a bimolecular (Sₙ2) or unimolecular (Sₙ1) mechanism depends on the structure of the substrate, the nature of the nucleophile, and the properties of the solvent.

The Sₙ2 Pathway: A Concerted, Stereospecific Reaction

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the C-OTs bond.[9] This backside attack leads to a five-membered transition state, culminating in the displacement of the tosylate group and a complete inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[10][11]

  • Substrate: Favored by sterically unhindered substrates. The order of reactivity is Methyl > Primary (1°) > Secondary (2°). Tertiary (3°) substrates do not react via the Sₙ2 mechanism due to steric hindrance.[9][11]

  • Nucleophile: Requires a strong, typically anionic, nucleophile (e.g., CN⁻, N₃⁻, Br⁻, RS⁻).[12]

  • Solvent: Favored by polar aprotic solvents (e.g., Acetone, DMF, DMSO). These solvents solvate the counter-ion (cation) but not the anionic nucleophile, enhancing its nucleophilicity.[12][13]

Diagram 1: The Sₙ2 nucleophilic substitution pathway on a tosylate.
The Sₙ1 Pathway: A Stepwise, Racemizing Reaction

The Sₙ1 mechanism is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a planar carbocation intermediate.[3][9] In the second step, the nucleophile can attack the carbocation from either face, leading to a mixture of enantiomers—a process known as racemization.

  • Substrate: Favored by substrates that can form stable carbocations. The order of reactivity is Tertiary (3°) > Secondary (2°) > Allylic ≈ Benzylic. Primary tosylates do not react via the Sₙ1 mechanism.[9][12]

  • Nucleophile: The nucleophile is not involved in the rate-determining step, so weak, neutral nucleophiles (e.g., H₂O, ROH) are effective.[12][14]

  • Solvent: Favored by polar protic solvents (e.g., water, ethanol, acetic acid). These solvents excel at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding.[12][15]

Diagram 2: The Sₙ1 nucleophilic substitution pathway on a tosylate.

Experimental Design: Key Parameters

A successful substitution reaction hinges on the careful selection of experimental parameters. The following tables summarize the critical choices.

Table 1: Comparison of Sₙ1 and Sₙ2 Reactions on Tosylates

Feature Sₙ2 Reaction Sₙ1 Reaction
Substrate Methyl > 1° > 2° 3° > 2° > Allylic/Benzylic
Mechanism Single concerted step Two steps via carbocation
Rate Law Rate = k[Substrate][Nucleophile] Rate = k[Substrate]
Nucleophile Strong, high concentration Weak, often the solvent
Solvent Polar Aprotic (e.g., DMF, Acetone) Polar Protic (e.g., H₂O, EtOH)

| Stereochemistry | Inversion of configuration | Racemization |

Table 2: Common Solvents for Nucleophilic Substitution

Solvent Type Dielectric Constant (ε) Favored Mechanism Rationale
Dimethylformamide (DMF) Polar Aprotic 37 Sₙ2 Solvates cations well, leaving the nucleophile "naked" and highly reactive.[13]
Dimethyl sulfoxide (DMSO) Polar Aprotic 47 Sₙ2 Excellent at solvating cations, strongly favors Sₙ2.[12]
Acetone Polar Aprotic 21 Sₙ2 A common and effective solvent for Sₙ2 reactions with halide nucleophiles.[10]
Water (H₂O) Polar Protic 80 Sₙ1 Strongly stabilizes carbocation intermediates and leaving groups through H-bonding.[15]

| Ethanol (EtOH) | Polar Protic | 25 | Sₙ1 | Acts as both a polar protic solvent and a weak nucleophile (solvolysis).[15] |

Experimental Protocols

The following protocols provide detailed, self-validating procedures for the tosylation of a primary alcohol and a subsequent Sₙ2 substitution.

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol into its corresponding tosylate, preparing it for nucleophilic substitution.[7][16]

Materials:

  • Primary alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

  • Deionized water

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.[7][17]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.[7][16]

  • Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[16]

  • Characterize the product using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.[16]

Protocol 2: Sₙ2 Displacement of a Primary Tosylate with Azide

This protocol details a classic Sₙ2 reaction, displacing the tosylate group with an azide nucleophile, which is a versatile precursor for amines or "click chemistry" reactions.[7][18]

Materials:

  • Alkyl tosylate (from Protocol 1) (1.0 eq.)

  • Sodium azide (NaN₃) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF) (10 volumes)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 3-6 hours.[7]

  • Monitor the reaction progress by TLC to confirm the consumption of the starting tosylate.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes).[7]

  • Combine the organic extracts and wash with brine solution to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alkyl azide by column chromatography if necessary.

  • Characterize the final product to confirm successful substitution and purity. IR spectroscopy is particularly useful for identifying the characteristic azide stretch (~2100 cm⁻¹).

Overall Experimental Workflow

The entire process, from alcohol activation to the final substituted product, follows a logical sequence of synthesis, workup, and purification.

Diagram 3: General experimental workflow for synthesis and substitution of tosylates.

Conclusion

The conversion of alcohols to tosylates is a cornerstone of modern organic synthesis, enabling a vast array of nucleophilic substitution reactions. By understanding the mechanistic principles of Sₙ1 and Sₙ2 pathways, researchers can strategically select substrates, nucleophiles, and solvents to control reaction outcomes, particularly stereochemistry. The protocols provided herein offer robust and validated methods for these transformations. Careful execution, including diligent monitoring and thorough characterization, is paramount to achieving high yields and purity, facilitating the successful development of complex molecules in research and industry.

References

Application Notes and Protocols: Reaction Conditions for Displacing Tosyl Groups with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the carbon-sulfur bond is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. Thioethers, in particular, are prevalent structural motifs in numerous biologically active molecules. A robust and widely employed method for synthesizing thioethers is the nucleophilic substitution of alkyl tosylates with thiols.

Alcohols are generally poor substrates for direct substitution reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[1] The conversion of an alcohol to a p-toluenesulfonate (tosylate) ester dramatically enhances its reactivity. The tosylate group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance.[1] This transformation primes the substrate for nucleophilic attack by a wide range of nucleophiles, including thiols.

This guide provides a comprehensive overview of the reaction conditions for displacing tosyl groups with thiols. It delves into the underlying mechanism, critical reaction parameters, optimization strategies, and detailed experimental protocols designed for researchers, scientists, and drug development professionals.

The Underlying Chemistry: An SN2 Pathway

The displacement of a tosylate by a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Key Mechanistic Features:

  • The Nucleophile: While a neutral thiol can act as a nucleophile, its conjugate base, the thiolate anion (RS⁻) , is significantly more nucleophilic and is the active species in this reaction.[2][3][5][6] Thiols are relatively acidic (pKa ≈ 10-11) and are readily deprotonated by a suitable base.[5][6]

  • Backside Attack: The thiolate attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group.

  • Stereochemistry: A critical consequence of the SN2 mechanism is the inversion of configuration at the reacting stereocenter, a phenomenon known as a Walden inversion.[1] If the starting alcohol is chiral, the resulting thioether will have the opposite stereochemistry. This stereospecificity is a powerful tool in asymmetric synthesis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Alkyl Tosylate & Thiol setup Setup Reaction Flask under N2 start->setup add_solvent Add Anhydrous Solvent (e.g., DMF) setup->add_solvent add_base Add Base (e.g., Cs2CO3) add_solvent->add_base add_thiol Add Thiol add_base->add_thiol add_tosylate Add Tosylate Solution add_thiol->add_tosylate react Stir at Set Temperature (e.g., 25-50°C) add_tosylate->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry (e.g., Na2SO4), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Pure Thioether purify->end

References

"reaction kinetics of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid with amines"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Kinetics of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid with Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to understanding and quantifying the reaction kinetics of this compound with amine nucleophiles. This heterobifunctional linker is of significant interest in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The molecule possesses two distinct reactive sites: a carboxylic acid for amide bond formation and a bis-sulfone system where tosyl groups act as excellent leaving groups for nucleophilic substitution. A thorough understanding of the kinetics of both reactions is paramount for controlling conjugation chemistry, optimizing reaction conditions, and ensuring the batch-to-batch reproducibility of the final bioconjugate. This guide delves into the underlying reaction mechanisms, provides step-by-step protocols for kinetic analysis using common laboratory techniques, and offers insights into data interpretation and troubleshooting.

Introduction: The Duality of a Powerful Linker

This compound is a covalent linker molecule featuring two key functionalities for bioconjugation.[1][2] Its utility stems from its ability to engage in two orthogonal types of reactions:

  • Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amines, such as the ε-amino group of lysine residues on a protein, to form a highly stable amide bond.[3]

  • Nucleophilic Substitution: The molecule contains two tosylmethyl groups. The tosyl group (p-toluenesulfonyl) is an exceptionally good leaving group, allowing for its displacement by nucleophiles like the lone pair of an amine.[4][5][6] This functionality is often used to "staple" or crosslink molecules.[1][2][7]

Controlling which reaction occurs, and at what rate, is critical for achieving the desired conjugate structure. For instance, in ADC development, one might first attach the linker to a drug via the carboxylic acid and then conjugate the tosyl-bearing end to an antibody. The efficiency and specificity of these steps are governed by their reaction kinetics. This guide provides the foundational principles and practical protocols to study these kinetics.

Scientific Principles & Reaction Mechanisms

A successful kinetic study is built upon a solid understanding of the reaction mechanisms involved. The reactivity of this linker with amines can be directed down two distinct pathways.

Pathway A: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[8] This is because the basic amine will readily deprotonate the acidic carboxylic acid, forming a non-reactive ammonium-carboxylate salt.[8] To overcome this kinetic barrier, the carboxylic acid is typically activated to create a better electrophile. A standard laboratory method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Mechanism:

  • O-Acylisourea Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • NHS Ester Formation: N-hydroxysuccinimide, being a better nucleophile than the amine and forming a more stable intermediate, reacts with the O-acylisourea. This generates an amine-reactive NHS ester and releases a soluble urea byproduct. The NHS ester is stable enough to be isolated or used in situ.

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the NHS ester, forming the desired amide bond and releasing NHS.

G cluster_activation Activation Phase cluster_conjugation Conjugation Phase RCOOH Carboxylic Acid (Linker) EDC EDC O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC NHS NHS NHS_Ester NHS Ester (Amine-Reactive) O_Acyl->NHS_Ester + NHS Amine Amine (R'-NH2) Amide Amide Bond (Stable Conjugate) NHS_Ester->Amide + Amine (Rate-Determining Step)

Caption: Amide bond formation via EDC/NHS activation.

Pathway B: Nucleophilic Substitution of Tosylate

The core of this reaction is the tosyl group, which is the conjugate base of a strong acid (p-toluenesulfonic acid) and therefore an excellent leaving group.[9] The amine, with its lone pair of electrons, acts as a nucleophile and attacks the carbon atom to which the tosylate is attached (the α-carbon), displacing the tosylate group in a bimolecular nucleophilic substitution (SN2) reaction.[5]

Mechanism: The reaction proceeds in a single, concerted step. The amine's lone pair forms a bond with the electrophilic α-carbon, and simultaneously, the carbon-oxygen bond of the tosylate group breaks. This process results in the inversion of stereochemistry at the α-carbon, although for the achiral -CH₂- group in this linker, this is not observable. The rate of this reaction is dependent on the concentration of both the amine and the linker.

Some commercial sources refer to this as a Michael addition.[1][7][10] While mechanistically distinct from a classic Michael addition (which involves addition to a conjugated system), this terminology may be used colloquially because the bis-sulfone system significantly increases the electrophilicity of the adjacent carbons, making them highly susceptible to nucleophilic attack, analogous to the reactivity of a Michael acceptor. The scientifically accurate description for this transformation is an SN2 reaction.

G Reactants Linker-CH2-OTs + Amine (R'-NH2) TS Transition State [H2N---CH2---OTs]‡ Reactants->TS Nucleophilic Attack Products Linker-CH2-NH2-R' + TsO- TS->Products Leaving Group Departure

Caption: SN2 displacement of a tosylate group by an amine.

Protocols for Kinetic Analysis

To determine the kinetics, we monitor the concentration of a reactant or product over time under pseudo-first-order conditions. This is achieved by keeping the concentration of one reactant (e.g., the amine) in large excess (>10-fold) over the other (the linker), such that its concentration remains effectively constant throughout the reaction. The observed rate constant (kobs) can then be determined. By measuring kobs at various excess concentrations of the amine, the second-order rate constant (k₂) can be found.

General Materials & Equipment
  • This compound

  • Amine of interest (e.g., n-butylamine, benzylamine)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES)

  • EDC and Sulfo-NHS (for Protocol 1)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.5)

  • HPLC system with a C18 column and UV detector

  • UV-Vis Spectrophotometer

  • Thermostatted reaction vessels or cuvettes

  • Calibrated micropipettes and standard lab glassware

Protocol 1: Kinetics of Tosyl Group Displacement

This protocol measures the rate of the SN2 reaction. HPLC is a robust method for this analysis as it can separate the starting material from the mono- and di-substituted products.

Experimental Workflow

G A Prepare Stock Solutions (Linker & Amine) B Equilibrate Reactants at Target Temperature A->B C Initiate Reaction (Mix Solutions) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (e.g., add acid) D->E F Analyze by HPLC E->F G Plot [Product] vs. Time & Determine k_obs F->G

Caption: Workflow for kinetic analysis via HPLC sampling.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the linker in anhydrous DMF.

    • Prepare a series of amine stock solutions in the chosen reaction buffer or solvent at concentrations providing a 10-fold, 20-fold, 50-fold, and 100-fold molar excess over the final linker concentration.

    • Causality: Using stock solutions ensures accurate and rapid addition of reagents. Anhydrous solvent prevents hydrolysis of the linker.

  • Reaction Setup:

    • In a thermostatted vessel, add the amine solution and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • The final reaction volume should be sufficient for withdrawing multiple aliquots (e.g., 1 mL).

  • Initiation and Sampling:

    • To initiate the reaction, add a small volume of the linker stock solution to the amine solution to achieve a final linker concentration of 0.1 mM. Start a timer immediately.

    • At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a fixed volume (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing an equal volume of a quenching solution (e.g., 0.1% Trifluoroacetic acid in water).

    • Causality: Quenching stops the reaction instantly, ensuring the measured product concentration accurately reflects that specific time point.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC, monitoring at a wavelength where the linker and product absorb (e.g., 254 nm).

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% TFA) that effectively separates the starting linker from the product(s).

    • Integrate the peak area of the product. Create a calibration curve with a known standard of the product to convert peak area to concentration.

Protocol 2: Kinetics of Amide Bond Formation

This protocol requires the pre-activation of the carboxylic acid to the NHS ester. The subsequent reaction with the amine is then monitored.

Step-by-Step Methodology:

  • Preparation of Activated Linker (NHS Ester):

    • In an anhydrous solvent like DMF, dissolve the linker (e.g., 10 µmol).

    • Add Sulfo-NHS (1.5 equivalents, 15 µmol) followed by EDC (1.5 equivalents, 15 µmol).

    • Let the activation reaction proceed for 1 hour at room temperature. This solution of the activated linker will be used directly.

    • Causality: Using a slight excess of activating agents ensures complete conversion of the carboxylic acid to the NHS ester.

  • Kinetic Measurement:

    • Set up a series of amine solutions at different excess concentrations as described in Protocol 1 (Section 3.2, Step 1).

    • Initiate the reaction by adding a small volume of the freshly prepared NHS-activated linker solution to the amine solution.

    • Use the same sampling, quenching, and HPLC analysis procedure as described in Protocol 1 (Section 3.2, Steps 3-4) to monitor the formation of the amide product.

Data Analysis and Interpretation

  • Data Plotting: For each kinetic run (i.e., for each specific amine concentration), plot the concentration of the formed product versus time.

  • Determining kobs: Under pseudo-first-order conditions, the reaction should follow first-order kinetics with respect to the linker. The data should fit the equation: [P]t = [P]final * (1 - e^(-k_obs * t)) Where [P]t is the product concentration at time t, and [P]final is the initial concentration of the limiting reagent (the linker). The value of kobs can be determined by fitting the curve.

  • Determining the Second-Order Rate Constant (k₂): Plot the calculated kobs values (from each run with a different amine concentration) against the concentration of the amine [Amine]. The slope of this line is the second-order rate constant, k₂. k_obs = k₂ * [Amine]

Table 1: Sample Data for Determining k₂

Run[Linker] (mM)[Amine] (mM)kobs (s⁻¹)
10.11.00.0005
20.12.00.0010
30.15.00.0025
40.110.00.0050

From the slope of kobs vs. [Amine], k₂ = 0.5 M⁻¹s⁻¹

Troubleshooting & Strategic Considerations

  • Poor Solubility: The linker has limited aqueous solubility.[10] Stock solutions should be made in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is consistent across all experiments and does not precipitate the reagents.

  • Competing Reactions: When working with the native linker, both the carboxylic acid and the tosyl groups are available.

    • To favor tosyl displacement , work under neutral to slightly basic conditions (pH 7-8.5) where the amine is a good nucleophile but the carboxylic acid is deprotonated and unreactive without an activating agent.

    • To favor amide formation , activate the carboxylic acid with EDC/NHS first in an anhydrous solvent before introducing it to the amine-containing aqueous buffer. The NHS ester is susceptible to hydrolysis, so this reaction should be performed efficiently.

  • Reaction Quenching: Ensure the quenching agent is effective. For amine reactions, a strong acid will protonate the amine, halting its nucleophilicity. For NHS-ester reactions, a primary amine like Tris or glycine can be used to quench any unreacted ester.

  • Amine Nucleophilicity: Reaction rates will vary significantly based on the amine used. Primary amines are generally more reactive than secondary amines due to less steric hindrance.[11] Aromatic amines are less nucleophilic than aliphatic amines.

References

Application Notes and Protocols for the Purification of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, also known as Bis-sulfone Acid, is a bifunctional linker molecule of significant interest in the fields of bioconjugation and drug development.[1][2] Its unique architecture, featuring a carboxylic acid for amide or ester bond formation and two tosyl groups that can act as Michael acceptors for thiols or amines, allows for the covalent "stapling" of biomolecules, such as reforming disulfide bridges in proteins.[1] The purity of this reagent is paramount for ensuring the efficacy, safety, and reproducibility of the resulting bioconjugates. This guide provides a comprehensive overview of the purification strategies for this compound, addressing potential impurities arising from a plausible synthetic route and detailing robust purification protocols.

Plausible Synthetic Pathway and Potential Impurities

A potential synthetic approach could involve a Friedel-Crafts acylation to produce a 4-substituted acetophenone derivative, which is then oxidized to the corresponding benzoic acid.[3][4] The bis-tosyl group could be introduced via a Michael addition-type reaction.[5]

Based on this postulated synthesis, the following classes of impurities may be present in the crude reaction product:

  • Unreacted Starting Materials:

    • 4-substituted benzoic acid precursor.

    • Reagents for the introduction of the bis-tosyl moiety.

  • Reagents and Catalysts:

    • Acids or bases used in the reaction.

    • Coupling agents.

  • Reaction Byproducts:

    • Products of side reactions from the Friedel-Crafts acylation.

    • Byproducts from the Michael addition or subsequent steps.

    • Mono-tosylated intermediates.

Purification Strategy Overview

The purification strategy for this compound leverages the physicochemical properties of the target molecule and the potential impurities. The presence of a carboxylic acid group allows for selective extraction based on pH, while the aromatic and polar nature of the molecule lends itself to chromatographic and recrystallization techniques.

Purification_Workflow Crude_Product Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Remove acidic/basic impurities Chromatography Column Chromatography Acid_Base_Extraction->Chromatography Separate based on polarity Recrystallization Recrystallization Chromatography->Recrystallization Final polishing Final_Product Purified Product Recrystallization->Final_Product

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This initial purification step is designed to separate the acidic product from neutral and basic impurities.

Principle: The carboxylic acid group of the target molecule is deprotonated in a basic solution to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase and can be removed. Subsequent acidification of the aqueous phase protonates the carboxylate, causing the desired product to precipitate or be extracted back into an organic solvent.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1 M). Repeat the extraction 2-3 times.

  • Combine the aqueous extracts.

  • Wash the combined aqueous extracts with the organic solvent used in step 1 to remove any remaining neutral or basic impurities.

  • Cool the aqueous solution in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2), leading to the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Alternatively, if the product does not precipitate, extract the acidified aqueous solution with a fresh portion of the organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the removal of impurities with different polarities.

Principle: The crude product from the acid-base extraction is loaded onto a silica gel column. A solvent system (mobile phase) of increasing polarity is then passed through the column, eluting the compounds at different rates. The polarity of the target molecule, with its two tosyl groups and a carboxylic acid, will dictate the appropriate solvent system.

Typical Parameters:

ParameterValueRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate gradientA non-polar/polar solvent system allows for good separation of a wide range of organic compounds. The gradient is optimized based on TLC analysis.
Detection UV (254 nm)The aromatic rings in the molecule allow for visualization under UV light.

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent and spot it on a Thin Layer Chromatography (TLC) plate.

  • Develop the TLC plate using various ratios of hexanes and ethyl acetate to determine the optimal solvent system for separation.

  • Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the prepared column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes).

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 3: Recrystallization

This is a final polishing step to obtain a highly pure, crystalline product.

Principle: The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. A good solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

Potential solvent systems for this compound could include ethanol/water, acetone/water, or toluene.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Characterization of Purified Product

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot indicates a high degree of purity.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting

ProblemPossible CauseSolution
Low recovery after acid-base extraction Incomplete precipitation or extraction.Ensure complete acidification. Perform multiple extractions with the organic solvent.
Poor separation in column chromatography Inappropriate solvent system.Optimize the mobile phase based on thorough TLC analysis.
Product "oils out" during recrystallization Solvent is too non-polar or cooling is too rapid.Use a more polar solvent system or allow for slower cooling.
Persistent impurities Impurity has similar properties to the product.Repeat the purification steps or try a different chromatographic technique (e.g., reverse-phase HPLC).

Conclusion

The purification of this compound is a multi-step process that requires careful consideration of the potential impurities and the physicochemical properties of the target molecule. A combination of acid-base extraction, column chromatography, and recrystallization is typically effective in achieving high purity. The protocols outlined in this guide provide a robust framework for researchers and scientists to obtain a product of sufficient quality for demanding applications in bioconjugation and drug development.

References

Applications of Tosylhydrazones in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the versatile applications of tosylhydrazones in modern organic synthesis. Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings and practical nuances of these powerful synthetic intermediates. This document is designed for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of tosylhydrazones in their work.

Introduction: The Unique Reactivity of Tosylhydrazones

Tosylhydrazones, readily prepared from the condensation of ketones or aldehydes with tosylhydrazine, are exceptionally versatile intermediates in organic chemistry. Their utility stems from their ability to serve as precursors to a variety of reactive species, most notably vinyl anions, carbenes, and diazo compounds, under specific reaction conditions. This guide will focus on two cornerstone reactions—the Shapiro reaction and the Bamford-Stevens reaction—and their modern extensions into cross-coupling chemistry.

The foundational structure of a tosylhydrazone features a C=N double bond linked to an N-N single bond, with a tosyl (p-toluenesulfonyl) group attached to the terminal nitrogen. The tosyl group is a superb leaving group, a feature that is central to the subsequent transformations these molecules undergo. The acidity of the N-H proton allows for deprotonation, initiating a cascade of events that leads to the generation of highly reactive intermediates.

The Shapiro Reaction: A Gateway to Vinyllithium Reagents

The Shapiro reaction is a powerful method for the conversion of ketones and aldehydes into alkenes or for the generation of vinyllithium reagents, which can then be trapped with various electrophiles. This transformation proceeds via the deprotonation of the tosylhydrazone with a strong base, typically two or more equivalents of an alkyllithium reagent like n-butyllithium or sec-butyllithium.

Mechanism of the Shapiro Reaction

The accepted mechanism involves a sequence of deprotonation and elimination steps:

  • Dianion Formation: The first equivalent of strong base removes the acidic N-H proton, forming a monoanion. A second equivalent of base then abstracts a proton from the α-carbon, generating a dianion.

  • Elimination of Tosylsulfinate: The dianion undergoes a syn-elimination of the tosyl group, leading to the formation of a vinyldiazo anion.

  • Dinitrogen Extrusion: This intermediate is unstable and rapidly loses a molecule of dinitrogen gas (N₂) to generate a vinyllithium species.

  • Electrophilic Quench or Protonation: The resulting vinyllithium reagent can be quenched with an electrophile to form a new carbon-carbon or carbon-heteroatom bond, or it can be protonated (if no other electrophile is present) to yield an alkene.

The regioselectivity of the initial deprotonation dictates the position of the resulting double bond, with the less-substituted α-proton being preferentially removed.

Shapiro_Mechanism Tosylhydrazone Tosylhydrazone Dianion Dianion Intermediate Tosylhydrazone->Dianion + 2 eq. R-Li Vinyldiazo Vinyldiazo Anion Dianion->Vinyldiazo - LiOTs Vinyllithium Vinyllithium Vinyldiazo->Vinyllithium - N₂ Alkene Alkene Product Vinyllithium->Alkene + H₂O (quench) ElectrophileProduct Functionalized Alkene Vinyllithium->ElectrophileProduct + Electrophile (E+)

Caption: The mechanistic pathway of the Shapiro reaction.

Experimental Protocol: Synthesis of a Vinyllithium Reagent via the Shapiro Reaction

This protocol provides a general procedure for generating a vinyllithium reagent from a tosylhydrazone and trapping it with an electrophile.

Materials:

  • Tosylhydrazone of the desired ketone/aldehyde

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (or sec-butyllithium) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile (e.g., dimethylformamide, alkyl halide)

  • Anhydrous reaction vessel with a magnetic stirrer, under an inert atmosphere (N₂ or Ar)

  • Syringes for liquid transfer

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the tosylhydrazone (1.0 equiv) in anhydrous THF at -78 °C (a dry ice/acetone bath).

  • Base Addition: Slowly add n-butyllithium (2.1-2.2 equiv) dropwise to the stirred solution via syringe. The rate of addition should be controlled to maintain the temperature below -70 °C. A color change is often observed.

  • Dianion Formation: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 1-2 hours to ensure complete elimination and nitrogen evolution.

  • Electrophilic Trap: Cool the resulting vinyllithium solution back down to -78 °C. Slowly add the chosen electrophile (1.2-1.5 equiv) dropwise.

  • Quenching and Workup: After stirring for a suitable time (typically 1-3 hours) at -78 °C or allowing it to warm to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

The Bamford-Stevens Reaction: Carbene and Diazo Compound Synthesis

The Bamford-Stevens reaction provides a complementary pathway for the decomposition of tosylhydrazones, leading to the formation of carbenes or diazo compounds depending on the reaction conditions. This reaction typically employs a base in either a protic or an aprotic solvent.

Mechanism and Control of Reactivity

The course of the Bamford-Stevens reaction is highly dependent on the solvent system and the base used.

  • In Aprotic Solvents: With strong, non-nucleophilic bases (e.g., NaH, LiHMDS) in aprotic solvents (e.g., THF, diglyme), the tosylhydrazone is deprotonated to form a salt. Upon heating, this salt eliminates the tosyl group to generate a diazo compound. If the resulting diazo compound is unstable, it may decompose further to a carbene.

  • In Protic Solvents: In the presence of a protic solvent (e.g., ethylene glycol) and a base like sodium metal, the reaction proceeds through a different pathway. The initially formed diazo compound is protonated to give a diazonium ion, which then loses N₂ to form a carbocation. This carbocation can then undergo rearrangement or elimination to yield various alkene products.

Bamford_Stevens cluster_aprotic Aprotic Conditions cluster_protic Protic Conditions Tosylhydrazone Tosylhydrazone Salt Tosylhydrazone Salt Tosylhydrazone->Salt + Base (e.g., NaH) Diazo Diazo Compound Salt->Diazo Heat, - NaOTs Salt->Diazo Heat, - NaOTs Carbene Carbene Diazo->Carbene Heat or Light, - N₂ ProticPath Diazonium Ion Diazo->ProticPath + H⁺ (from solvent) Cation Carbocation ProticPath->Cation - N₂ Alkene Alkene Products Cation->Alkene Elimination / Rearrangement

Caption: Divergent pathways of the Bamford-Stevens reaction.

Modern Applications in Cross-Coupling Reactions

A significant advancement in the use of tosylhydrazones is their application as nucleophilic partners in metal-catalyzed cross-coupling reactions. This has opened new avenues for carbon-carbon and carbon-heteroatom bond formation, often proceeding through the in situ generation of diazo compounds which then decompose to form metal carbenes.

Tosylhydrazones as Carbene Precursors in Coupling

In the presence of palladium, copper, or iron catalysts, the diazo compounds generated from tosylhydrazones under basic conditions can be intercepted to form transient metal-carbene species. These intermediates are highly reactive and can participate in a variety of coupling reactions.

Table 1: Overview of Cross-Coupling Reactions with Tosylhydrazones

Catalyst SystemCoupling PartnerBond FormedMechanistic Intermediate
Palladium (e.g., Pd(OAc)₂)Aryl HalidesC(sp²)-C(sp²)Palladium Carbene
Copper (e.g., CuI)Terminal AlkynesC(sp²)-C(sp)Copper Carbene
Iron (e.g., FeCl₂)Boronic AcidsC(sp²)-C(sp²)Iron Carbene
Protocol: Palladium-Catalyzed Suzuki-Miyaura-Type Cross-Coupling

This protocol outlines a general procedure for the coupling of an aryl tosylhydrazone with an arylboronic acid.

Materials:

  • Aryl tosylhydrazone (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., SPhos, XPhos, 10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl tosylhydrazone, arylboronic acid, palladium acetate, ligand, and base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen or argon to remove any dissolved oxygen.

  • Heating: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Summary and Outlook

Tosylhydrazones are far more than simple derivatives of carbonyl compounds. They are powerful and versatile synthetic handles that provide access to a rich array of reactive intermediates, including vinyl anions, diazo compounds, and carbenes. The Shapiro and Bamford-Stevens reactions remain cornerstone methodologies in organic synthesis, while modern advancements have established tosylhydrazones as effective partners in metal-catalyzed cross-coupling reactions. The continued exploration of their reactivity promises the development of even more innovative and efficient synthetic transformations for applications in materials science, agrochemicals, and pharmaceutical development.

Application Notes and Protocols: Large-Scale Synthesis of Diazo Compounds Using Tosyl Azide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo compounds are invaluable synthetic intermediates in organic chemistry, serving as precursors to carbenes and carbenoids, and participating in a wide array of transformations including cyclopropanations, C-H insertions, and Wolff rearrangements.[1][2][3] Among the various methods for their synthesis, the diazo-transfer reaction using p-toluenesulfonyl azide (tosyl azide, TsN₃) is a common and efficient approach, particularly for compounds with active methylene groups.[4][5] However, the inherent instability and potential hazards associated with both tosyl azide and the resulting diazo compounds pose significant challenges for large-scale synthesis.[1][6][7][8][9]

This guide provides a comprehensive overview of the large-scale synthesis of diazo compounds using tosyl azide, with a strong emphasis on safety, scalability, and practical application. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols for both batch and continuous flow processes, and offer expert insights to navigate the complexities of handling these energetic materials.

I. Theoretical Background and Mechanistic Insights

The reaction between an active methylene compound and tosyl azide, often referred to as the Regitz diazo transfer, is the cornerstone of this methodology.[5] The mechanism involves the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic terminal nitrogen atom of tosyl azide.[10] The resulting intermediate undergoes further transformation to yield the diazo compound and p-toluenesulfonamide as a byproduct.

Reaction Mechanism

Diazo Transfer Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination ActiveMethylene R1(CO)CH2(CO)R2 Enolate R1(CO)CH-(CO)R2 ActiveMethylene->Enolate + Base Base Base ProtonatedBase Base-H+ Base->ProtonatedBase Intermediate [R1(CO)CH(CO)R2]-N=N-NHTs Enolate->Intermediate + Tosyl Azide TosylAzide Ts-N=N+=N- DiazoCompound R1(CO)C(=N2)(CO)R2 Intermediate->DiazoCompound - TsNH- Sulfonamide TsNH2 Intermediate->Sulfonamide Continuous Flow Synthesis PumpA Pump A (Aq. NaN3) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (TsCl in MeCN) PumpB->Mixer1 PumpC Pump C (Substrate + Base) Mixer2 T-Mixer PumpC->Mixer2 PumpD Pump D (Quench) Mixer3 T-Mixer PumpD->Mixer3 Reactor1 Reactor 1 (TsN3 Formation) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Diazo Transfer) Mixer2->Reactor2 Reactor2->Mixer3 Collection Product Collection Mixer3->Collection

References

Troubleshooting & Optimization

"troubleshooting low yield in 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. The following troubleshooting guide is presented in a question-and-answer format to directly address potential issues and provide actionable solutions based on established chemical principles.

Proposed Synthetic Pathway Overview

The synthesis of this compound is a multi-stage process. A plausible and efficient route involves three primary stages:

  • Synthesis of the Core Intermediate: Preparation of diethyl 2,2-bis(tosylmethyl)malonate.

  • Formation of the Acylating Agent: Conversion of the malonate intermediate into 2,2-bis(tosylmethyl)propanedioyl dichloride.

  • Aromatic Acylation and Final Oxidation: A Friedel-Crafts acylation of toluene followed by oxidation of the methyl group to the final carboxylic acid.

This guide is structured to address potential low-yield issues at each of these critical stages.

Synthetic_Pathway cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Acylating Agent Formation cluster_2 Stage 3: Acylation & Oxidation A Diethyl Malonate B Diethyl bis(hydroxymethyl)malonate A->B  CH₂O, K₂CO₃   C Diethyl bis(tosylmethyl)malonate B->C  2 eq. TsCl, Pyridine   D 2,2-bis(tosylmethyl)malonic acid C->D  1. LiBr, t-BuNH₂  2. H₃O⁺ E 2,2-bis(tosylmethyl)propanedioyl dichloride D->E  (COCl)₂ or SOCl₂   G 4-(3-Tosyl-2-(tosylmethyl)propanoyl)toluene E->G  AlCl₃ (Friedel-Crafts)   F Toluene F->G H This compound G->H  KMnO₄ or CrO₃/H₂SO₄  

Caption: Proposed synthetic pathway for this compound.

Stage 1: Troubleshooting the Synthesis of Diethyl bis(tosylmethyl)malonate

This initial stage is critical for building the core structure. Low yields here will invariably impact the entire synthesis.

Frequently Asked Questions (FAQs)

Q1: My initial reaction of diethyl malonate with formaldehyde is incomplete, leading to a mixture of starting material, the mono-hydroxymethylated, and the desired di-hydroxymethylated product. How can I improve the yield of diethyl bis(hydroxymethyl)malonate?

A1: This is a common issue in aldol-type condensation reactions. To drive the reaction towards the di-substituted product, consider the following:

  • Stoichiometry of Formaldehyde: Ensure you are using at least two equivalents of formaldehyde. A slight excess (e.g., 2.2 equivalents) can help push the equilibrium towards the desired product. The reaction proceeds stepwise, and insufficient formaldehyde is a primary cause of incomplete reaction.

  • Reaction Time and Temperature: The reaction is typically run at a controlled temperature of 25-30°C.[1] Extending the reaction time after the addition of diethyl malonate can allow for the second hydroxymethylation to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material and mono-substituted product are no longer visible.

  • Base Catalyst: A mild base like potassium bicarbonate is typically used.[1] Ensure it is finely powdered and well-dispersed in the reaction mixture to facilitate the reaction.

Q2: During the tosylation of diethyl bis(hydroxymethyl)malonate, I am getting a significant amount of the mono-tosylated product. How can I ensure di-tosylation occurs?

A2: Achieving complete di-tosylation of a 1,3-diol requires careful control of reaction conditions to overcome the potential for incomplete reaction.

  • Stoichiometry of Tosyl Chloride (TsCl): Use at least two equivalents of TsCl. A slight excess (e.g., 2.2 - 2.5 equivalents) is often necessary to ensure both hydroxyl groups react completely.

  • Base and Temperature Control: Pyridine is commonly used as both the base and a nucleophilic catalyst in tosylation reactions.[2][3] It activates the TsCl by forming a highly electrophilic N-tosylpyridinium intermediate.[2] The reaction is often started at a low temperature (0°C) and then allowed to warm to room temperature. For hindered or less reactive diols, gentle heating may be required, but this should be done cautiously to avoid side reactions.[4]

  • Reaction Time: Di-tosylation can be slower than mono-tosylation due to steric hindrance from the first tosyl group. Allow for sufficient reaction time (e.g., 12-24 hours) and monitor the progress by TLC.

Troubleshooting_Stage1 cluster_hydroxymethylation Hydroxymethylation Issues cluster_tosylation Tosylation Issues LowYield_Diol Low Yield of Di-ol IncompleteRxn Incomplete Reaction LowYield_Diol->IncompleteRxn MonoSubstituted Mono-hydroxymethyl Product LowYield_Diol->MonoSubstituted Sol_Formaldehyde Increase CH₂O eq. IncompleteRxn->Sol_Formaldehyde Sol_TimeTemp Optimize Time/Temp IncompleteRxn->Sol_TimeTemp MonoSubstituted->Sol_Formaldehyde MonoSubstituted->Sol_TimeTemp LowYield_Ditosylate Low Yield of Di-tosylate MonoTosylate Mono-tosylate Product LowYield_Ditosylate->MonoTosylate ChlorinatedByproduct Chlorinated Byproduct LowYield_Ditosylate->ChlorinatedByproduct Sol_TsCl Increase TsCl eq. MonoTosylate->Sol_TsCl Sol_BaseTime Optimize Base/Time MonoTosylate->Sol_BaseTime Sol_Temp Strict Temp Control (0°C) ChlorinatedByproduct->Sol_Temp

Caption: Troubleshooting logic for Stage 1 of the synthesis.

Q3: My NMR analysis indicates the presence of a chlorinated byproduct instead of the desired tosylate. What is causing this and how can it be prevented?

A3: The formation of a chlorinated byproduct is a known side reaction in tosylations.[5][6] The tosylate is an excellent leaving group, and the chloride ions generated during the reaction (from TsCl and the formation of pyridinium hydrochloride) can act as nucleophiles, displacing the newly formed tosylate group in an SN2 reaction.[5] This is particularly problematic if the alcohol is activated (e.g., benzylic or allylic) or if the reaction temperature is too high.[5][7]

  • Temperature Control: Maintain a low reaction temperature (strictly 0°C) during the addition of TsCl and for the initial phase of the reaction. This disfavors the SN2 displacement.

  • Use of a Non-Nucleophilic Base: While pyridine is standard, in problematic cases, a bulkier, non-nucleophilic base could be considered, although this may slow down the desired reaction.

  • Purity of Tosyl Chloride: Use freshly purified or high-purity TsCl, as older reagents can contain excess HCl, increasing the chloride ion concentration. Recrystallization of TsCl from hexane can improve its purity.[4]

Stage 2: Troubleshooting the Formation of the Acylating Agent

This stage involves the hydrolysis of a sterically hindered diester and the subsequent formation of an acyl chloride, both of which can be problematic.

Frequently Asked Questions (FAQs)

Q4: The hydrolysis of diethyl bis(tosylmethyl)malonate to the corresponding dicarboxylic acid is very slow or incomplete. What conditions can improve this step?

A4: The hydrolysis of sterically hindered esters can be challenging.[8] The bulky tosylmethyl groups can shield the ester carbonyls from nucleophilic attack by hydroxide.

  • Alternative Hydrolysis Conditions: Standard NaOH or KOH hydrolysis may be ineffective. A more robust method using lithium bromide and a hindered amine base like tert-butylamine in an alcohol/water mixture has been shown to be effective for hindered esters.[8]

  • Acid-Catalyzed Hydrolysis: While basic hydrolysis is more common for malonic esters, acid-catalyzed hydrolysis (e.g., with HBr in acetic acid) can also be effective. However, this method carries a high risk of inducing decarboxylation.[9]

  • Microwave-Assisted Hydrolysis: For particularly stubborn esters, microwave-assisted hydrolysis can significantly reduce reaction times and improve yields, though it requires specialized equipment.

Q5: During the workup of the dicarboxylic acid, I am observing significant gas evolution and my yield is low, suggesting decarboxylation is occurring. How can I prevent this?

A5: Malonic acids are prone to decarboxylation upon heating, especially under acidic conditions.[10][11] The presence of two electron-withdrawing tosyl groups can further destabilize the molecule.

  • Avoid High Temperatures: All steps following hydrolysis, including solvent removal and drying, should be performed at low temperatures (e.g., room temperature under high vacuum). Do not heat the dicarboxylic acid.

  • Careful pH Control: During the acidic workup to protonate the dicarboxylate, avoid using a large excess of strong acid and keep the temperature low (ice bath). The protonated tertiary amine in the malonic acid structure can facilitate decarboxylation at acidic pH.[10]

  • Proceed to the Next Step Quickly: The isolated 2,2-bis(tosylmethyl)malonic acid is likely unstable. It is best to use it immediately in the next step to form the acyl chloride without prolonged storage.

Q6: The conversion of the dicarboxylic acid to the diacyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride is inefficient. What could be the issue?

A6: The formation of acyl chlorides is generally efficient, but issues can arise from reagent quality or side reactions.

  • Reagent Purity: Use freshly distilled thionyl chloride or high-purity oxalyl chloride. Old reagents can be partially hydrolyzed and less effective.

  • Catalyst: When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is typically required to form the reactive Vilsmeier reagent.[12]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The intermediate, 2,2-bis(tosylmethyl)malonic acid, is susceptible to decarboxylation, which could be accelerated by the heat generated during the reaction. Add the chlorinating agent slowly at low temperature to control the exotherm.

Stage 3: Troubleshooting the Friedel-Crafts Acylation and Final Oxidation

The final stage involves a key C-C bond formation and a functional group transformation. The choice of aromatic substrate is critical for the success of the Friedel-Crafts reaction.

Frequently Asked Questions (FAQs)

Q7: I am attempting the Friedel-Crafts acylation directly on benzoic acid, but the reaction is not working. Why?

A7: This is an expected outcome. The carboxylic acid group is a strong deactivating group, which reduces the nucleophilicity of the aromatic ring, making it unreactive to electrophilic aromatic substitution like the Friedel-Crafts reaction.[13] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will form a complex with the carboxylic acid, deactivating the catalyst. This is why the proposed synthetic route uses toluene, an activated aromatic ring, followed by a subsequent oxidation step.

Q8: The Friedel-Crafts acylation of toluene with my diacyl chloride is giving a low yield. What are the common causes?

A8: Low yields in Friedel-Crafts acylations are often traced back to the catalyst or reaction conditions.[13]

  • Catalyst Deactivation: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Use a fresh, unopened bottle or a freshly sublimed sample. Ensure all solvents (e.g., dichloromethane, nitrobenzene) and glassware are scrupulously dry. The reaction should be performed under a strict inert atmosphere.

  • Catalyst Stoichiometry: Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃ per acyl group because the product ketone coordinates with the catalyst, rendering it inactive.[14] For your diacyl chloride, you will need more than two equivalents of AlCl₃. An excess (e.g., 2.5-3.0 equivalents) is recommended.

  • Steric Hindrance: Your acylating agent, 2,2-bis(tosylmethyl)propanedioyl dichloride, is sterically bulky. This can slow the reaction down. You may need to increase the reaction time or gently heat the mixture to drive it to completion.

  • Regioselectivity: The methyl group of toluene is an ortho-, para-director. Due to the steric bulk of the electrophile, acylation will occur almost exclusively at the para position, which is the desired outcome.[15]

Q9: The final oxidation of the methyl group on the toluene ring to a carboxylic acid is not going to completion or is producing byproducts. What are the best practices for this step?

A9: The oxidation of an alkylbenzene to a carboxylic acid requires a strong oxidizing agent.

  • Choice of Oxidant: Potassium permanganate (KMnO₄) under basic conditions, followed by acidification, is a classic and effective method. Alternatively, chromic acid (generated from CrO₃ or Na₂Cr₂O₇ and H₂SO₄) can be used, though chromium reagents are more toxic.[16][17]

  • Reaction Conditions: These oxidations often require heat to go to completion. Refluxing the reaction mixture is common. Ensure sufficient reaction time and monitor by TLC.

  • Workup: After the reaction with KMnO₄, the manganese dioxide (MnO₂) byproduct needs to be removed. This is typically done by filtration after quenching any excess permanganate with a reducing agent like sodium bisulfite. The filtrate is then acidified to precipitate the benzoic acid product.[18] Incomplete acidification will result in low yield as the product will remain in solution as the carboxylate salt.

StageCommon ProblemPotential Cause(s)Recommended Solution(s)
1 Incomplete Di-tosylationInsufficient TsCl; Short reaction timeUse 2.2-2.5 eq. of TsCl; Increase reaction time to 12-24h
1 Chlorinated ByproductHigh temperature; Nucleophilic chlorideMaintain strict 0°C; Use freshly purified TsCl
2 Incomplete HydrolysisSteric hindrance of the esterUse LiBr/t-BuNH₂ conditions; Consider microwave assistance
2 Premature DecarboxylationHeat; Acidic conditionsAvoid heating during workup; Use product immediately
3 Failed Friedel-CraftsDeactivated ring (benzoic acid)Use activated ring (toluene) then oxidize
3 Low Acylation YieldWet reagents/glassware; Insufficient AlCl₃Use anhydrous conditions; Use >2 eq. of fresh AlCl₃
3 Incomplete OxidationInsufficient oxidant/heatUse excess KMnO₄; Ensure prolonged reflux

References

Technical Support Center: Cysteine Stapling with 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for cysteine-stapled peptides. This guide is designed for researchers, chemists, and drug development professionals utilizing the bis-electrophilic stapling reagent, 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid. Our goal is to provide in-depth, field-proven insights to help you navigate the nuances of this powerful macrocyclization technique, troubleshoot common challenges, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses fundamental questions about the stapling process, providing the foundational knowledge needed for successful experimentation.

Q1: What is the precise mechanism of cysteine stapling with this compound?

A1: The reaction is a two-step, sequential S-alkylation (a form of conjugate addition) driven by the high nucleophilicity of cysteine residues.[1] The stapling reagent is a bis-electrophile, meaning it has two reactive centers. The p-toluenesulfonyl (tosyl) group is an excellent leaving group, making the adjacent methylene carbons highly susceptible to nucleophilic attack.[2]

Mechanism Breakdown:

  • Thiolate Activation: The reaction is typically performed at a slightly alkaline pH (7-9) to deprotonate the cysteine's sulfhydryl group (-SH, pKa ≈ 8.5) into the more reactive thiolate anion (-S⁻).[1][3]

  • First SN2 Attack: One activated cysteine thiolate on the peptide chain attacks one of the electrophilic methylene carbons on the stapling reagent. This displaces the first tosylate group, forming a stable thioether bond and a mono-alkylated peptide intermediate.[1]

  • Intramolecular Cyclization: The second cysteine residue, now in proximity due to the initial tethering, attacks the remaining electrophilic center on the reagent. This second SN2 reaction displaces the other tosylate group, closing the macrocycle and forming the final, stable bis-thioether-linked stapled peptide.

G cluster_0 Step 1: Mono-Alkylation cluster_1 Step 2: Intramolecular Cyclization Peptide_Cys1 Peptide-Cys1-S⁻ Intermediate Peptide-Cys1-S-CH₂-R-CH₂-Tosyl (Mono-alkylated Intermediate) Peptide_Cys1->Intermediate Sₙ2 Attack Stapler Tosyl-CH₂-R-CH₂-Tosyl (Stapling Reagent) Stapler->Intermediate Tosyl1 Tosyl⁻ Intermediate->Tosyl1 Peptide_Cys2 Peptide-Cys2-S⁻ (on same peptide) Final_Product Stapled Peptide (Bis-thioether) Peptide_Cys2->Final_Product Intramolecular Sₙ2 Attack Peptide_Cys2->Final_Product Tosyl2 Tosyl⁻ Final_Product->Tosyl2

Fig. 1: Reaction mechanism for cysteine stapling.
Q2: Why is a reducing agent like TCEP often included in the reaction mixture?

A2: Cysteine's sulfhydryl group is highly susceptible to oxidation.[4] Atmospheric oxygen or trace oxidants in solvents can cause two cysteine residues to form an intramolecular or intermolecular disulfide bond (-S-S-). Further oxidation can lead to the formation of sulfenic, sulfinic, or sulfonic acids.[5] These oxidized forms are not nucleophilic and will not react with the stapling reagent. Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless reducing agent that selectively reduces disulfide bonds back to free thiols, ensuring that the cysteine residues remain in their active, nucleophilic state, ready for stapling.[6]

Q3: What are the generally recommended starting conditions for this reaction?

A3: While optimization is crucial for any specific peptide, a reliable starting point is as follows:

  • Peptide Concentration: 10-100 µM. High dilution is critical to favor intramolecular stapling over intermolecular oligomerization.

  • Solvent System: An aqueous buffer, such as phosphate-buffered saline (PBS) or ammonium bicarbonate, often with an organic co-solvent (e.g., acetonitrile, DMF, or DMSO) to aid in the solubility of the peptide and stapling reagent.[1]

  • pH: 7.4 - 8.5. This range provides a good balance between activating the cysteine thiolate and minimizing potential side reactions like hydrolysis.[1]

  • Stoichiometry: 1.1 to 1.5 equivalents of the stapling reagent per equivalent of peptide. A slight excess of the stapler ensures the reaction goes to completion.

  • Additives: 2-4 equivalents of TCEP to maintain a reducing environment.

  • Temperature: Room temperature (20-25 °C).

  • Reaction Time: 1 to 4 hours, monitored by LC-MS.

Q4: How do I confirm the successful formation of the stapled product?

A4: The primary method for confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mass Shift: The stapled product will have a specific mass increase corresponding to the addition of the linker minus the two tosylate leaving groups. Calculate the exact mass of your linear peptide and the expected exact mass of the stapled product. A peak matching this expected mass is the first sign of success.

  • Retention Time Shift: Successful stapling introduces a significant structural change and often increases the hydrophobicity of the peptide. This typically results in a noticeable shift in retention time on a reverse-phase HPLC column compared to the linear precursor.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the connectivity and location of the staple.

  • Confirmation of Completion: The disappearance of the starting material's peak in the LC chromatogram indicates the reaction has gone to completion.[7]

Section 2: Troubleshooting Guide - Common Issues & Solutions
Problem Potential Causes Recommended Solutions & Scientific Rationale
1. Low or No Stapling Yield A. Cysteine Oxidation: The sulfhydryl groups have formed disulfide bonds or have been over-oxidized, rendering them non-nucleophilic.[4][5]B. Incorrect pH: The pH is too low (<7), so the cysteine thiol is fully protonated and not sufficiently nucleophilic. Or, the pH is too high (>9.5), potentially leading to reagent hydrolysis or side reactions.C. Reagent Degradation: The stapling reagent may have hydrolyzed due to moisture. The tosyl groups are good leaving groups, making the reagent susceptible.D. Poor Solubility: The peptide or stapling reagent is not fully dissolved, preventing an effective reaction.A. Redox Management: • Always use freshly prepared, degassed buffers to minimize dissolved oxygen.• Add 2-4 equivalents of TCEP to the reaction mixture before adding the stapling reagent to ensure all cysteines are reduced.[6]B. pH Optimization: • Verify the pH of your buffer. Perform small-scale trial reactions across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimum for your specific peptide sequence.C. Reagent Handling: • Store the stapling reagent under inert gas (argon or nitrogen) and desiccated.• Prepare a fresh stock solution of the reagent in an anhydrous solvent like DMF or DMSO immediately before use.D. Improve Solubilization: • Increase the percentage of organic co-solvent (e.g., up to 50% ACN or DMF).[1]• Gently warm the mixture or use sonication to aid dissolution before initiating the reaction.
2. Observation of a Major Mono-Alkylated Product Peak A. Steric Hindrance: The peptide's secondary structure or the proximity of bulky residues may prevent the second cysteine from reaching the remaining electrophilic site.B. Insufficient Reaction Time/Energy: The second, intramolecular reaction step is kinetically slower than the first intermolecular step and has not had enough time to proceed to completion.C. Incorrect Stoichiometry: Using too little stapling reagent can result in incomplete reactions.A. Peptide Design Review: • The spacing of the cysteines (e.g., i, i+4 vs. i, i+7) is critical for aligning the reactive groups. Ensure the linker length is appropriate for the desired secondary structure.[1]B. Optimize Reaction Conditions: • Increase the reaction time and monitor by LC-MS until the intermediate peak is consumed.• Gently increase the temperature to 30-37 °C to provide more energy for the cyclization step.C. Adjust Stoichiometry: • Ensure at least 1.1 equivalents of the stapling reagent are used. A slight excess can help drive the reaction to the bis-alkylated product.
3. Formation of Intermolecular Dimers/Oligomers A. High Peptide Concentration: At high concentrations, the mono-alkylated intermediate is more likely to react with a second peptide molecule (intermolecularly) than with its own second cysteine (intramolecularly).A. Employ High-Dilution Conditions: • This is the most critical factor. Perform the reaction at a peptide concentration below 100 µM, and ideally around 10-50 µM.• Consider using a syringe pump for slow addition of the stapling reagent to the peptide solution over several hours to maintain a low instantaneous concentration of the reactive species.
4. Multiple Unidentified Peaks in LC-MS A. Mixed Disulfides: The peptide has formed a disulfide bond with a thiol-containing species from the buffer or media (e.g., glutathione, β-mercaptoethanol).B. Side Reaction with Other Residues: Although less favorable, highly activated nucleophilic side chains (e.g., Lysine, Histidine) might react under strongly basic conditions.[8]C. Hydrolysis of Reagent/Product: The thioether bonds are generally stable, but extreme pH can lead to degradation. More likely, unreacted stapling reagent has hydrolyzed.[9][10]A. Buffer Purity: • Use high-purity water and buffer components. Avoid thiol-based additives other than TCEP.B. Control pH: • Maintain the pH below 9.0 to maximize selectivity for cysteine's thiolate over the amine groups of other residues.[1]C. Analytical Characterization: • Calculate the expected masses for all potential side products (see Table 1 below).• Use tandem MS/MS to fragment the unknown peaks and identify the site of modification.
Table 1: Common Side Products and Their Expected Mass Shifts
Side ProductDescriptionExpected Mass Change (vs. Linear Peptide)
Mono-alkylated One cysteine has reacted with the stapler, one tosyl group lost.+ Mass of Stapler - Mass of one Tosyl group
Dimer (Unstapled) Two peptide molecules linked by a disulfide bond.(2 x Mass of Peptide) - 2 Da
Dimer (Stapled) Two peptide molecules linked by one stapling reagent.(2 x Mass of Peptide) + Mass of Stapler - 2x Mass of Tosyl
Oxidized (Sulfenic Acid) One cysteine thiol (-SH) is oxidized to -SOH.+ 16 Da
Oxidized (Sulfinic Acid) One cysteine thiol (-SH) is oxidized to -SO₂H.+ 32 Da
Oxidized (Sulfonic Acid) One cysteine thiol (-SH) is oxidized to -SO₃H.+ 48 Da
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Cysteine Stapling

This protocol is a starting point and should be optimized for your specific peptide.

  • Peptide Preparation: Synthesize and purify the linear peptide containing two cysteine residues at the desired positions (e.g., i, i+7). Confirm its identity and purity (>95%) by LC-MS.

  • Reaction Setup:

    • In a clean reaction vessel, dissolve the purified peptide in a 1:1 mixture of degassed reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0) and acetonitrile to a final concentration of 50 µM.

    • Add a freshly prepared solution of TCEP∙HCl to a final concentration of 200 µM (4 equivalents). Vortex briefly and let stand for 15 minutes at room temperature to ensure complete reduction of any disulfides.

  • Stapling Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the stapling reagent stock solution to the peptide solution to achieve a final concentration of 65 µM (1.3 equivalents).

    • Stir the reaction mixture at room temperature, protecting it from light.

  • Monitoring and Quenching:

    • Monitor the reaction progress by taking small aliquots (e.g., 5 µL) every hour and analyzing them by LC-MS. Look for the consumption of the starting material and the appearance of the desired product mass.

    • Once the reaction is complete (typically 1-4 hours), quench any remaining electrophilic stapler by adding a thiol-containing scavenger, such as β-mercaptoethanol or N-acetyl-cysteine (final concentration ~10 mM).

  • Purification:

    • Acidify the reaction mixture with 1% trifluoroacetic acid (TFA).

    • Purify the stapled peptide using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Collect fractions corresponding to the product peak, confirm their identity by MS, pool, and lyophilize.

Protocol 2: Analytical Workflow

G cluster_workflow Analytical Workflow for Product Characterization Start Quenched Reaction Mixture LCMS Inject on LC-MS (Analytical C18 column) Start->LCMS Analyze Analyze Chromatogram & Mass Spectra LCMS->Analyze IdentifySM Identify Starting Material Peak (Mass & Retention Time) Analyze->IdentifySM Control 1 IdentifyP Identify Product Peak (Expected Mass & Shifted RT) Analyze->IdentifyP Target IdentifySP Identify Side Product Peaks (Use Table 1 for masses) Analyze->IdentifySP Impurities Quantify Integrate Peak Areas (Calculate % Conversion) IdentifyP->Quantify Decision Conversion >95%? Quantify->Decision Purify Proceed to Preparative HPLC Decision->Purify Yes Troubleshoot Return to Troubleshooting Guide Decision->Troubleshoot No

Fig. 2: Analytical workflow for reaction monitoring.
Section 4: Troubleshooting Workflow

If you encounter low yields, use the following logical workflow to diagnose the issue.

G cluster_troubleshooting Troubleshooting Workflow for Low Stapling Yield Start Low Yield Observed via LC-MS CheckMass Is mass of major peak = linear peptide? Start->CheckMass CheckOxidation Run DTT/TCEP control. Does peak shift to linear peptide mass? CheckMass->CheckOxidation No CheckMono Is mass of major peak = mono-alkylated intermediate? CheckMass->CheckMono Yes Cause_Oxidation Primary Cause: Cysteine Oxidation CheckOxidation->Cause_Oxidation Yes Cause_NoReaction Primary Cause: Poor Reaction Conditions CheckOxidation->Cause_NoReaction No Cause_SlowKinetics Primary Cause: Slow Intramolecular Step CheckMono->Cause_SlowKinetics Yes Solution_Oxidation Solution: Use degassed buffers, increase TCEP concentration. Cause_Oxidation->Solution_Oxidation Solution_NoReaction Solution: 1. Verify pH (7.5-8.5). 2. Check reagent quality. 3. Improve solubility (co-solvents). Cause_NoReaction->Solution_NoReaction Solution_SlowKinetics Solution: 1. Increase reaction time. 2. Increase temperature (37°C). 3. Check peptide design (sterics). Cause_SlowKinetics->Solution_SlowKinetics

Fig. 3: Diagnostic workflow for low stapling yield.
Section 5: References

  • Brunel, F. M., & Dawson, P. E. (2016). Stapling peptides using cysteine crosslinking. Biopolymers, 106(6), 843–852. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Poreba, M., & Drag, M. (2021). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 26(9), 2466. --INVALID-LINK--

  • Wang, Y., et al. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. Chem & Bio Engineering. --INVALID-LINK--

  • Beecham, A. F. (1957). Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society, 79(12), 3257–3261. --INVALID-LINK--

  • Gutiérrez, M. C., et al. (2020). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 25(24), 5961. --INVALID-LINK--

  • Mishra, S., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical reviews, 113(7), 4767–4823. --INVALID-LINK--

  • The premed scene. (2021, December 11). Cysteine crosslinks (disulfide bonds), cysteine oxidation, & reducing agents in the body & the lab [Video]. YouTube. --INVALID-LINK--

  • Chen, F. J., et al. (2022). Cysteine-specific peptide modification and stapling [Image]. ResearchGate. --INVALID-LINK--

  • Zhang, X., et al. (2023). Cys–Lys stapling for unprotected peptides via tunable linkers. National Science Review, 10(11), nwad224. --INVALID-LINK--

  • Nitsche, C., & Morewood, R. T. (2021). Non-symmetric cysteine stapling in native peptides and proteins. Chemical Communications, 57(1), 69-72. --INVALID-LINK--

  • Gualandi, I., et al. (2022). Michael addition reaction with amino acids in living organism [Image]. ResearchGate. --INVALID-LINK--

  • Shysh, A. M., et al. (2023). Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. Organic Letters, 25(16), 2898–2903. --INVALID-LINK--

  • Liyana-Arachchi, T. P., et al. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 23(19), 11849. --INVALID-LINK--

  • Vinogradov, A. A., et al. (2013). A Perfluoroaryl-Cysteine Chemistry Approach to Unprotected Peptide Stapling. Journal of the American Chemical Society, 135(15), 5946–5949. --INVALID-LINK--

  • Zhang, C., & Gao, J. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition, 61(15), e202116113. --INVALID-LINK--

  • Yu, B., et al. (2016). Dithiocarbamate-inspired side chain stapling chemistry for peptide drug design. Chemical Science, 7(9), 6093–6099. --INVALID-LINK--

  • Bauer, R. A. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. RSC medicinal chemistry, 6(11), 1073–1094. --INVALID-LINK--

  • Wikipedia. (n.d.). Tosyl group. Retrieved from --INVALID-LINK--

  • Gates, Z. P., et al. (2013). Rapid formal hydrolysis of peptide-αthioesters. Chemical communications (Cambridge, England), 49(8), 786–788. --INVALID-LINK--

  • LibreTexts Chemistry. (2022, July 18). 11.6: Hydrolysis of Thioesters, Esters, and Amides. --INVALID-LINK--

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from --INVALID-LINK--

  • Morewood, R. T., & Nitsche, C. (2020). A biocompatible stapling reaction for in situ generation of constrained peptides. Chemical science, 11(42), 11483–11488. --INVALID-LINK--

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from --INVALID-LINK--

  • Brunel, F. M., & Dawson, P. E. (2016). Review stapling peptides using cysteine crosslinking. Biopolymers, 106(6), 843-52. --INVALID-LINK--

  • Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society reviews, 44(1), 91–102. --INVALID-LINK--

  • Lin, Y. A., et al. (2011). Stapled peptides and method of synthesis. Google Patents. --INVALID-LINK--

  • Sowinska, A., et al. (2023). Design of Cysteine Functional Polyesters through Michael Addition. Scientific reports, 13(1), 22976. --INVALID-LINK--

  • Kim, J., et al. (2019). Strategy to confirm the completion of the stapling process [Image]. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid. This molecule is a critical bifunctional linker, often utilized in the construction of Antibody-Drug Conjugates (ADCs), where its two tosyl groups act as leaving groups for covalent attachment to biomolecules, and the carboxylic acid provides a handle for further conjugation.[1][2][3] Achieving high yields and purity is paramount for its successful application. This guide addresses common challenges in a practical question-and-answer format, grounded in established chemical principles.

Proposed Synthetic Strategy: Double Tosylation of a Diol Precursor

The most direct and controllable route to synthesize the target compound involves the double tosylation of a readily available diol precursor, 4-(3-hydroxy-2-(hydroxymethyl)propanoyl)benzoic acid. This approach avoids the complexities and potential side reactions associated with multi-step C-C bond formations like dialkylation. The core challenge lies in efficiently and completely converting both primary hydroxyl groups to their corresponding tosylates without inducing side reactions.

G start_material 4-(3-hydroxy-2-(hydroxymethyl) propanoyl)benzoic acid product 4-(3-Tosyl-2-(tosylmethyl) propanoyl)benzoic acid start_material->product Tosylation (0°C to RT) reagents p-Toluenesulfonyl Chloride (TsCl) Pyridine (or other base) DCM (Solvent) reagents->product

Caption: Proposed synthetic pathway via double tosylation.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected, with starting material still present. What are the most common causes?

Low or incomplete conversion is a frequent issue in tosylation reactions. Several factors can be responsible:

  • Insufficient Reagents: Tosylation requires at least two equivalents of p-toluenesulfonyl chloride (TsCl) and a suitable base for the diol. Stoichiometry is critical. For a complete reaction, a slight excess (2.2 - 2.5 equivalents) of both TsCl and the base is often recommended to drive the reaction to completion.

  • Moisture Contamination: p-Toluenesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive p-toluenesulfonic acid.[4] Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.

  • Inadequate Base: The base scavenges the HCl produced during the reaction. Pyridine is a classic choice as it also acts as a solvent and catalyst. However, if the reaction is sluggish, a stronger, non-nucleophilic base like triethylamine (TEA) in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[4]

  • Low Temperature: While the reaction is typically started at 0°C to control the initial exotherm, it often needs to be warmed to room temperature and stirred for several hours (12-24h) to ensure full conversion of both hydroxyl groups.

Q2: I'm observing a significant amount of a mono-tosylated intermediate. How can I favor the formation of the di-tosylated product?

The formation of the mono-tosylated product indicates that the second tosylation step is significantly slower than the first or that the reaction has not proceeded long enough.

  • Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If you observe the formation of the mono-tosylate spot followed by the slow appearance of the di-tosylate product, the reaction simply needs more time or gentle heating (e.g., 30-40°C) to overcome the activation energy for the second tosylation.

  • Reagent Equivalents: Ensure that at least 2.2 equivalents of TsCl have been used. If the reaction stalls, a second addition of TsCl and base might be necessary, but this can complicate purification.

  • Solvent Choice: The solvent must fully dissolve the starting material and intermediates. Dichloromethane (DCM) or chloroform are common choices. If solubility is an issue, polar aprotic solvents like acetonitrile or N,N-Dimethylformamide (DMF) can be used, although they can make workup more challenging.[5]

Q3: My reaction mixture turned dark brown/black, and the final product is impure. What causes this decomposition?

Darkening of the reaction mixture often points to decomposition or side reactions, which can be minimized with careful control of conditions.

  • Temperature Control: The reaction of TsCl with the alcohol in the presence of a base is exothermic. Adding the TsCl slowly to a cooled (0°C) solution of the diol is crucial to prevent an uncontrolled temperature rise, which can lead to charring.

  • Base-Induced Side Reactions: While a base is necessary, overly strong bases or high temperatures can potentially deprotonate other acidic protons on the molecule, leading to undesired side reactions. Pyridine or TEA are generally safe choices.

  • Purity of Starting Materials: Impurities in the starting diol or solvent can lead to side reactions and discoloration. Ensure all reagents are of high purity.

Q4: What is the most effective method for working up and purifying the final product?

A clean workup is essential for isolating a pure product and simplifying the final purification step.

  • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly add cold water or dilute HCl (e.g., 1M) to quench excess TsCl and neutralize the base (e.g., pyridine, TEA).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove p-toluenesulfonic acid), and finally with brine.

  • Purification:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be highly effective.[6]

    • Column Chromatography: For removing closely related impurities like the mono-tosylated intermediate, silica gel column chromatography is the most reliable method. A gradient elution with hexanes and ethyl acetate is typically effective.

Optimization of Key Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the outcome of the synthesis. This data is representative and should be used as a guide for optimization.

Table 1: Effect of Base on Reaction Outcome

Entry Base (2.5 eq.) Catalyst (0.1 eq.) Temperature Time (h) Yield (%) Purity (%)
1 Pyridine None RT 24 75 90
2 Triethylamine None RT 24 70 88
3 Triethylamine DMAP RT 12 92 95

| 4 | DIPEA | DMAP | RT | 14 | 90 | 94 |

Table 2: Effect of Solvent on Reaction Efficiency

Entry Solvent Temperature Time (h) Yield (%) Notes
1 DCM RT 12 92 Good solubility, easy workup.
2 THF RT 16 85 Lower reaction rate.
3 Acetonitrile RT 12 88 Good solubility, harder to remove.

| 4 | Pyridine | RT | 24 | 75 | Acts as both solvent and base. |

Optimized Experimental Protocol

This protocol is a starting point for the synthesis, incorporating best practices discussed above.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(3-hydroxy-2-(hydroxymethyl)propanoyl)benzoic acid (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and stir until the solid is dissolved. Add triethylamine (2.5 eq.) followed by DMAP (0.1 eq.).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • TsCl Addition: Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting material and mono-tosylate intermediate.

  • Workup: Cool the mixture to 0°C and slowly quench with cold 1M HCl. Transfer to a separatory funnel and separate the layers.

  • Extraction & Washing: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.

Visual Troubleshooting Workflow

This decision tree can help diagnose and resolve issues with low reaction yield.

G start Low Yield or Incomplete Reaction tlc Analyze TLC of Crude Mixture start->tlc p1 Mostly Starting Material (SM) tlc->p1 High SM Rf p2 SM + Mono-tosylate + Product tlc->p2 Multiple Spots p3 Baseline Streaking / Decomposition tlc->p3 Poor Separation s1a Check Reagent Purity (esp. TsCl) & Stoichiometry p1->s1a s1b Ensure Anhydrous Conditions (Solvent, Glassware) p1->s1b s1c Increase Catalyst (DMAP) Loading p1->s1c s2a Increase Reaction Time p2->s2a s2b Increase Temperature (e.g., to 35°C) p2->s2b s3a Ensure Proper Cooling During TsCl Addition p3->s3a s3b Check Base Compatibility (Avoid overly strong bases) p3->s3b

Caption: Troubleshooting decision tree for low yield synthesis.

References

"preventing decomposition of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth guidance on preventing decomposition during storage, troubleshooting common issues, and ensuring the long-term stability and integrity of this important research chemical. As a bifunctional linker with two reactive tosyl groups and a free carboxylic acid, its stability is paramount for successful conjugation and downstream applications.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at -20°C .[2] It should be kept in a tightly sealed, airtight container to protect it from moisture, as the compound is likely hygroscopic.[4][5][6] For shipping or short-term transport, ambient temperature is acceptable, but immediate transfer to -20°C storage upon receipt is critical.[2]

Q2: I've noticed the white powder has become clumpy and slightly discolored. What does this indicate?

A2: Clumping is a strong indicator of moisture absorption.[4][6] Many highly functionalized organic solids are hygroscopic, meaning they readily absorb water from the atmosphere.[5] Discoloration (e.g., to yellow or brown) can be a sign of chemical decomposition, which may be initiated or accelerated by the presence of water or exposure to heat or light.[7]

Q3: How does moisture lead to the decomposition of this specific molecule?

A3: Moisture can initiate the hydrolytic cleavage of the tosylate groups.[8][9][10] The sulfur atom in the tosyl group is electrophilic and can be attacked by water, leading to the formation of p-toluenesulfonic acid and the corresponding alcohol on the parent molecule. This compromises the molecule's function as a linker, as the tosyl groups are the intended leaving groups for reaction with nucleophiles like thiols or amines.[2][3]

Q4: Can I store the compound dissolved in a solvent?

A4: Yes, but with specific precautions. A product data sheet suggests that solutions in DMSO can be stored at -80°C for up to two years or -20°C for one year .[1] It is crucial to use anhydrous-grade solvents and to handle the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture. Frequent freeze-thaw cycles should be avoided.

Q5: What analytical method is best for checking the purity and detecting decomposition?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for routine purity checks.[11] A reverse-phase C18 column is a good starting point. Decomposition will typically appear as new peaks in the chromatogram, usually with earlier retention times due to the increased polarity of the degradation products (e.g., hydrolyzed tosylates). For structural confirmation of degradation products, Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.[12][13]

Troubleshooting Guide: Diagnosing and Mitigating Decomposition

This section addresses specific issues you may encounter and provides a logical workflow for resolving them.

Issue 1: Change in Physical Appearance (Color Change, Clumping)
  • Probable Cause: Moisture absorption and/or thermal degradation. The benzoic acid moiety itself can undergo thermal decomposition at elevated temperatures.[14][15][16][17]

  • Immediate Action:

    • Transfer the compound to a desiccator containing a strong desiccant (e.g., Drierite® or phosphorus pentoxide) under vacuum to remove adsorbed water.

    • Ensure future storage is in a tightly sealed container with desiccant packs included, and stored at the recommended -20°C.[18][19]

  • Validation Protocol:

    • After drying, perform a purity check using HPLC-UV (see Protocol 1).

    • Compare the chromatogram to a reference standard or the initial analysis data.

    • If new peaks are present, the material has undergone some level of chemical decomposition and may not be suitable for sensitive applications.

Issue 2: Inconsistent or Failed Conjugation Reactions
  • Probable Cause: Degradation of the starting material, specifically the loss of one or both tosyl leaving groups via hydrolysis. The tosyl group is essential for the Michael addition reaction with thiols or amines.[2][3]

  • Troubleshooting Workflow:

    G start Failed Conjugation Reaction check_purity Analyze Stored Compound (HPLC, LC-MS) start->check_purity is_pure Purity >95%? check_purity->is_pure review_protocol Review Reaction Protocol (Reagents, pH, Temp) is_pure->review_protocol Yes degradation_products Identify Degradation Products (LC-MS, NMR) is_pure->degradation_products No review_protocol->start Re-attempt discard Discard Compound Source Fresh Material pathway Determine Dominant Decomposition Pathway degradation_products->pathway pathway->discard

    Caption: Troubleshooting workflow for failed reactions.

  • Corrective Actions:

    • Confirm Purity: Immediately analyze the stored compound via HPLC or LC-MS to confirm its integrity.

    • Source Fresh Material: If significant degradation (>5%) is confirmed, it is highly recommended to use a fresh, unopened batch of the compound for your experiments.

    • Optimize Handling: When weighing and preparing solutions, work quickly and in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to minimize atmospheric exposure.[4]

Potential Decomposition Pathways

Understanding the likely chemical breakdown routes is key to prevention. The primary vulnerabilities of this compound are hydrolysis and, to a lesser extent, thermal decarboxylation.

G cluster_0 Decomposition Products parent This compound Two Tosyl Groups Intact Carboxylic Acid Intact hydrolysis Hydrolysis Product Mono/Di-Hydroxy Compound p-Toluenesulfonic Acid parent:f1->hydrolysis H₂O (Moisture) decarboxylation Decarboxylation Product Loss of CO2 Phenyl Derivative parent:f2->decarboxylation Δ (High Heat)

Caption: Primary decomposition pathways for the compound.

  • Hydrolysis of Tosyl Groups: This is the most probable decomposition pathway under ambient storage conditions if moisture is present. The tosylate ester linkage is susceptible to nucleophilic attack by water.[9][10]

  • Decarboxylation of Benzoic Acid: While benzoic acid itself is relatively stable, its derivatives can undergo decarboxylation (loss of CO₂) at high temperatures.[20] This is less likely under recommended storage conditions but can occur if the compound is improperly stored at elevated temperatures for extended periods.[16][17]

Experimental Protocols

Protocol 1: HPLC Method for Routine Purity Assessment

This protocol provides a general method that should be optimized for your specific HPLC system.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmStandard for small molecule analysis, provides good retention.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharper peaks.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 20 minutesA broad gradient is effective for separating the non-polar parent compound from more polar degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong UV absorbance at this wavelength.
Injection Volume 10 µLStandard injection volume.
Sample Prep 1 mg/mL in Acetonitrile or DMSOEnsure the sample is fully dissolved before injection.[1]
Protocol 2: Recommended Long-Term Storage Procedure

This procedure ensures maximum stability and minimizes the risk of moisture contamination.

  • Procurement: Upon receipt, do not open the primary container outside of a controlled, low-humidity environment.

  • Aliquoting: If you need to use small amounts over time, it is best practice to aliquot the solid compound into several smaller, single-use vials inside a glove box or dry-air enclosure.

  • Primary Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.[21]

  • Secondary Container: Place the primary vial(s) inside a larger, sealable container (e.g., a small desiccator or a heat-sealable foil bag).[18]

  • Add Desiccant: Include a desiccant pouch (e.g., silica gel) in the secondary container to absorb any incidental moisture.[6][19]

  • Labeling: Clearly label all containers with the compound name, date of storage, and aliquot amount.[19]

  • Storage: Place the sealed secondary container in a -20°C freezer. Maintain a log of when the container is opened and closed.

By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.

References

Technical Support Center: Purifying 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and development professionals. This guide is designed to serve as a dedicated resource for overcoming the unique purification challenges presented by 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid and its derivatives. The inherent structural complexity of these molecules—featuring a polar carboxylic acid, a flexible propanoyl linker, and two bulky, non-polar tosyl groups—demands a nuanced approach to purification. This document provides troubleshooting workflows, detailed protocols, and answers to frequently encountered issues to streamline your path to obtaining highly pure material.

Section 1: Understanding the Purification Challenge

Q: What are the key structural features of this compound derivatives that influence their purification?

A: The purification strategy for this class of molecules is dictated by a combination of three distinct structural motifs:

  • The Benzoic Acid Headgroup: The terminal carboxylic acid (pKa ≈ 4-5) is the most significant driver of polarity. Its acidic nature allows for pH-dependent solubility, making it readily soluble in basic aqueous solutions as a carboxylate salt and insoluble in acidic or neutral aqueous media. This feature is a powerful tool for initial purification via acid-base extraction. However, this same acidic proton can cause significant peak tailing during silica gel chromatography due to strong interactions with the stationary phase.

  • The Dual Tosyl Groups: The two tosyl (p-toluenesulfonyl) moieties are large, sterically bulky, and largely non-polar. They contribute significantly to the molecule's high molecular weight (500.58 g/mol for the parent acid) and often impart a crystalline nature to the compound.[1] Their presence can make the molecule "greasy" and may lead to solubility issues in common crystallization solvents.

  • The Propanoyl Backbone: This flexible three-carbon linker connects the polar and non-polar domains of the molecule.

The combination of these features results in a molecule with high molecular weight, moderate-to-high polarity, and amphiphilic character, making it prone to issues like oiling out during crystallization and challenging separations in chromatography. The parent compound is highly soluble in polar aprotic solvents like DMSO.[2]

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most effective method for purifying these compounds on a large scale, but it is not without its challenges.

Q1: My compound is "oiling out" or forming a viscous liquid instead of crystals during recrystallization. What is happening and how can I fix it?

A: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, or when impurities significantly depress the melting point of the mixture.[3] Essentially, the compound "melts" in the solvent instead of crystallizing.

Causality & Troubleshooting Steps:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount of the "good" or more solubilizing solvent to fully re-dissolve the oil.[4]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[4] Insulate the flask by placing it on a cork ring or paper towels and cover it with a watch glass. This slows heat loss and gives the molecules more time to arrange into a crystal lattice.[3]

  • Reduce Solution Concentration: The solution may be too concentrated. Add a slight excess of hot solvent (5-10% more) to lower the saturation point, ensuring crystallization begins at a lower temperature.[4]

  • Change Solvent System: The chosen solvent may have a boiling point that is too high relative to the compound's melting point. Consider a lower-boiling solvent system.

G start_node Crude Product in Hot Solvent process_node_cool Cool Solution start_node->process_node_cool Allow to Cool Slowly process_node process_node decision_node decision_node success_node Isolate Pure Crystals fail_node fail_node solution_node solution_node decision_node_crystals Crystals Form? process_node_cool->decision_node_crystals Observe decision_node_crystals->success_node Yes decision_node_oil Oiled Out? decision_node_crystals->decision_node_oil No fail_node_oil Problem: Oiling Out decision_node_oil->fail_node_oil Yes fail_node_clear Problem: No Crystallization decision_node_oil->fail_node_clear No (Solution Clear) solution_node_oil 1. Re-heat & add more solvent. 2. Cool even slower. 3. Consider new solvent system. fail_node_oil->solution_node_oil Solution solution_node_clear 1. Scratch flask inner wall. 2. Add seed crystal. 3. Boil off some solvent. fail_node_clear->solution_node_clear Solution

Caption: Troubleshooting workflow for recrystallization.
Q2: I've cooled my solution, and it remains clear with no crystal formation. What should I do?

A: This indicates that the solution is not yet supersaturated, or that nucleation has not been initiated. This can happen if too much solvent was used or the compound is stubbornly soluble.[4]

Troubleshooting Steps:

  • Induce Nucleation (Mechanical): The simplest method is to scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

  • Introduce a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool slowly again.[4]

  • Add an Anti-Solvent: If using a single solvent, you can try slowly adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy. Then, add a drop or two of the original solvent to clarify and allow it to cool. This is the basis of a two-solvent recrystallization.[5]

Q3: How do I select an appropriate solvent system for recrystallizing this class of compounds?

A: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] Given the mixed polarity of your molecule, a two-solvent system is often most effective.

Solvent System (Solvent 1: Soluble / Solvent 2: Anti-Solvent)Rationale & Comments
Ethanol / Water Ethanol dissolves the compound, and water acts as a polar anti-solvent. Good for compounds with some polarity.[6]
Acetone / Hexanes Acetone is a strong polar aprotic solvent. Hexanes are a non-polar anti-solvent. This combination provides a wide polarity range.[6]
Ethyl Acetate / Hexanes A very common and effective system for moderately polar compounds. The tosyl groups have some affinity for ethyl acetate.
Dichloromethane (DCM) / Hexanes DCM is an excellent solvent for many organics. Use this system if the compound is less polar.
Ethanol / Acetone This mixture has been successfully used for purifying multi-tosylate compounds.[7]

Protocol: Dissolve the crude solid in the minimum amount of boiling "Solvent 1". While still hot, add "Solvent 2" dropwise until persistent cloudiness is observed. Add a few drops of "Solvent 1" to re-clarify the solution, then remove from heat and allow to cool slowly.

Section 3: Troubleshooting Column Chromatography

When crystallization fails to remove impurities, flash column chromatography is the next logical step. The carboxylic acid is the primary feature to consider here.

Q1: My compound is streaking badly on the silica gel column, resulting in poor separation and low recovery. Why is this happening?

A: The acidic proton of the carboxylic acid is strongly interacting with the polar, slightly acidic silica gel stationary phase (Si-OH groups) via hydrogen bonding. This causes a portion of the molecules to "stick" to the silica and elute very slowly, resulting in a long "tail" or streak.

Solution: Suppress the ionization of the carboxylic acid.

  • Add Acetic Acid to the Eluent: Add a small amount of acetic acid (0.5-1%) to your mobile phase (e.g., Ethyl Acetate/Hexanes). The excess acid protonates your compound, preventing it from binding to the silica gel. This results in sharper peaks and better separation. Formic acid can also be used.

Q2: I'm having trouble separating my product from a closely-related impurity, such as a bis-tosylate byproduct. How can I improve the resolution?

A: Closely related impurities with similar polarities can be difficult to separate.[8]

Strategies for Improved Resolution:

  • Optimize the Mobile Phase: Use a less polar solvent system. Running the column with a weaker eluent will cause all compounds to move more slowly, increasing the difference in their elution times. Perform a thorough TLC analysis with various solvent ratios (e.g., 10% EtOAc/Hexane, 20%, 30%) to find the optimal system where the Rf difference between your product and the impurity is maximized.[9]

  • Use a Finer Grade of Silica: Use silica gel with a smaller particle size (e.g., 230-400 mesh). This increases the surface area and the number of theoretical plates, leading to better separation.[9]

  • Employ Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity of the eluent to elute your product, leaving more polar impurities behind.[9]

G start_node Assess Polarity & Impurity Profile by TLC decision_node_tailing Acidic Tailing? start_node->decision_node_tailing Analyze Spot Shape decision_node_polarity Rf ≈ 0 in 100% EtOAc? start_node->decision_node_polarity Analyze Rf Value decision_node decision_node method_node method_node method_normal Standard Normal Phase (e.g., EtOAc/Hexane) decision_node_tailing->method_normal No method_modified Normal Phase + Acid Modifier (e.g., 1% AcOH in EtOAc/Hexane) decision_node_tailing->method_modified Yes decision_node_polarity->method_normal No method_hilic Alternative Method: HILIC (e.g., Acetonitrile/Water) decision_node_polarity->method_hilic Yes

Caption: Logic for selecting a chromatography method.
Q3: My compound is very polar and either streaks or won't move from the baseline, even with highly polar eluents like methanol/DCM. What are my alternatives?

A: If your derivative is exceptionally polar, it may be binding irreversibly to the silica gel. In this case, you need to change the chromatographic technique.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are not well-retained by reversed-phase columns.[10] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of an aqueous solvent. Water acts as the strong solvent.[11]

  • Reversed-Phase Chromatography (C18): In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This may be effective if your compound is soluble in the mobile phase.

Section 4: Workup & Extraction Issues

Q1: What is the most effective way to remove excess tosyl chloride (TsCl) and its hydrolysis product, p-toluenesulfonic acid?

A: A standard aqueous workup is generally effective.

  • Quench Excess TsCl: After the reaction is complete, you can add a small amount of a primary or secondary amine (like ethanolamine) or simply water to react with any remaining tosyl chloride.[7]

  • Aqueous Wash: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will serve two purposes:

    • It will deprotonate and dissolve the acidic p-toluenesulfonic acid into the aqueous layer.

    • It will deprotonate your product's carboxylic acid, pulling your product into the aqueous layer.

  • Acid-Base Extraction:

    • Extract the reaction mixture with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your product and p-toluenesulfonic acid will move to the aqueous layer, while non-polar, non-acidic impurities remain in the organic layer.

    • Separate the layers.

    • Slowly acidify the aqueous layer with cold 1M HCl. Your product will precipitate as a solid.

    • Collect the solid by vacuum filtration. This is a highly effective first-pass purification.

A novel method for removing excess tosyl chloride involves reacting it with cellulosic materials like filter paper, which can be subsequently filtered off.[12]

Section 5: Purity Assessment FAQs

Q1: What are the characteristic NMR signals for the product and common impurities I should look for?

A: ¹H NMR is the primary tool for assessing purity. The following table provides approximate chemical shifts in CDCl₃. Note that shifts can vary based on the specific derivative and solvent.[13]

Signal TypeApproximate δ (ppm)AssignmentNotes
Product 7.2-8.2Aromatic ProtonsComplex multiplet pattern from three benzene rings.
Product 2.5-3.5Propanoyl & CH₂-Tosyl ProtonsAliphatic region, likely complex multiplets.
Product 2.45-CH₃ (Tosyl)Key Diagnostic Signal. Sharp singlet, integrates to 6H.[8]
Impurity 7.78 (d), 7.35 (d)p-Toluenesulfonyl Chloride (TsCl)Characteristic doublets of the tosyl group.
Impurity 7.72 (d), 7.22 (d)p-Toluenesulfonic AcidSimilar to TsCl but with slightly different shifts.
Impurity ~5.30Dichloromethane (DCM)Common reaction/workup solvent.
Impurity 4.12 (q), 2.04 (s), 1.25 (t)Ethyl Acetate (EtOAc)Common chromatography/extraction solvent.
Impurity ~1.56WaterBroad singlet, shift is highly variable.

References

Technical Support Center: Managing Reactions with 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid (CAS 124243-00-1).[1][2] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing chemical reactions with this unique bifunctional linker. The molecule's structure, featuring a reactive carboxylic acid flanked by two bulky tosylmethyl groups, presents significant steric hindrance challenges that can impede standard synthetic protocols.[3][4]

The two tosyl groups can be displaced by nucleophiles like thiols or amines, making this compound useful for "stapling" or crosslinking molecules, such as reforming disulfide bridges in proteins.[1][5][6] However, the primary challenge addressed here is the sterically hindered nature of the benzoic acid moiety, which complicates common transformations like esterification and amidation.[1][5] This guide offers field-proven insights and detailed protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling or esterification reactions failing with this compound?

Answer: The primary reason for reaction failure is severe steric hindrance. The two bulky tosylmethyl groups (-CH₂Ts) are positioned adjacent to the propanoyl carbonyl group, which is conjugated to the benzoic acid. This three-dimensional arrangement effectively shields the carboxylic acid's carbonyl carbon from the approach of nucleophiles (amines or alcohols). Standard coupling conditions are often too mild or the reagents themselves are too bulky to overcome this spatial blockade, leading to low or no product yield.[3][4]

Q2: What is the fundamental principle behind overcoming this steric hindrance?

Answer: The core principle is activation . The carboxylic acid's hydroxyl group (-OH) is a poor leaving group. To facilitate a reaction, it must be converted in situ into a highly reactive intermediate with a much better leaving group. For sterically hindered substrates, this activation step must create a species that is exceptionally electrophilic, allowing even weak or bulky nucleophiles to react successfully. Reagents like carbodiimides, phosphonium salts, or acyl chlorides are used for this purpose.[7][8][9]

Q3: Can I just increase the temperature or reaction time?

Answer: While elevated temperatures can sometimes overcome activation energy barriers, it is often a suboptimal solution for this compound.[10][11] High temperatures can lead to the decomposition of sensitive reagents and products, unwanted side reactions, and, if applicable, racemization of chiral centers. A more effective strategy involves selecting a more powerful activating agent specifically designed for sterically demanding substrates.[12]

Troubleshooting Guide: Amide Bond Formation

Problem: Low to no yield in amide coupling with a primary/secondary amine using standard EDC/DCC and HOBt.

Standard carbodiimide activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) work by forming an O-acylisourea intermediate.[7][8][13] While effective in many cases, this intermediate may not be reactive enough to overcome the steric shield of the tosylmethyl groups. Furthermore, the intermediate can undergo side reactions, such as rearranging to an unreactive N-acylurea.[14][15]

Solution: Employ a More Potent Coupling Reagent System.

For challenging couplings, aminium/uronium or phosphonium salt-based reagents are superior. HATU is a highly recommended choice.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent reacts with the carboxylic acid to form a highly reactive OAt-ester. The resulting activated species is more reactive than the corresponding OBt-ester formed with HBTU or HOBt, largely due to the electronic properties of the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group.

The following diagram outlines a decision-making process for amide bond formation with the target molecule.

Amide Coupling Strategy Start Start: Amide Synthesis Required Check_Amine Assess Amine: Sterically Hindered or Electron Deficient? Start->Check_Amine Primary_Amine Primary / Unhindered Secondary Amine Check_Amine->Primary_Amine No Hindered_Amine Hindered Secondary / Electron-Poor Amine Check_Amine->Hindered_Amine Yes Try_EDC Attempt Coupling: EDC / HOBt / DIPEA in DMF Primary_Amine->Try_EDC Use_HATU Recommended Protocol: Use HATU / DIPEA in DMF or ACN Hindered_Amine->Use_HATU Check_Yield Reaction Successful? Try_EDC->Check_Yield Success Success: Purify Product Use_HATU->Success Failure Failure: Re-evaluate Strategy Use_HATU->Failure If fails Check_Yield->Use_HATU No / Low Yield Check_Yield->Success Yes Acyl_Fluoride Advanced Protocol: Convert to Acyl Fluoride (e.g., using Cyanuric Fluoride), Then add Amine + Base Acyl_Fluoride->Success Failure->Acyl_Fluoride Alternative

Caption: Decision workflow for amide coupling.

Protocol: HATU-Mediated Amide Coupling
  • Preparation: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. You should observe the formation of the activated OAt-ester.

  • Coupling: Add the desired amine (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide: Ester Formation

Problem: Fischer esterification fails, and DCC/DMAP coupling gives low yields.

Direct acid-catalyzed esterification (Fischer esterification) requires protonation of the carbonyl, making it more electrophilic.[16] However, the steric bulk prevents the alcohol from approaching, even under harsh conditions (e.g., refluxing in alcohol with H₂SO₄). The Steglich esterification, which uses DCC and a catalytic amount of 4-(dimethylaminopyridine) (DMAP), is a milder method.[15] DMAP acts as a potent acyl-transfer agent.[17][18][19] However, for exceptionally hindered systems like this, even the Steglich method can be inefficient.

Solution 1: Conversion to Acid Chloride

Converting the carboxylic acid to a highly reactive acyl chloride is a classic strategy.

  • Reactant: this compound

  • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF.

  • Procedure: The acid is refluxed gently in the chlorinating agent (often with a solvent like DCM or toluene). After the reaction is complete, the excess reagent is removed in vacuo.

  • Next Step: The resulting crude acyl chloride is immediately reacted with the desired alcohol, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

Causality: The acyl chloride is far more electrophilic than the parent carboxylic acid or its O-acylisourea intermediate, forcing the reaction to proceed even with bulky nucleophiles.

Solution 2: Yamaguchi Esterification

The Yamaguchi esterification is specifically designed for the synthesis of highly functionalized and sterically hindered esters, including macro-lactones.[20][21][22]

The reaction proceeds in two key stages:

  • Mixed Anhydride Formation: The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base (like Et₃N) to form a mixed anhydride.

  • Catalytic Acyl Transfer: A stoichiometric amount of DMAP attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to yield the final ester product.[22][23]

Yamaguchi Mechanism RCOOH R-COOH (Hindered Acid) Anhydride Mixed Anhydride Intermediate RCOOH->Anhydride TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->Anhydride Base Et3N Base->Anhydride Acyl_DMAP N-Acylpyridinium Ion (Highly Reactive) Anhydride->Acyl_DMAP Byproduct1 Et3N-HCl Anhydride->Byproduct1 DMAP DMAP (Nucleophilic Catalyst) DMAP->Acyl_DMAP Ester R-COOR' (Product Ester) Acyl_DMAP->Ester Byproduct2 2,4,6-Trichlorobenzoic Acid Acyl_DMAP->Byproduct2 Alcohol R'-OH (Alcohol) Alcohol->Ester Ester->DMAP regenerated

References

"troubleshooting incomplete amide coupling with 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amide Coupling Reactions

Guide: Troubleshooting Incomplete Amide Coupling with 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for challenges encountered when performing amide coupling reactions with this compound. This substrate, while a valuable linker[1][2], presents unique challenges due to its significant bulk and potential for low solubility. Our goal is to move beyond simple protocol recitation and delve into the chemical principles governing success, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Understanding the Core Challenge

The primary obstacle in coupling this molecule is not extreme electronic deactivation but rather steric hindrance and solubility . The large, bulky bis-tosyl moiety can impede the approach of the amine to the activated carboxylic acid. Furthermore, the molecule's size and rigidity can lead to poor solubility in common organic solvents, hindering reaction kinetics.

Molecular Structure: this compound

  • CAS: 124243-00-1[1]

  • Formula: C₂₅H₂₄O₇S₂[1]

  • Molecular Weight: 500.6 g/mol [3]

The carboxylic acid on the benzoic acid ring is the site of coupling. While not directly adjacent to the bulkiest part of the molecule, the overall size of the acid requires careful selection of reagents and conditions to ensure efficient activation and coupling.

Part 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues that can lead to incomplete or failed reactions. Always verify these points before proceeding to more complex optimization.

Q1: My reaction shows no product formation. What are the first things I should check?

A1: Before suspecting complex chemical issues, always verify the fundamentals:

  • Reagent Quality: Are your coupling reagents, bases, and anhydrous solvents fresh and properly stored? Many coupling reagents (e.g., HATU, HBTU) and anhydrous solvents are moisture-sensitive. Use a fresh bottle of base, as tertiary amines can degrade over time[4].

  • Moisture Contamination: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Water will hydrolyze your activated ester intermediate, returning the starting carboxylic acid.

  • Stoichiometry: Double-check the molar equivalents of all reagents. For a standard HATU coupling, a common starting point is:

    • Carboxylic Acid: 1.0 eq

    • Amine: 1.0–1.2 eq

    • HATU: 1.0–1.5 eq[5]

    • Base (e.g., DIPEA): 2.0–3.0 eq

  • Reaction Monitoring: How are you monitoring the reaction? A faint product spot on a TLC plate may not indicate a failed reaction, but rather slow kinetics. Use LC-MS for a more sensitive and accurate assessment of product formation versus starting material consumption.

Q2: I see my activated ester forming (by LC-MS), but it's not converting to the final amide. What's wrong?

A2: This classic symptom points to an issue with the amine nucleophile.

  • Amine Reactivity: Is your amine sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups)?[6] These amines are poor nucleophiles and require more forcing conditions or more potent coupling reagents.

  • Amine Salt Formation: The direct reaction between a carboxylic acid and an amine can form a non-reactive ammonium carboxylate salt[7][8]. The role of the added base (like DIPEA) is to prevent this by deprotonating the carboxylic acid and neutralizing any amine salts (e.g., if the amine starting material is an HCl or TFA salt)[4]. Ensure you have sufficient base to accomplish both tasks.

  • Pre-activation Time: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the amine[5][7]. This "pre-activation" step ensures the highly reactive O-acylisourea or active ester intermediate is fully formed prior to the introduction of the nucleophile.

Q3: My reaction is very slow and stalls at ~50% conversion. What can I do?

A3: Stalled reactions are often caused by poor solubility or insufficient reactivity.

  • Solvent Choice: The starting acid is soluble in DMSO[2]. While DMF is a common choice for amide couplings, consider switching to or adding DMSO as a co-solvent to improve the solubility of all components.

  • Temperature: Most amide couplings are run at room temperature to minimize side reactions like racemization[5]. However, for difficult, sterically hindered couplings, gently heating the reaction to 40–50 °C can significantly increase the reaction rate. Monitor carefully for any decomposition.

  • Reagent Choice: Your standard coupling conditions may not be potent enough. This is a clear indication that you need to move to the in-depth troubleshooting guide below and consider more powerful reagents.

Part 3: In-Depth Troubleshooting & Optimization

When initial checks fail, a systematic approach is necessary. The choice of coupling reagent is the most critical factor in overcoming the steric and solubility challenges posed by this substrate.

Choosing the Right Coupling Reagent

Uronium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides (like EDC or DCC) for difficult couplings because they generate more reactive activated esters and lead to fewer side reactions[5][9][10].

Reagent Class Examples Strengths for This Substrate Considerations & Weaknesses
Uronium/Aminium Salts HATU, HCTU, COMU Highest Reactivity. Known for fast reaction times and high yields, especially with hindered substrates[5][11]. HATU is often the go-to for difficult couplings[11][12]. COMU is a safer, highly reactive alternative to benzotriazole-based reagents[9][12][13].Can react with the N-terminal amine if used in large excess, causing chain termination[12]. Requires a non-nucleophilic base (e.g., DIPEA)[9].
Phosphonium Salts PyBOP, PyAOP High reactivity, less risk of reacting with the amine component compared to uronium salts[10]. PyAOP is particularly effective for coupling N-methylated or hindered amino acids[5][12].Byproducts can sometimes complicate purification.
Carbodiimides EDC, DCC, DIC Cost-effective and widely available. EDC's byproducts are water-soluble, simplifying workup[12][14].Generally not recommended for this substrate. Lower reactivity, prone to forming N-acylurea side products, and higher risk of racemization[9][12]. Requires an additive like HOBt or HOAt to boost efficiency and suppress side reactions[9][12][15].
Acyl Fluoride Precursors TFFH, BTFFH Generates a small, highly reactive acyl fluoride intermediate in situ. This is an excellent strategy for overcoming severe steric hindrance on both the acid and the amine[6][16][17].Requires specific fluorinating agents and carefully controlled conditions.
Optimizing Reaction Components
  • Additives: When using carbodiimides, additives are essential. For uronium/aminium salts, the additive is already part of the reagent structure (e.g., HATU contains the HOAt moiety).

    • HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt. It accelerates coupling and is highly effective at suppressing racemization by forming a more stable and reactive intermediate ester[15]. Reagents like HATU incorporate this structure.

    • OxymaPure®: A safer, non-explosive alternative to HOBt and HOAt, incorporated into reagents like COMU[9].

  • Bases: The base is not merely a spectator; its choice is critical.

    • DIPEA (Hünig's Base): The standard choice. It is a strong, sterically hindered, non-nucleophilic base[4][18]. Its bulk prevents it from competing with the desired amine in the reaction[18]. Use 2-3 equivalents.

    • NMM (N-Methylmorpholine): A weaker, less hindered base than DIPEA[4]. It is often used when there is a high risk of racemization with sensitive substrates, but may be less effective for driving this sterically demanding reaction to completion[4].

    • 2,4,6-Collidine: A slightly stronger base than DIPEA, also sterically hindered. Can be beneficial in very difficult couplings where maximum basicity is needed to facilitate the reaction.

  • Solvents:

    • DMF (N,N-Dimethylformamide): A good starting point, but solubility of the acid may be limited.

    • DMSO (Dimethyl Sulfoxide): Excellent solubilizing power for this substrate[2]. Use as a co-solvent with DMF or as the primary solvent if necessary.

    • NMP (N-Methyl-2-pyrrolidone): Another polar, aprotic solvent with excellent solubilizing properties, often effective when DMF fails.

Troubleshooting Logic Flow

This diagram outlines a systematic approach to diagnosing and solving incomplete coupling.

G start_node start_node check_node check_node action_node action_node decision_node decision_node end_node end_node start Incomplete Coupling Observed check_basics Check Basics: - Reagent Purity & Age - Stoichiometry - Anhydrous Conditions start->check_basics is_activated Is Activated Ester Forming (LC-MS)? check_basics->is_activated Basics OK no_activation Problem with Acid Activation is_activated->no_activation No is_stalled Is Reaction Stalled (e.g., at <70%)? is_activated->is_stalled Yes increase_power Action: 1. Switch to stronger reagent (e.g., EDC -> HATU/COMU) 2. Increase pre-activation time (15 -> 30 min) no_activation->increase_power success Reaction Complete increase_power->success activation_ok Problem with Amine Nucleophilicity increase_temp Action: 1. Increase Temperature (RT -> 40-50 °C) 2. Ensure sufficient base (2 -> 3 eq DIPEA) activation_ok->increase_temp increase_temp->success is_stalled->activation_ok No (Stuck at 0%) solubility_issue Likely Solubility or Reactivity Limit is_stalled->solubility_issue Yes (Stalled mid-reaction) change_solvent Action: 1. Change Solvent (DMF -> DMF/DMSO or NMP) 2. Consider Acyl Fluoride Method solubility_issue->change_solvent change_solvent->success

Caption: A troubleshooting workflow for incomplete amide coupling.

Part 4: Recommended Experimental Protocols

Protocol 1: High-Potency Coupling with HATU

This protocol is recommended as the first-line approach for coupling this compound.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a dry flask.

  • Dissolution: Add anhydrous DMF. If solubility is poor, add anhydrous DMSO dropwise until a clear solution is obtained.

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 20-30 minutes. You can monitor the formation of the activated ester by LC-MS if desired.

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. If the reaction is slow, it can be gently heated to 40 °C. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF/DMSO), 1M HCl, saturated aqueous NaHCO₃, and finally, brine[7].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Method for Extremely Hindered Substrates

This advanced protocol should be used when Protocol 1 fails, especially if the amine is also severely sterically hindered or electronically deactivated[16][17].

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Fluorination: Add a fluorinating agent such as BTFFH (1.1 eq) followed by a non-nucleophilic base (e.g., DIPEA, 2.2 eq)[5].

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in anhydrous DCM. Add this solution to the acyl fluoride mixture.

  • Reaction: Stir the reaction at room temperature. For very difficult couplings, the reaction may need to be heated to reflux or run for an extended period (12-24 hours)[6][16]. Monitor by LC-MS.

  • Work-up & Purification: Follow the standard work-up and purification procedures described in Protocol 1.

Mechanism of Uronium Salt (HATU) Activation

The high efficiency of HATU stems from its ability to rapidly form a highly reactive HOAt active ester, which is then readily attacked by the amine.

G Acid R-COOH ActiveEster Highly Reactive OAt Active Ester Acid->ActiveEster Activation HATU HATU (+ Base) HATU->ActiveEster Amide Amide Product (R-CO-NHR') ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide Byproduct Tetramethylurea + HOAt Byproducts Amide->Byproduct

Caption: Simplified mechanism of amide bond formation using HATU.

References

Technical Support Center: Solvent Selection for 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid (also known as Bis-sulfone Acid). This document provides in-depth guidance, troubleshooting, and experimental protocols for selecting suitable reaction solvents, with a focus on sustainable and effective alternatives to common, less-desirable options.

Compound Profile: Understanding the Challenge

This compound is a multifunctional molecule used as a covalent linker, particularly in bioconjugation to "staple" peptides or as part of antibody-drug conjugates (ADCs).[1][2][3] Its unique structure presents a significant solubility challenge.

  • Molecular Weight: 500.6 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid: A polar, acidic group capable of hydrogen bonding and forming salts. It can be used to form amides or esters.[1][4]

    • Two Tosyl Groups: These large, polar sulfone groups are excellent leaving groups in Michael addition-type reactions with nucleophiles like thiols or amines.[1][2][5]

    • Aromatic Rings: The benzoic acid and tosyl groups contribute non-polar, hydrophobic character.

This combination of a hydrophilic carboxylic acid, polar sulfones, and multiple hydrophobic aromatic rings results in a molecule with mixed polarity, making it poorly soluble in a wide range of single solvents. A known starting point for solubilization is Dimethyl Sulfoxide (DMSO), where it can reach a concentration of 100 mg/mL, though this often requires sonication to achieve.[4]

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve. What are the first things I should try?

A1: Initial solubility issues can often be overcome with basic physical methods before changing the solvent entirely.

  • Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area-to-volume ratio, which can significantly speed up the rate of dissolution.[6]

  • Thermal Energy: Gently warming the mixture can increase solubility. However, be cautious of your compound's thermal stability and the solvent's boiling point.

  • Mechanical Agitation (Sonication): Using an ultrasonic bath is a highly effective method for dissolving this specific compound.[4] The high-frequency sound waves create cavitation bubbles that break apart solute aggregates, accelerating dissolution.[6]

Q2: I'm trying to run my reaction in an aqueous buffer, but the compound precipitates. How can I improve its solubility in water?

A2: This compound is sparingly soluble in aqueous buffers.[7] Direct dissolution is unlikely to be successful.

  • pH Adjustment: The carboxylic acid group is the key to aqueous solubility. By adding a base (e.g., NaOH, NaHCO₃) to your buffer to raise the pH above the pKa of the benzoic acid (~4.2), you deprotonate it to the highly polar carboxylate salt.[8] This ionic form is significantly more water-soluble.

  • Co-Solvent Approach: A common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, like DMSO or DMF, and then slowly add this stock solution to the aqueous buffer with vigorous stirring.[7] Be aware that exceeding a certain percentage of the organic co-solvent can lead to precipitation. A 1:10 ratio of DMF to PBS has been reported to achieve a solubility of approximately 1 mg/mL.[7]

Q3: My protocol uses DMF or NMP. Are there "greener" or safer alternatives that can work for this molecule?

A3: Yes. Due to regulatory scrutiny and toxicity concerns, replacing solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is a high priority in modern chemistry.[9][10] Several bio-based or less hazardous polar aprotic solvents have emerged as viable alternatives. Good candidates for this molecule include:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, it is a promising replacement for DMF and NMP in many applications.[9]

  • Sulfolane: As a cyclic sulfone, its polarity and structure are highly compatible with the tosyl groups of your molecule, following the "like dissolves like" principle. It has the added benefits of high thermal stability and a high boiling point.

  • γ-Valerolactone (GVL): Another bio-based solvent derived from lignocellulosic biomass, GVL is a high-boiling polar aprotic solvent with a favorable safety profile.[9]

  • Cyclopentyl Methyl Ether (CPME): A greener ethereal solvent with a higher boiling point and greater stability against peroxide formation than THF.[9] It may work well in a mixture with a more polar solvent.

Advanced Guide: Systematic Solvent Selection

For challenging solutes, a systematic screening approach is more efficient than random trial-and-error. We recommend a workflow based on Hansen Solubility Parameters (HSP) .

The Concept of Hansen Solubility Parameters (HSP)

The HSP model is based on the principle that "like dissolves like." It deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from London d ispersion forces.

  • δP: Energy from dipolar intermolecular p olar forces.

  • δH: Energy from h ydrogen b onding.[11]

Every solvent and solute can be described by a point in a 3D "Hansen space" defined by these three parameters. Solutes will dissolve in solvents that have similar coordinates in this space.[12][13] The goal is to find the HSP coordinates for your molecule and then identify solvents that fall within its "solubility sphere."[14]

Workflow for Alternative Solvent Selection

The following diagram outlines a logical workflow for identifying and validating a new solvent system.

Solvent_Selection_Workflow cluster_start Phase 1: Problem Definition cluster_screen Phase 2: Solvent Screening cluster_validate Phase 3: Validation & Optimization cluster_fail Troubleshooting start Initial State: - Poor solubility - Need to replace existing solvent (e.g., DMF) define Define Constraints - Reaction Temperature - Protic vs. Aprotic - Workup requirements start->define select Select Candidate Solvents (Use HSP & Green Chemistry Guides) define->select protocol Execute Solubility Test Protocol (See Experimental Section) select->protocol analyze Analyze Results & Calculate HSP (Identify 'Good' and 'Bad' solvents) protocol->analyze test_reaction Test Reaction in Top Candidate(s) (Small-scale test) analyze->test_reaction optimize Optimize Conditions (Concentration, Temperature, Co-solvents) test_reaction->optimize reassess Reassess Constraints - Is a co-solvent mixture needed? - Can temperature be changed? test_reaction->reassess Reaction Failed finish Final Solvent System Validated optimize->finish reassess->select Iterate

Caption: A workflow for systematic solvent selection and validation.

Comparative Table of Potential Alternative Solvents

The table below compares properties of common solvents and their greener alternatives. HSP values are given in MPa⁰·⁵.

Solvent NameClassBoiling Point (°C)ET(30) PolarityδDδPδHNotes & Safety
Standard Solvents
DMSODipolar Aprotic18945.118.416.410.2Excellent solvent, but difficult to remove; hygroscopic.[9]
DMFDipolar Aprotic15343.817.413.711.3Good solvent, but a Substance of Very High Concern (SVHC).[10]
NMPDipolar Aprotic20242.218.012.37.2Effective, but also an SVHC with reproductive toxicity.[10]
DichloromethaneChlorinated4040.717.07.37.1Effective but volatile and a suspected carcinogen.[10]
Greener Alternatives
SulfolaneDipolar Aprotic28544.020.318.210.9High polarity, thermally stable, structurally similar to tosyls.
Cyrene™Dipolar Aprotic227-19.014.18.8Bio-derived, biodegradable, excellent DMF/NMP replacement.[9]
γ-Valerolactone (GVL)Dipolar Aprotic207-18.013.17.0Bio-derived, low toxicity, high boiling point.[9]
2-MeTHFEther8038.016.25.74.1Greener alternative to THF, lower water miscibility.[9]
CPMEEther10637.516.64.53.9Higher boiling point than THF, low peroxide formation.[9]
WaterProtic10063.115.516.042.3Ultimate green solvent; requires salt formation for this solute.[15]

Experimental Protocols

Protocol 1: Rapid Small-Scale Solubility Screening

Objective: To quickly assess the solubility of the compound in a range of candidate solvents.

Materials:

  • This compound

  • Set of candidate solvents (e.g., from the table above)

  • Small vials (1-2 mL) with caps

  • Analytical balance

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Preparation: Weigh 5 mg of the compound into each labeled vial.

  • Solvent Addition: Add 0.5 mL of a candidate solvent to the corresponding vial. This corresponds to a target concentration of 10 mg/mL.

  • Initial Mixing: Cap the vials securely and vortex for 30 seconds. Observe for dissolution.

  • Scoring: Visually inspect each vial and score the solubility:

    • 1 (Soluble): Clear solution, no visible solid particles.

    • 2 (Partially Soluble): Solution is hazy or a significant amount of solid has dissolved but some remains.

    • 3 (Insoluble): The vast majority of the solid remains undissolved.

  • Heating/Sonication (Optional): For samples that are not fully soluble (Score 2 or 3), place the vial in an ultrasonic bath for 5 minutes or warm gently (e.g., to 40-50 °C) and observe any changes. Re-score if solubility improves.

  • Analysis: Identify all solvents that scored a "1". These are your primary candidates for reaction testing.

Protocol 2: Practical HSP Determination

Objective: To estimate the Hansen Solubility Parameters of your compound to enable predictive selection of solvent blends.

Procedure:

  • Select HSP Kit Solvents: Choose a set of 15-20 solvents for which the HSP values (δD, δP, δH) are well-known and that span a wide range of the Hansen space.

  • Perform Solubility Test: Execute the rapid solubility screening (Protocol 1) for your compound in this specific set of HSP solvents. Score each solvent as "good" (Score 1) or "bad" (Scores 2 and 3).

  • Data Analysis: Input the list of good and bad solvents, along with their known HSP values, into software designed for HSP calculations (e.g., Hansen Solubility Parameters in Practice (HSPiP)).

  • Calculate the Sphere: The software will calculate the center-point (δD, δP, δH) and radius (R₀) of a "solubility sphere" that best encloses all the "good" solvents while excluding the "bad" ones.[14] This center-point represents the estimated HSP of your compound.

References

Validation & Comparative

A Comparative Guide to Chemical Cross-Linking Agents: Profiling 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid Against Industry-Standard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent stabilization of protein interactions is a cornerstone of structural biology and bioconjugate development. The choice of a cross-linking agent is a critical decision that dictates the experimental outcome. This guide provides an in-depth comparison of the unique, trifunctional cross-linker, 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid , with established homobifunctional and "zero-length" cross-linking agents. We will explore the mechanistic underpinnings, comparative performance data, and detailed experimental protocols to empower researchers to make informed decisions for their specific applications.

Section 1: The Trifunctional Cross-linker - this compound

This compound, also known as Bis-sulfone Acid, is a powerful covalent linker distinguished by its unique trifunctional architecture.[1][2][3] This structure provides a level of versatility not found in traditional bifunctional reagents.

Core Mechanism of Action

The molecule possesses three distinct reactive sites: two tosyl groups and one carboxylic acid.[1]

  • Dual Tosyl Groups: The two tosyl groups act as leaving groups in a Michael addition reaction. They are susceptible to nucleophilic attack by either thiol groups (from cysteine residues) or primary amines (from lysine residues).[2][3] This dual reactivity allows the agent to "staple" two amino acid residues together, making it particularly effective for reinforcing protein structure, such as reforming disulfide bridges between two reduced cysteines.[1][4]

  • Carboxylic Acid Group: The terminal carboxylic acid provides a third conjugation point. It can be activated to form stable amide or ester bonds, enabling linkage to other molecules or surfaces.[1] This feature is highly valuable in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs).[5][6][7]

Caption: Reactivity of this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C25H24O7S2[1]
Molecular Weight 500.6 g/mol [1]
CAS Number 124243-00-1[1]
Purity Typically ≥98%[1]
Storage Condition -20°C[1]
Solubility Soluble in DMSO[4]

Section 2: A Comparative Analysis with Established Cross-linking Agents

To fully appreciate the utility of this compound, it is essential to compare it against other classes of cross-linkers.

Homobifunctional N-hydroxysuccinimide (NHS) Esters: DSS & BS3

Homobifunctional cross-linkers possess two identical reactive groups and are typically used in single-step reactions.[8][9] Disuccinimidyl suberate (DSS) and its water-soluble analog, Bissulfosuccinimidyl suberate (BS3), are among the most widely used amine-reactive cross-linkers.[10][11]

Mechanism of Action: The N-hydroxysuccinimide (NHS) esters at both ends of DSS and BS3 react efficiently with primary amines (primarily on lysine residues and N-termini of proteins) at a pH of 7-9 to form stable, covalent amide bonds.[12][13]

Caption: General mechanism for homobifunctional NHS-ester cross-linkers.

Head-to-Head Comparison:

FeatureThis compoundDSS (Disuccinimidyl suberate)BS3 (Bissulfosuccinimidyl suberate)
Functionality HeterotrifunctionalHomobifunctional[10]Homobifunctional[11]
Reactive Groups 2x Tosyl, 1x Carboxylic Acid[1]2x NHS Ester[14]2x Sulfo-NHS Ester[13]
Target Residues Cys, Lys, Asp, Glu, Ser, Thr, Tyr (via -COOH)[1][2]Lys, N-terminus[12][15]Lys, N-terminus[16]
Solubility DMSO[4]Organic Solvents (DMSO, DMF)[10][14]Water-Soluble[11][13]
Membrane Permeability PermeablePermeable[10][17]Impermeable[11][18]
Primary Use Case Complex conjugates (ADCs), protein stapling[1][5]Intracellular cross-linking[14][17]Cell-surface cross-linking[11][12]
"Zero-Length" Carbodiimide Cross-linkers: EDC

"Zero-length" cross-linkers are unique in that they mediate the formation of a direct covalent bond between two reactive groups without becoming part of the final linkage.[19][20] The most common example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[21][22]

Mechanism of Action: EDC activates carboxyl groups (on aspartic acid, glutamic acid, or C-termini) to form a highly reactive O-acylisourea intermediate.[23] This intermediate can then react with a primary amine (on lysine) to form a stable amide bond, regenerating the EDC as a soluble urea byproduct.[21] To increase the stability of the intermediate and improve reaction efficiency, EDC is almost always used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[21][24]

Caption: The two-step reaction pathway for EDC/NHS cross-linking.

Head-to-Head Comparison:

FeatureThis compoundEDC (+NHS/Sulfo-NHS)
Spacer Arm Yes (Intrinsic to structure)No ("Zero-Length")[22]
Reactive Groups 2x Tosyl, 1x Carboxylic Acid[1]Mediates -COOH to -NH₂ coupling[21][25]
Distance Constraint Defined by spacer armHighly stringent (<3 Å), indicates direct interaction[22][26]
Reaction Control Multi-step potential via different chemistriesCan be performed as a one-pot or two-step reaction[21]
Final Product Cross-linker is part of the final conjugateCross-linker is not part of the final conjugate[21]
Primary Use Case Building complex, multi-component conjugates[5]Mapping direct protein-protein contact sites[26][27]

Section 3: Experimental Design & Protocols

The selection of a cross-linker is fundamentally driven by the scientific question at hand. Here, we outline the causality behind experimental choices and provide foundational protocols.

Justification of Experimental Choices
  • To map direct contact interfaces between an acidic and a basic protein: Choose EDC/Sulfo-NHS . Its zero-length nature ensures that only residues within salt-bridge distance can be cross-linked, providing high-confidence structural data.[26]

  • To capture interactions between proteins on the live cell surface: Choose BS3 . Its water solubility makes it ideal for physiological buffers, and its membrane impermeability prevents unwanted cross-linking of intracellular proteins.[11][13]

  • To stabilize a peptide's helical structure by "stapling" two cysteine residues: Choose This compound . The dual tosyl groups are specifically suited for reacting with two thiol groups in close proximity.[1][3]

  • To create an Antibody-Drug Conjugate (ADC) with a defined drug-antibody ratio: The trifunctional nature of This compound is advantageous. The tosyl groups can be used to link to the antibody, while the carboxylic acid provides a distinct handle for attaching the cytotoxic payload.[5]

Experimental Workflow Visualization

Crosslinking_Workflows Diagram 4: Comparative Experimental Workflows cluster_0 Homobifunctional (e.g., BS3) cluster_1 Zero-Length (e.g., EDC/Sulfo-NHS) p1 1. Prepare Protein Sample in Amine-Free Buffer (e.g., PBS, HEPES) p2 2. Add BS3 (One-Step Reaction) p1->p2 p3 3. Incubate (e.g., 30 min, RT) p2->p3 p4 4. Quench Reaction (e.g., Tris, Glycine) p3->p4 p5 5. Analyze (SDS-PAGE, MS) p4->p5 z1 1. Prepare Protein Sample in Amine/Carboxylate-Free Buffer (e.g., MES) z2 2. Add EDC & Sulfo-NHS to activate Protein A (-COOH) z1->z2 z3 3. Incubate z2->z3 z4 4. (Optional) Remove Excess Reagent z3->z4 z5 5. Add Protein B (-NH₂) z4->z5 z6 6. Incubate z5->z6 z7 7. Quench Reaction z6->z7 z8 8. Analyze z7->z8

Caption: Workflow comparison of homobifunctional and zero-length cross-linking.

Protocol: Cross-linking Interacting Proteins with BS3

This protocol is designed to covalently trap interacting proteins in solution for subsequent analysis.[13]

Materials:

  • BS3 Cross-linker (e.g., Thermo Fisher Scientific, Cat# A39267)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Crucially, avoid buffers containing primary amines like Tris or glycine during the reaction step. [13]

  • Quenching Buffer: 1M Tris-HCl, pH 7.5[13]

  • Purified protein complex (e.g., 1-5 mg/mL) in Reaction Buffer.

Procedure:

  • Reagent Preparation: Allow the BS3 vial to equilibrate to room temperature before opening. Immediately before use, dissolve the BS3 powder in the Reaction Buffer to create a fresh 10-25 mM stock solution.

  • Reaction Setup: In a microcentrifuge tube, combine your protein sample with the BS3 stock solution. The final concentration of BS3 typically ranges from 0.25 to 5 mM. A 20- to 50-fold molar excess of cross-linker to protein is a common starting point.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13] The shorter, warmer incubation favors cross-linking of specific, stable interactions, while the longer, colder incubation can help trap more transient interactions.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20 µL of 1M Tris to a 1 mL reaction).[13] This will react with and neutralize any excess, unreacted BS3. Incubate for 15 minutes at room temperature.

  • Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE (where cross-linked complexes will appear as higher molecular weight bands), Western blotting, or mass spectrometry to identify the cross-linked peptides.

Conclusion

The landscape of chemical cross-linking is diverse, with each reagent offering distinct advantages. Homobifunctional cross-linkers like DSS and BS3 remain workhorses for routine intra- and intercellular protein complex stabilization.[10][11] "Zero-length" cross-linkers like EDC provide unparalleled precision for mapping direct residue contacts.[22][26]

This compound emerges as a highly specialized tool for advanced bioconjugation and protein engineering. Its unique trifunctional nature—combining the dual thiol/amine reactivity of its tosyl groups with the orthogonal chemistry of its carboxylic acid—provides a platform for constructing complex, precisely defined molecular architectures.[1][2] For researchers in drug development, particularly in the field of ADCs, and those seeking to engineer novel protein functionalities, this reagent offers a level of control and versatility that traditional cross-linkers cannot match. The key to successful cross-linking lies not in finding a single best reagent, but in understanding the specific strengths of each and selecting the one that best aligns with the experimental objective.

References

The Stability Advantage: A Comparative Guide to 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid vs. Maleimide-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of both efficacy and safety. An ideal linker must ensure the stability of the conjugate in systemic circulation, preventing premature drug release and off-target toxicity, while enabling efficient payload delivery at the target site. This guide provides an in-depth, objective comparison of a next-generation disulfide rebridging linker, 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, against the industry-standard maleimide-based linkers.

At a Glance: Key Differentiators

FeatureThis compoundMaleimide-Based Linkers
Primary Application Disulfide bond rebridging for homogeneous ADCsConjugation to native or engineered cysteine residues
Reaction Mechanism Dual Michael addition to two thiol groupsMichael addition to a single thiol group
Conjugate Stability High in vivo stability, resistant to thiol exchangeSusceptible to retro-Michael reaction and payload loss
Homogeneity Produces highly homogeneous ADCs (e.g., DAR of 4)Can lead to heterogeneous mixtures of ADC species
Antibody Integrity Restores the structural integrity of the disulfide bondCan lead to destabilization of antibody structure

Introduction: The Critical Role of the Linker

The linker in an ADC is far from a passive spacer. Its chemical properties dictate the drug-to-antibody ratio (DAR), the stability of the conjugate in circulation, and the mechanism of payload release. Historically, maleimide-based linkers have been a popular choice due to their high reactivity and specificity towards thiol groups on cysteine residues. However, the Achilles' heel of maleimide chemistry lies in the reversibility of the thioether bond, a phenomenon that has driven the development of more stable alternatives.

This compound: A New Paradigm in Stability

This compound, a bis-sulfone linker, represents a significant advancement in linker technology. Its primary application is the rebridging of disulfide bonds in antibodies. This process involves the reduction of the interchain disulfide bonds of an antibody, followed by the reaction of the resulting two free thiols with the bis-sulfone linker. This "staples" the antibody chains back together, restoring the structural integrity of the disulfide bond while simultaneously attaching a payload.

The core of its advantage lies in the formation of a stable, three-carbon bridge between the two cysteine residues. The dual tosyl groups act as excellent leaving groups in a Michael addition reaction with the thiol nucleophiles of the reduced cysteines.[1] This results in a highly stable conjugate that is resistant to the thiol exchange reactions that plague maleimide-based linkers.[2]

Maleimide-Based Linkers: The Workhorse with a Caveat

Maleimide linkers have been instrumental in the development of numerous ADCs due to their efficient and selective reaction with thiols under mild physiological conditions.[3] The reaction proceeds via a Michael addition of a thiol to the electron-deficient double bond of the maleimide ring, forming a thioether bond.

However, this thioether bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in plasma.[4] This can lead to premature release of the drug-linker from the antibody, resulting in off-target toxicity and reduced therapeutic efficacy.[5] While next-generation maleimide linkers have been developed to improve stability, for instance, by promoting hydrolysis of the succinimide ring to prevent the reverse reaction, the inherent potential for instability remains a concern.[5][6]

Head-to-Head Comparison: Stability is Paramount

Experimental data consistently demonstrates the superior stability of sulfone-based linkers compared to their maleimide counterparts. In a study comparing a phenyloxadiazole sulfone linker to a maleimide linker for conjugation to engineered cysteine residues (THIOMABs), the sulfone conjugate exhibited significantly improved stability in human plasma.[7][8] While the maleimide conjugate showed substantial degradation and thioether exchange with albumin, the sulfone conjugate remained largely intact over the course of the experiment.[8][9]

This enhanced stability is attributed to the fundamental nature of the chemical bond formed. The rebridged disulfide created by the bis-sulfone linker is inherently more resistant to cleavage than the single thioether linkage of a maleimide conjugate. This increased stability in circulation is a critical factor for widening the therapeutic window of an ADC.[10]

Homogeneity: A Key Advantage of Disulfide Rebridging

A significant advantage of using this compound is the ability to produce highly homogeneous ADCs. By targeting the four interchain disulfide bonds of a typical IgG1 antibody, it is possible to achieve a drug-to-antibody ratio (DAR) of precisely 4. This homogeneity is crucial for consistent manufacturing, predictable pharmacokinetics, and a well-defined safety profile.[9] In contrast, traditional maleimide conjugation to reduced cysteines can result in a heterogeneous mixture of ADC species with varying DARs, which can complicate development and characterization.[7]

Visualizing the Chemistries

Figure 1: Reaction Mechanisms cluster_0 This compound (Disulfide Rebridging) cluster_1 Maleimide-Based Linker Antibody_reduced Reduced Antibody (2 -SH groups) Rebridged_ADC Stable, Rebridged ADC (DAR = 4) Antibody_reduced->Rebridged_ADC Dual Michael Addition Bis_sulfone Bis-sulfone Linker Bis_sulfone->Rebridged_ADC Antibody_thiol Antibody with Free Thiol (-SH group) Maleimide_ADC Thioether-linked ADC Antibody_thiol->Maleimide_ADC Michael Addition Maleimide_linker Maleimide Linker Maleimide_linker->Maleimide_ADC Deconjugated Premature Payload Release Maleimide_ADC->Deconjugated Retro-Michael Reaction

Caption: Reaction mechanisms for disulfide rebridging with a bis-sulfone linker versus traditional maleimide conjugation.

Experimental Protocols

Protocol 1: Antibody Disulfide Rebridging with this compound

This protocol describes the generation of a homogeneous ADC with a DAR of 4 by rebridging the interchain disulfide bonds of a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-payload conjugate

  • Desalting columns

  • Reaction buffers (e.g., PBS)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to ensure complete reduction of the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation:

    • Immediately after desalting, add a 10-fold molar excess of the this compound-payload conjugate to the reduced antibody.

    • Incubate the reaction mixture at room temperature for 12-16 hours with gentle agitation.

  • Purification:

    • Purify the resulting ADC from excess linker-payload conjugate using a desalting column or size-exclusion chromatography.

    • Characterize the purified ADC for DAR, aggregation, and purity using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.

Protocol 2: Maleimide-Based Conjugation to Cysteine Residues

This protocol outlines the standard procedure for conjugating a maleimide-linker payload to free cysteine residues on an antibody.

Materials:

  • Monoclonal antibody with available cysteine residues in PBS, pH 6.5-7.5.

  • Maleimide-linker payload dissolved in a suitable organic solvent (e.g., DMSO).

  • Desalting columns.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a buffer at the optimal pH range of 6.5-7.5 for the maleimide-thiol reaction. If necessary, perform a buffer exchange.

    • If starting with disulfide bonds, reduce them as described in Protocol 1.

  • Conjugation:

    • Add a 5- to 20-fold molar excess of the maleimide-linker payload solution to the antibody solution. The final concentration of the organic solvent should typically be below 10%.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.

    • Purify the ADC using a desalting column or other appropriate chromatographic methods to remove unreacted linker-payload and quenching agent.

    • Characterize the ADC for DAR, purity, and aggregation.

In Vivo Implications and Future Directions

The enhanced stability of ADCs constructed with this compound has significant in vivo implications. A more stable ADC translates to a longer circulation half-life, reduced premature payload release, and consequently, a lower potential for off-target toxicities.[2] This improved therapeutic index is a key objective in the development of next-generation ADCs.[9]

While maleimide linkers have been foundational in the field of ADCs, the drive for safer and more effective therapies necessitates the adoption of more stable and homogeneous conjugation strategies. Disulfide rebridging with bis-sulfone linkers like this compound offers a robust solution to the inherent instability of maleimide-based conjugates, paving the way for the development of ADCs with superior in vivo performance.

Figure 2: Comparative Workflow and Outcomes cluster_0 Bis-sulfone Rebridging cluster_1 Maleimide Conjugation start Start: Monoclonal Antibody reduction_bs 1. Disulfide Reduction start->reduction_bs reduction_mal 1. Disulfide Reduction (if needed) start->reduction_mal conjugation_bs 2. Add Bis-sulfone Linker reduction_bs->conjugation_bs purification_bs 3. Purification conjugation_bs->purification_bs outcome_bs Outcome: Homogeneous, Stable ADC purification_bs->outcome_bs conjugation_mal 2. Add Maleimide Linker reduction_mal->conjugation_mal purification_mal 3. Purification conjugation_mal->purification_mal outcome_mal Outcome: Heterogeneous, Less Stable ADC purification_mal->outcome_mal

References

A Comparative Guide to the Efficacy of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic Acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of oncology, the design of an Antibody-Drug Conjugate (ADC) is a multi-faceted challenge where the linker—the bridge between the targeting antibody and the cytotoxic payload—plays a pivotal role in defining the therapeutic window. This guide provides an in-depth, objective comparison of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, a bis-sulfone linker, against other prevalent linker technologies. We will delve into the mechanistic underpinnings, supported by experimental data, to illuminate the advantages this linker offers in terms of homogeneity, stability, and ultimately, therapeutic efficacy.

The Criticality of the Linker in ADC Design

An ideal ADC linker must strike a delicate balance: it needs to be robust enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to efficiently liberate the cytotoxic agent within the target tumor cell.[1][2][3] The evolution of linker technology from first-generation, often unstable linkers to third-generation strategies has been driven by the pursuit of this equilibrium, significantly enhancing the safety and performance of ADCs.[3][4] This guide will focus on a third-generation approach: the use of bis-sulfone chemistry for site-specific conjugation.

Unveiling this compound: A Bis-Sulfone Linker

This compound, also known as Bis-sulfone Acid, is a covalent linker characterized by a free carboxylic acid and two tosyl groups.[5][6][7][8] Its primary application in ADC development is as a disulfide re-bridging agent. The process begins with the selective reduction of the antibody's interchain disulfide bonds, exposing free thiol groups. The two tosyl groups of the linker are then displaced by two of these thiols via a Michael addition, forming a stable covalent bridge.[5][6][7] This "stapling" of the reduced cysteine residues offers a significant advantage in producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[9][10]

The free carboxylic acid on the linker serves as the attachment point for the payload, typically through the formation of an amide or ester bond.[5][7] It is important to note that this linker is often part of a larger, multi-component system. For instance, it has been utilized in a drug-linker conjugate that includes a polyethylene glycol (PEG) spacer for improved solubility, a cathepsin-cleavable valine-citrulline (Val-Cit) peptide for controlled payload release, and the potent anti-mitotic agent monomethyl auristatin E (MMAE) as the payload.[9][10][11][12]

Comparative Analysis with Alternative Linker Technologies

To fully appreciate the efficacy of this compound, a comparison with other widely used linker technologies is essential.

Homogeneity: A Leap Beyond Traditional Methods

Traditional ADC production methods often rely on the random conjugation of payloads to lysine residues or the reduction of all interchain disulfides followed by conjugation with maleimide-based linkers.[][14] This results in a heterogeneous mixture of ADCs with varying DARs, which can complicate manufacturing and lead to unpredictable pharmacokinetics.[]

In contrast, the bis-sulfone linker facilitates a site-specific conjugation strategy.[9] By re-bridging the native interchain disulfide bonds, it ensures a more uniform DAR, typically DAR4 for an IgG1 antibody. This homogeneity is a critical quality attribute that contributes to a more predictable safety and efficacy profile.[9]

FeatureBis-Sulfone LinkerMaleimide Linker (Cysteine Conjugation)Lysine Conjugation
Conjugation Site Re-bridged interchain cysteinesReduced interchain cysteinesSurface-exposed lysines
Homogeneity (DAR) High (e.g., DAR4)[9]Moderate (mixture of DARs 0-8)[1]Low (highly heterogeneous)[14]
Control over DAR High[9]ModeratePoor[14]
Stability: A Wider Therapeutic Window

The stability of the linker in plasma is paramount to preventing premature payload release and the associated off-target toxicities.[][16][17] Maleimide-based linkers, while widely used, are susceptible to a retro-Michael reaction, leading to thioether exchange with serum proteins like albumin and premature deconjugation.[1][5][18]

The sulfone-thioether bond formed by the bis-sulfone linker demonstrates significantly improved stability in human plasma.[5][11][18] This enhanced stability can lead to a wider therapeutic window by ensuring that the cytotoxic payload remains attached to the antibody until it reaches the tumor, thereby minimizing systemic toxicity.[11]

Experimental Protocols

To provide a practical framework for evaluating these linkers, the following are detailed, representative protocols for ADC conjugation, stability assessment, and in vitro efficacy.

Protocol 1: ADC Conjugation with this compound

This protocol outlines the steps for conjugating a payload to an antibody using the bis-sulfone linker.

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a specific molar excess to selectively reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Linker-Payload Activation:

    • Activate the carboxylic acid of the this compound-payload conjugate using a standard coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Conjugation Reaction:

    • Add the activated bis-sulfone linker-payload to the reduced antibody solution.

    • Incubate at room temperature for 2-4 hours.

  • Quenching and Purification:

    • Quench any unreacted linker-payload with a molar excess of a quenching agent like N-acetylcysteine.

    • Purify the resulting ADC using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Protein A affinity chromatography, to remove unconjugated payload, excess reagents, and aggregates.

Protocol 2: Plasma Stability Assay

This assay compares the stability of ADCs constructed with different linkers in human plasma.

  • Incubation:

    • Incubate the bis-sulfone ADC and a maleimide-ADC (as a comparator) in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Sample Preparation:

    • At each time point, capture the ADC from the plasma using an anti-human IgG affinity resin.

    • Elute the captured ADC.

  • Analysis by HIC-HPLC:

    • Analyze the eluted ADC samples using Hydrophobic Interaction Chromatography (HIC).

    • Monitor the decrease in the peak corresponding to the intact ADC and the emergence of peaks corresponding to the unconjugated antibody over time to determine the rate of payload deconjugation.

Protocol 3: In Vitro Cytotoxicity Assay

This assay evaluates the potency of the ADCs against a target cancer cell line.

  • Cell Seeding:

    • Seed a cancer cell line that overexpresses the target antigen of the antibody in a 96-well plate.

    • Allow the cells to adhere overnight.

  • ADC Treatment:

    • Treat the cells with serial dilutions of the bis-sulfone ADC, the maleimide-ADC, and a non-targeting control ADC.

    • Include untreated cells and cells treated with the free payload as controls.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Viability Assessment:

    • Measure cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Workflow and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided.

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification mAb Monoclonal Antibody (IgG1) reduced_mAb Reduced Antibody (Exposed Thiols) mAb->reduced_mAb Selective Reduction ADC Homogeneous ADC (DAR4) reduced_mAb->ADC Disulfide Re-bridging TCEP TCEP TCEP->mAb linker_payload Bis-sulfone Linker-Payload linker_payload->reduced_mAb purified_ADC Purified ADC ADC->purified_ADC Removal of Impurities chromatography SEC / Protein A chromatography->ADC

Caption: Experimental workflow for preparing a homogeneous ADC using a bis-sulfone linker.

Linker_Comparison BisSulfone Bis-Sulfone Linker Homogeneity: High (DAR4) Stability: High Maleimide Maleimide Linker Homogeneity: Moderate (DAR 0-8) Stability: Moderate (Prone to exchange) Lysine Lysine Linker Homogeneity: Low (Heterogeneous) Stability: High (Amide bond) Title Linker Technology Comparison

Caption: Comparison of key attributes for different ADC linker technologies.

Conclusion

The selection of this compound as a linker in ADC development represents a sophisticated approach to overcoming the limitations of earlier conjugation technologies. Its ability to facilitate site-specific conjugation through disulfide re-bridging leads to the production of homogeneous ADCs with a controlled DAR. Furthermore, the enhanced stability of the resulting sulfone-thioether bond in plasma minimizes premature payload release, potentially widening the therapeutic window and improving the safety profile of the ADC. While the ultimate efficacy of an ADC is dependent on the interplay between the antibody, linker, and payload, the superior chemical properties of bis-sulfone linkers make them a compelling choice for the development of next-generation, highly effective, and safer targeted cancer therapies.

References

A Comparative Guide to the In Vitro and In Vivo Stability of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic Acid Conjugates and Other Sulfone-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of both efficacy and safety.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release its payload at the target site.[1][3] This guide provides an in-depth technical comparison of the stability of drug conjugates featuring sulfone-based linkers, with a focus on the chemical principles embodied by 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, and comparing their performance with other common linker technologies.

The Rationale for Sulfone-Based Linkers in Drug Conjugation

This compound is a covalent linker characterized by a carboxylic acid for payload or carrier attachment and two tosyl groups.[4] The tosyl group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions.[5][6][7] In the context of this linker, the two tosyl groups can react with nucleophiles such as the thiol groups of cysteine residues in antibodies, forming stable thioether bonds.[4] This "bis-sulfone" structure allows for the potential to "staple" or re-bridge disulfide bonds within a protein, offering a route to homogenous and stable ADCs.[1]

The core advantage of sulfone-based linkers lies in the stability of the resulting conjugate. Compared to more traditional linkers like maleimides, which can be susceptible to retro-Michael reactions leading to premature drug release, sulfone-based linkers form more robust covalent bonds, potentially leading to a wider therapeutic window.[8][]

In Vitro Stability Assessment: A Comparative Overview

The in vitro stability of a drug conjugate is a primary indicator of its potential in vivo performance. Plasma stability assays are a cornerstone of this evaluation, providing a measure of how a conjugate withstands the enzymatic and chemical environment of the bloodstream.[10][11]

Comparative In Vitro Plasma Stability Data

The following table summarizes the stability of different ADC linker technologies in human plasma. While direct data for this compound conjugates is not publicly available, data for a representative phenyloxadiazole sulfone linker demonstrates the enhanced stability of this class compared to maleimide-based linkers.[8][]

Linker TypeRepresentative ConjugateStability in Human Plasma (% Conjugate Remaining)Reference
Sulfone Trastuzumab-phenyloxadiazole sulfone~90% after 1 month[]
Maleimide Trastuzumab-maleimide<50% after 1 month[]
Valine-Citrulline Trastuzumab-vc-MMAESpecies-dependent; generally stable in human plasma but can be labile in rodent plasma[11]

Causality Behind Experimental Choices: The use of human plasma is critical for predicting clinical performance, as there can be significant inter-species differences in plasma enzyme activity.[11] The 37°C incubation temperature mimics physiological conditions. Time points are chosen to provide a kinetic profile of conjugate degradation. LC-MS/MS is the analytical method of choice due to its high sensitivity and specificity in quantifying both the intact conjugate and any released payload.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a typical procedure for assessing the in vitro plasma stability of a drug conjugate.

  • Preparation of Solutions:

    • Prepare a stock solution of the test conjugate in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human, mouse, and rat plasma (from at least three donors each) on ice.

  • Incubation:

    • Spike the test conjugate into the plasma of each species at a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.

    • Incubate the plasma samples in a shaking water bath at 37°C.

  • Time Points:

    • Collect aliquots of the incubation mixture at specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • To quench the reaction and precipitate plasma proteins, add three volumes of ice-cold acetonitrile containing an internal standard to each aliquot.

    • Vortex the samples and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the concentration of the remaining intact conjugate at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of the remaining conjugate against time.

    • Calculate the in vitro half-life (t½) of the conjugate in the plasma of each species.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_conjugate Conjugate Stock (DMSO) incubation Spike Conjugate into Plasma (1 µM final concentration) Incubate at 37°C prep_conjugate->incubation prep_plasma Pooled Plasma (Human, Mouse, Rat) prep_plasma->incubation sampling Collect Aliquots (0, 1, 4, 8, 24, 48, 72h) incubation->sampling quenching Quench with Acetonitrile (+ Internal Standard) sampling->quenching centrifugation Centrifuge & Collect Supernatant quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Calculate Half-life (t½) lcms->data_analysis

In Vitro Plasma Stability Assay Workflow

In Vivo Stability and Pharmacokinetics: A Comparative Perspective

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug conjugate, which are collectively known as its pharmacokinetic (PK) profile.[4][12] A stable linker should result in a PK profile for the conjugated antibody that is similar to the unconjugated antibody, with a long half-life and low clearance.[13]

Comparative In Vivo Pharmacokinetic Data

The table below presents a conceptual comparison of expected pharmacokinetic parameters for ADCs with different linker technologies, based on general principles reported in the literature. Specific data for this compound conjugates is not available, but the expected profile for a stable sulfone linker is included for comparison.

Linker TypeExpected ClearanceExpected Half-life (t½)Expected Free Payload in Circulation
Sulfone (Stable) LowLong (similar to mAb)Very Low
Maleimide (Less Stable) HigherShorterLow to Moderate
Cleavable (e.g., vc) Low (for conjugate)Long (for conjugate)Low (but higher than stable linkers)

Causality Behind Experimental Choices: Rodent models (mice or rats) are commonly used for initial in vivo PK studies due to their well-characterized biology and availability. The intravenous route of administration is typical for ADCs. Blood samples are collected at various time points to capture the full concentration-time profile of the conjugate. ELISA and LC-MS/MS are used to quantify the total antibody, the conjugated antibody, and the free payload, providing a comprehensive picture of the conjugate's in vivo fate.

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol describes a representative in vivo PK study for an ADC.

  • Animal Model:

    • Use female BALB/c mice (6-8 weeks old). Allow for at least one week of acclimatization.

  • ADC Administration:

    • Formulate the ADC in a sterile, biocompatible buffer (e.g., PBS).

    • Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from a subset of mice at each time point (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168, and 336 hours) via the saphenous vein.

    • Collect the blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody Quantification (ELISA): Use a sandwich ELISA to measure the concentration of the total antibody (both conjugated and unconjugated).

    • Conjugated Antibody Quantification (ELISA): Use a capture ELISA with an anti-payload antibody to measure the concentration of the antibody-drug conjugate.

    • Free Payload Quantification (LC-MS/MS): Use a validated LC-MS/MS method to quantify the concentration of the free payload in the plasma.

  • Pharmacokinetic Analysis:

    • Analyze the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin) to determine key PK parameters (Cmax, AUC, t½, clearance, and volume of distribution).

In_Vivo_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_pk PK Analysis dosing IV Administration of ADC to Mice (e.g., 5 mg/kg) blood_sampling Serial Blood Collection (various time points) dosing->blood_sampling plasma_prep Plasma Separation (Centrifugation) blood_sampling->plasma_prep elisa_total Total Antibody (ELISA) plasma_prep->elisa_total elisa_conjugated Conjugated Antibody (ELISA) plasma_prep->elisa_conjugated lcms_payload Free Payload (LC-MS/MS) plasma_prep->lcms_payload pk_analysis Calculate PK Parameters (Cmax, AUC, t½, CL, Vd) elisa_total->pk_analysis elisa_conjugated->pk_analysis lcms_payload->pk_analysis Metabolic_Pathway cluster_stability High In Vivo Stability cluster_metabolism Metabolism & Clearance ADC Intact ADC in Circulation (Sulfone Linker) ADC_Target ADC Reaches Target Cell ADC->ADC_Target Long Circulation Time Antibody_Catabolism Antibody Catabolism (e.g., in Liver) ADC->Antibody_Catabolism Slow Clearance Linker_Metabolism Linker-Payload Metabolites ADC_Target->Linker_Metabolism Internalization & Payload Release Antibody_Catabolism->Linker_Metabolism Excretion Renal Excretion Linker_Metabolism->Excretion

References

"biological activity of compounds synthesized with 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Bis-Sulfone Linker Technology in Antibody-Drug Conjugate Development

This guide provides an in-depth technical comparison of a next-generation linker technology derived from 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid, often referred to as a bis-sulfone linker. We will explore its application in the context of antibody-drug conjugates (ADCs), focusing on the preclinical performance of NN3201, a c-Kit-targeting ADC, as a primary case study. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative advantages of this technology in creating stable and effective targeted cancer therapeutics.

Introduction: The Critical Role of the Linker in ADC Efficacy

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies, designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[1][2] The architecture of an ADC—comprising a specific monoclonal antibody, a cytotoxic payload, and a chemical linker—is a triad where each component is critical for therapeutic success. The linker, in particular, dictates the stability, pharmacokinetics, and mechanism of payload release, thereby defining the ADC's therapeutic window.[3][][5]

First-generation linkers often faced challenges with stability, leading to premature release of the payload in circulation and causing off-target toxicity.[1] This has driven the development of advanced linker technologies that offer enhanced stability and more controlled, tumor-specific drug release. One such innovation is the use of bis-sulfone reagents, derived from scaffolds like this compound, for site-specific conjugation.[6][7][8] This guide will dissect this technology, comparing its performance characteristics to more conventional linker strategies.

The Chemistry of Bis-Sulfone Linkers: A New Paradigm in Stability

The compound this compound serves as a foundational structure for a class of bis-sulfone linkers.[7][9][10] These linkers are designed to react with the thiol groups of cysteine residues that become available after the reduction of interchain disulfide bonds in a monoclonal antibody.

Unlike traditional maleimide-based linkers that attach to a single cysteine, bis-sulfone reagents "re-bridge" the disulfide bond by reacting with both cysteine thiols.[6][8][11] This creates a stable, covalent thioether linkage that not only attaches the payload but also restores the connection between the antibody's heavy and light chains.[8] This re-bridging is a key advantage, leading to several desirable properties:

  • Enhanced Stability: The resulting thioether bonds are significantly more stable in plasma compared to the adducts formed by maleimide chemistry, which can undergo retro-Michael reactions, leading to premature drug release.[6][8]

  • Homogeneity: This method allows for site-specific conjugation, resulting in a more homogeneous drug-to-antibody ratio (DAR).[6][12] A consistent DAR is crucial for predictable pharmacokinetics and a reliable dose-response relationship.

The workflow for creating an ADC using this technology, often referred to as "ThioBridge," is a multi-step process involving controlled antibody reduction followed by conjugation with the linker-payload molecule.

G cluster_0 ADC Synthesis Workflow Monoclonal Antibody (mAb) Monoclonal Antibody (mAb) Reduction Reduction Monoclonal Antibody (mAb)->Reduction TCEP or DTT Reduced mAb Reduced mAb Reduction->Reduced mAb Conjugation Conjugation Reduced mAb->Conjugation Linker-Payload Synthesis Linker-Payload Synthesis Bis-sulfone Linker-Payload Bis-sulfone Linker-Payload Linker-Payload Synthesis->Bis-sulfone Linker-Payload Bis-sulfone Linker-Payload->Conjugation Thioether bond formation Purification Purification Conjugation->Purification Homogeneous ADC Homogeneous ADC Purification->Homogeneous ADC DAR ~4

Caption: Workflow for ADC synthesis using bis-sulfone linker technology.

Case Study: NN3201, a c-Kit Targeting ADC

The principles of bis-sulfone linker technology are exemplified in the preclinical development of NN3201, a novel ADC targeting the c-Kit (CD117) receptor.[7][13][14] Overexpression and activating mutations of c-Kit are implicated in various cancers, including gastrointestinal stromal tumors (GIST) and small cell lung cancer (SCLC).[7][10][15]

NN3201 Profile:

  • Antibody: NN2101 (also known as 2G4), a fully human monoclonal antibody that binds to c-Kit with picomolar affinity.[7][14][16][17]

  • Payload: Monomethyl auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization.[7][9][10]

  • Linker: A ThioBridge® linker utilizing bis-sulfone chemistry to conjugate four molecules of MMAE (DAR of 4).[7][13][18]

Mechanism of Action

The multi-modal mechanism of action of NN3201 underscores the synergy between its components.[19]

  • Target Binding & Internalization: The NN2101 antibody selectively binds to c-Kit on the surface of tumor cells, triggering rapid internalization of the ADC-receptor complex.[7][18]

  • Signaling Inhibition: The antibody component of NN3201 competitively blocks the binding of Stem Cell Factor (SCF) to c-Kit, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[18]

  • Payload Release: Once internalized, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active MMAE payload into the cytoplasm.

  • Cytotoxicity & Bystander Effect: MMAE binds to tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[9][10] The cell-permeable nature of MMAE allows it to diffuse into adjacent tumor cells, creating a "bystander effect" that can eliminate antigen-negative cancer cells within the tumor microenvironment.[7][10][18]

G cluster_0 Tumor Cell Internalization Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE Release MMAE Release Lysosome->MMAE Release Tubulin Disruption Tubulin Disruption MMAE Release->Tubulin Disruption Bystander Killing Bystander Killing MMAE Release->Bystander Killing Diffusion to neighboring cell Apoptosis Apoptosis Tubulin Disruption->Apoptosis G2/M Arrest NN3201 ADC NN3201 ADC c-Kit Receptor c-Kit Receptor NN3201 ADC->c-Kit Receptor Binding c-Kit Receptor->Internalization Endocytosis

Caption: Mechanism of action for the c-Kit targeting ADC, NN3201.

Preclinical Efficacy: A Comparative Look

Preclinical studies demonstrate the potent and specific anti-tumor activity of NN3201 across a range of c-Kit-positive cancer models.

Cell LineCancer Typec-Kit StatusIn Vitro IC50 (nM)Reference
GIST-T1GISTActivating MutationPotent (nM range)[10][20]
GIST-430GISTImatinib-ResistantPotent (nM range)[10][18][20]
NCI-H526SCLCWild-TypePotent (nM range)[10][20]
NCI-H1048SCLCWild-TypePotent (nM range)[18]

Note: Specific IC50 values are often proprietary but are consistently reported in the nanomolar range in conference abstracts and publications.

In vivo xenograft models have corroborated these findings. NN3201 demonstrated remarkable and durable tumor growth inhibition in GIST and SCLC models, including those resistant to standard-of-care treatments like imatinib.[7][10][13][20] In some SCLC models, NN3201 showed superior efficacy compared to second-line chemotherapies such as topotecan or irinotecan.[10][20]

Comparative Analysis: Bis-Sulfone vs. Conventional Linkers

The choice of linker technology is a critical decision in ADC design. The performance of bis-sulfone linkers can be objectively compared to conventional linkers, such as those based on maleimide chemistry.

FeatureBis-Sulfone (ThioBridge) LinkerMaleimide-Based Linker (e.g., SMCC)Rationale & Implications
Stability High. Forms stable thioether bonds and re-bridges the disulfide.[6][8]Moderate. Prone to retro-Michael addition, leading to drug deconjugation.[8]Higher stability reduces off-target toxicity and may widen the therapeutic window.[]
Homogeneity (DAR) High. Site-specific conjugation at 4 interchain disulfides leads to a highly consistent DAR of 4 or 8.[6][11][12]Variable. Conjugation to surface lysines or stochastic cysteines results in a heterogeneous mixture of species (DAR 0-8).[2]A homogeneous product ensures predictable PK/PD properties and simplifies manufacturing and quality control.
Conjugation Site Interchain Cysteines (re-bridged).[8]Interchain Cysteines (single attachment) or Lysine residues.[15][21]Re-bridging maintains the structural integrity of the antibody, which may be advantageous for stability.
Payload Release Typically requires enzymatic cleavage in the lysosome (if a cleavable peptide is included).Can be cleavable (e.g., Val-Cit peptide) or non-cleavable.[3]The release mechanism is determined by spacers incorporated into the linker, not the core conjugation chemistry itself.
Clinical Precedent Emerging. Represents a next-generation technology.[11]Established. Used in several FDA-approved ADCs (e.g., Adcetris®, Kadcyla®).[3][5]Maleimide linkers are well-established but have known limitations that bis-sulfone technology aims to overcome.

Experimental Protocols for ADC Evaluation

Validating the performance of an ADC requires a cascade of robust in vitro and in vivo assays. The following are foundational protocols for assessing key ADC characteristics.[16]

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the concentration of ADC required to inhibit cell growth by 50% (IC50).

Methodology:

  • Cell Plating: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[22][23]

  • Compound Treatment: Prepare serial dilutions of the ADC in culture medium. Replace the old medium with 100 µL of the medium containing the ADC dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for a tubulin inhibitor like MMAE).[22]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the formazan crystals.[23]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the untreated control. Plot the percent viability against the log of the ADC concentration and use non-linear regression to determine the IC50 value.[23]

Protocol 2: Antibody Internalization Assay (Flow Cytometry)

This assay quantifies the rate and extent of ADC internalization into target cells.[24][25]

Methodology:

  • Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of the endosomes and lysosomes.

  • Cell Treatment: Resuspend target cells in binding buffer and incubate with the fluorescently labeled ADC on ice to allow surface binding without internalization.

  • Internalization Induction: Transfer the cells to a 37°C incubator to initiate internalization. Take aliquots of cells at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop internalization at each time point by moving cells back to ice and adding a quenching buffer to extinguish the fluorescence of any non-internalized, surface-bound ADC.

  • Data Acquisition: Analyze the fluorescence intensity of the cells from each time point using a flow cytometer.

  • Analysis: The increase in mean fluorescence intensity over time corresponds to the amount of internalized ADC.

Conclusion and Future Outlook

The use of this compound as a precursor for bis-sulfone linkers represents a significant advancement in ADC technology. As demonstrated by the robust preclinical data for NN3201, this linker chemistry enables the production of highly stable and homogeneous ADCs with potent anti-tumor activity.[7][13][26] The key advantages of enhanced stability and a consistent DAR directly address the limitations of earlier linker technologies, promising a wider therapeutic window and a more predictable clinical profile.[6][8]

While conventional linkers have paved the way for the first generation of successful ADCs, next-generation strategies like the ThioBridge technology are poised to define the future of this therapeutic modality. As NN3201 and other ADCs utilizing this technology progress through clinical trials, the field will gain a clearer understanding of their translational potential in treating challenging cancers like SCLC and GIST.

References

The Enduring Scaffold: A Comparative Guide to Benzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a foundational and remarkably versatile starting point for therapeutic innovation. Its simple, yet functionally critical, architecture—a carboxylic acid appended to a benzene ring—has given rise to a vast array of drugs spanning multiple therapeutic areas.[1][2][3] The inherent properties of this scaffold, such as its ability to engage in hydrogen bonding and its tunable electronic and lipophilic characteristics through substitution, make it a privileged structure in drug design.[1]

This guide offers an in-depth, comparative analysis of key benzoic acid derivatives, contrasting their performance and mechanisms with those of notable alternatives. We will delve into the causality behind experimental designs, present supporting data, and provide detailed protocols to empower your own research and development endeavors.

A Framework for Discovery: From Scaffold to Clinic

The journey from a simple benzoic acid core to a clinically approved drug is a multi-step process guided by the principles of structure-activity relationship (SAR). Medicinal chemists systematically modify the scaffold, adding or altering functional groups, to enhance potency, selectivity, and pharmacokinetic properties.[4] This iterative process of synthesis and biological evaluation is crucial for optimizing a lead compound.

SAR_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical & Clinical A Benzoic Acid Scaffold Selection B Library Synthesis (SAR-driven modifications) A->B Rational Design C In Vitro Screening (Target-based assays) B->C Test Activity C->B Iterate Design D Lead Optimization (ADME/Tox Profiling) C->D Identify Lead E In Vivo Efficacy (Animal Models) D->E F Clinical Trials E->F

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Anti-inflammatory Agents: The Salicylate Legacy vs. Propionic Acids

Perhaps the most famous benzoic acid derivative is acetylsalicylic acid, or aspirin. Its mechanism, the irreversible inhibition of cyclooxygenase (COX) enzymes, is a cornerstone of anti-inflammatory therapy.[5]

Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] Aspirin acts as an acetylating agent, covalently modifying a serine residue in the active site of both COX-1 and COX-2, thereby blocking their function.[5] This irreversible action, particularly on COX-1 in platelets, is unique among non-steroidal anti-inflammatory drugs (NSAIDs) and underlies its antiplatelet effects.[7] In contrast, other NSAIDs like ibuprofen, a propionic acid derivative, are reversible, competitive inhibitors of the COX enzymes.[5][8]

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) At site of inflammation AA->COX2 Stomach Stomach Lining Protection COX1->Stomach PGs Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Aspirin Aspirin (Irreversible) Aspirin->COX1 Inhibits Aspirin->COX2 Inhibits Ibuprofen Ibuprofen (Reversible) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Simplified mechanism of action via the cyclooxygenase (COX) pathway, showing inhibition by NSAIDs.

Comparative Performance: While both aspirin and ibuprofen are effective analgesics and anti-inflammatory agents, their profiles differ, particularly regarding gastrointestinal (GI) side effects.[9] The inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining, is a primary cause of NSAID-induced GI toxicity.[6] Studies have consistently shown that ibuprofen carries a lower risk of GI adverse events compared to aspirin.[9]

CompoundClassTarget(s)IC₅₀ COX-1 (μM)IC₅₀ COX-2 (μM)Key Feature
Aspirin Benzoic Acid DerivativeCOX-1, COX-2~10-100~200-500Irreversible Inhibitor[5]
Ibuprofen Propionic Acid DerivativeCOX-1, COX-2~13-15~10-35Reversible Inhibitor[8]
Celecoxib Selective COX-2 InhibitorCOX-2>100~0.04GI-sparing (relative to non-selective)

Note: IC₅₀ values can vary significantly based on assay conditions. The values presented are representative ranges from various studies.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric method to determine the IC₅₀ values of test compounds against COX-1 and COX-2.[10] The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate.

I. Materials & Reagents:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme solution

  • Test compound (e.g., Aspirin, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader (absorbance at 590 nm)

II. Self-Validating Assay Setup: A robust assay includes multiple controls to ensure data integrity:

  • Background Wells: Contain buffer and heme but no enzyme. This corrects for any non-enzymatic substrate oxidation.

  • 100% Initial Activity Wells (Positive Control): Contain buffer, heme, enzyme, and solvent (no inhibitor). This defines the maximum reaction rate.

  • Inhibitor Wells: Contain all reaction components plus the test compound at various concentrations.

III. Step-by-Step Methodology: [10]

  • Prepare Reagents: Dilute Assay Buffer, Heme, and enzymes to their working concentrations as per the manufacturer's instructions. Prepare serial dilutions of your test compounds.

  • Plate Setup:

    • To Background wells, add 160 µL of Assay Buffer and 10 µL of Heme.

    • To 100% Initial Activity wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (either COX-1 or COX-2).

    • To Inhibitor wells, add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of your test compound dilution.

  • Pre-incubation: Shake the plate gently and incubate for 5-10 minutes at 25°C. This allows the inhibitor to bind to the enzyme. Causality Check: For irreversible inhibitors like aspirin, this pre-incubation step is critical to allow time for the covalent modification to occur.

  • Initiate Reaction: Add 20 µL of the Colorimetric Substrate to all wells, followed immediately by 20 µL of Arachidonic Acid to initiate the reaction.

  • Read Plate: Shake the plate for a few seconds and incubate for precisely two minutes at 25°C. Read the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the average absorbance of the Background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of 100% Activity) - (Absorbance of Inhibitor)] / (Absorbance of 100% Activity) * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Agents: Classic Preservatives and Modern Antifungals

Benzoic acid and its derivatives, such as parabens (esters of p-hydroxybenzoic acid), are widely used as antimicrobial preservatives in food, pharmaceuticals, and cosmetics.[3] Their efficacy is generally dependent on the pH of the medium, as their activity is attributed to the undissociated acid molecule.

Mechanism of Action: The primary mechanism of simple benzoic acid derivatives against microbes is not target-specific. The lipophilic, undissociated acid passes through the cell membrane.[11] Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This disrupts cellular homeostasis and inhibits key metabolic processes.[11] This contrasts sharply with highly specific antibiotics, such as quinolones, which inhibit DNA gyrase.

More advanced benzoic acid derivatives have been designed to target specific fungal enzymes. For instance, some derivatives have been developed to inhibit CYP53, a fungal-specific cytochrome P450 enzyme, representing a more targeted therapeutic approach.[12]

Comparative Performance: The utility of benzoic acid as a clinical therapeutic is limited due to the high concentrations required. However, as preservatives, they are effective. Newer, rationally designed derivatives show promise as targeted antifungals.

CompoundClassPrimary UseMechanismTypical MIC Range (vs. C. albicans)
Benzoic Acid Benzoic AcidPreservativeGeneral cytoplasmic acidification, membrane disruption[11]100-1000 µg/mL
Parabens Benzoic Acid EsterPreservativeSimilar to benzoic acid, increased lipophilicity50-400 µg/mL
Fluconazole TriazoleClinical AntifungalInhibition of fungal lanosterol 14α-demethylase0.25-4 µg/mL

MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific strain and testing conditions.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen like Candida albicans.[13]

I. Materials & Reagents:

  • Fungal strain (e.g., Candida albicans)

  • RPMI 1640 liquid medium

  • Test compound and control antifungal (e.g., Fluconazole)

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader (OD at 530 nm or visual inspection)

II. Step-by-Step Methodology: [13][14][15]

  • Inoculum Preparation:

    • Grow the fungal strain in a suitable broth overnight.

    • Harvest the cells by centrifugation, wash with PBS, and resuspend in RPMI 1640 medium.

    • Adjust the cell suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. Causality Check: A standardized inoculum is critical for reproducibility, as a higher cell density can lead to falsely elevated MIC values.

  • Drug Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in RPMI 1640 medium. A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.

    • Include a positive control (e.g., Fluconazole) and a negative (growth) control containing only the inoculum in medium. A blank well with only medium should also be included.

  • Inoculation: Add the adjusted fungal inoculum to each well (except the blank). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density.

Anticancer Agents: Targeting Epigenetics with HDAC Inhibitors

In recent years, benzoic acid derivatives have emerged as important scaffolds for targeting epigenetic mechanisms in cancer, particularly as inhibitors of histone deacetylases (HDACs).[16][17] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor gene expression.[18]

Mechanism of Action: Many HDAC inhibitors share a common pharmacophore: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme. The hydroxamic acid moiety (-CONHOH) is a classic ZBG found in potent pan-HDAC inhibitors like Vorinostat (SAHA).[18] However, some newer inhibitors have incorporated a benzoic acid-based scaffold, where the carboxylate can also interact with the zinc ion and surrounding residues, often leading to different selectivity profiles.[19] For example, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor that induces cancer cell death.[16][18]

HDAC_Inhibition cluster_gene Gene Regulation HAT HAT (Acetylation) Chromatin_Open Open Chromatin (Euchromatin) HAT->Chromatin_Open HDAC HDAC (Deacetylation) Chromatin_Closed Condensed Chromatin (Heterochromatin) HDAC->Chromatin_Closed Transcription_ON Tumor Suppressor Gene Transcription Chromatin_Open->Transcription_ON Transcription_OFF Gene Silencing Chromatin_Closed->Transcription_OFF Apoptosis Apoptosis / Cell Cycle Arrest Transcription_ON->Apoptosis Inhibitor Benzoic Acid-based HDAC Inhibitor Inhibitor->HDAC Blocks

Caption: HDAC inhibition by benzoic acid derivatives promotes open chromatin, allowing transcription of tumor suppressor genes.

Comparative Performance: The key differentiator among HDAC inhibitors is their selectivity across the different HDAC isoforms. While pan-inhibitors like Vorinostat are effective, they can also have off-target effects.[19] Developing isoform-selective inhibitors is a major goal in the field, and benzoic acid derivatives offer a chemical scaffold that can be tailored for this purpose.

CompoundClassZBG / Key MoietySelectivityStatus
Vorinostat (SAHA) Hydroxamic AcidHydroxamic AcidPan-HDAC Inhibitor[19]Approved
Entinostat BenzamideAminobenzamideClass I Selective (HDAC1, 2, 3)Clinical Trials
DHBA Benzoic Acid DerivativeDihydroxybenzoic Acid-Preclinical[16][18]

Entinostat contains a 2-aminobenzamide structure, which is a derivative of benzoic acid.

Future Perspectives and Conclusion

The benzoic acid scaffold, from its humble beginnings in aspirin to its modern role in targeted cancer therapies, continues to be a pillar of medicinal chemistry.[2][4] Its synthetic tractability and favorable physicochemical properties ensure its continued relevance. Future research will likely focus on developing derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to improve efficacy and minimize side effects. The exploration of novel substitution patterns and the use of benzoic acid as a fragment in more complex molecular architectures will undoubtedly lead to the discovery of next-generation therapeutics.[4][14] This enduring scaffold is a testament to the power of a simple chemical motif to address complex biological challenges.

References

A Researcher's Guide to Leaving Groups: A Comparative Analysis of Tosylate's Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the success of many reactions hinges on the departure of a molecular fragment known as a "leaving group." A proficient leaving group is crucial for driving reactions like nucleophilic substitutions (SN1 and SN2) and eliminations forward. Among the pantheon of effective leaving groups, the tosylate (p-toluenesulfonate, OTs) group holds a prominent and versatile position. This guide provides a detailed comparative analysis of the tosylate leaving group, supported by quantitative data and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

The Foundation: What Constitutes a Good Leaving Group?

The ability of a group to leave is fundamentally tied to its stability as an independent species after detaching from the parent molecule.[1] Good leaving groups are typically weak bases, meaning they are the conjugate bases of strong acids.[1][2] This stability arises from the ability to effectively delocalize the negative charge it takes upon departure.[3][4] Factors like resonance stabilization and inductive effects play a pivotal role in conferring this stability.[2]

The tosylate anion excels in this regard. Derived from the strong acid p-toluenesulfonic acid (pKa ≈ -2.8 to -6.5), it is an exceptionally stable anion and, consequently, an excellent leaving group.[5][6][7]

Anatomy of the Tosylate Group: A Trifecta of Stability

The efficacy of the tosylate group stems from a combination of electronic and structural features:

  • Resonance Delocalization: The negative charge on the oxygen atom of the departed tosylate anion is extensively delocalized across the three oxygen atoms of the sulfonate group through resonance.[3][8] This distribution of charge prevents its concentration on a single atom, leading to significant stabilization.[3][4]

  • Inductive Effect: The electron-withdrawing nature of the sulfonyl group further helps to pull electron density away from the negatively charged oxygen, enhancing stability.

  • Steric Bulk: The presence of the toluene ring provides steric bulk, which can be advantageous in certain synthetic contexts, although the primary driver of its leaving group ability is electronic.

Quantitative Comparison: Tosylate vs. Other Common Leaving Groups

To objectively assess the tosylate group's performance, we can compare it to other widely used leaving groups, such as halides (I⁻, Br⁻, Cl⁻) and other sulfonates like mesylate (OMs) and triflate (OTf). The comparison is often based on the relative rates of reaction, typically in SN2 reactions, and the pKa of the conjugate acid.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Rate
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12 to -1356,000
Tosylate -OTs p-Toluenesulfonic Acid ~ -2.8 to -6.5 0.70
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -2.61.00
IodideI⁻Hydroiodic Acid (HI)~ -100.01
BromideBr⁻Hydrobromic Acid (HBr)~ -90.001
ChlorideCl⁻Hydrochloric Acid (HCl)~ -70.0001

Table 1: A comparative overview of common leaving groups. Relative SN2 rates are normalized to mesylate. Data compiled from multiple sources.[5][6][9]

Key Insights from the Data:

  • Sulfonates Reign Supreme: The sulfonate esters (triflate, tosylate, mesylate) are generally superior leaving groups compared to halides. This is a direct reflection of the lower basicity of their corresponding anions.[10]

  • Triflate: The Gold Standard: Triflate is an exceptionally potent leaving group, orders of magnitude more reactive than tosylate and mesylate.[5] This is due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which greatly stabilizes the resulting anion.[5]

  • Tosylate and Mesylate: The Workhorses: Tosylate and mesylate exhibit comparable and excellent leaving group abilities.[11] They are widely used due to their stability, ease of preparation from alcohols, and cost-effectiveness compared to triflates.[5][11] The choice between tosylate and mesylate often comes down to practical considerations like crystallinity of the intermediate or specific reaction conditions.

  • Halides: While good leaving groups, halides are generally less effective than sulfonates.[12] Their leaving group ability increases down the group (I⁻ > Br⁻ > Cl⁻), which corresponds to a decrease in the basicity of the halide anion.[10]

Visualizing the Mechanism: The Role of the Tosylate Group

To better understand the function of the tosylate group, let's visualize its departure in a classic SN2 reaction. The diagram below illustrates the nucleophilic attack and the subsequent stabilization of the tosylate anion.

Caption: SN2 reaction showing tosylate departure and resonance.

Experimental Protocol: Comparing Solvolysis Rates of an Alkyl Tosylate and an Alkyl Bromide

A common method to experimentally quantify leaving group ability is through solvolysis reactions, where the solvent acts as the nucleophile.[5] By measuring the reaction rates under identical conditions, a direct comparison can be made.[13]

Objective: To compare the rate of solvolysis of 2-bromooctane and 2-octyl tosylate in 50% aqueous trifluoroethanol (TFE).

Methodology:

  • Preparation of Substrates:

    • Synthesize 2-octyl tosylate from 2-octanol and tosyl chloride in the presence of a base like pyridine.

    • Ensure high purity of both 2-bromooctane and the synthesized 2-octyl tosylate through purification techniques like column chromatography.

  • Reaction Setup:

    • Prepare a stock solution of 50% (v/v) TFE in UHQ water.

    • For each substrate, prepare a reaction mixture by dissolving a precise amount (e.g., 0.01 M) in the TFE/water solvent system in a thermostatted vessel at a constant temperature (e.g., 25°C).

  • Kinetic Monitoring:

    • The progress of the solvolysis reaction can be monitored by measuring the increase in the concentration of the acid byproduct (HBr or TsOH) over time.

    • This is often achieved by using an indicator or by measuring the change in conductivity of the solution.

    • Alternatively, aliquots can be taken at regular intervals, the reaction quenched, and the amount of remaining substrate analyzed by a suitable technique like HPLC or GC.[14]

  • Data Analysis:

    • The reaction is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting ln([Substrate]t/[Substrate]0) versus time.

    • The relative rate of solvolysis is then calculated by taking the ratio of the rate constants (ktosylate / kbromide).

Expected Outcome: The solvolysis of 2-octyl tosylate will proceed at a significantly faster rate than that of 2-bromooctane, demonstrating the superior leaving group ability of the tosylate anion.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrates 1. Synthesize & Purify 2-Octyl Tosylate & Procure 2-Bromooctane Prep_Solvent 2. Prepare 50% TFE/Water Solvent System Setup 3. Dissolve Substrate in Solvent at 25°C Prep_Solvent->Setup Monitor 4. Monitor Reaction Progress (e.g., Conductivity or HPLC) Setup->Monitor Calc_Rate 5. Calculate First-Order Rate Constant (k) Monitor->Calc_Rate Compare 6. Determine Relative Rate (k_tosylate / k_bromide) Calc_Rate->Compare

References

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Stapled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals pioneering the next generation of therapeutics, stapled peptides represent a significant leap forward. By constraining a peptide's conformation, typically into an α-helix, stapling can dramatically improve proteolytic resistance, cell permeability, and target affinity. However, the successful synthesis of a stapled peptide is only the first step. Rigorous validation is paramount to ensure that the desired chemical modification has occurred correctly and that the resulting molecule possesses the intended structural and dynamic properties. Mass spectrometry (MS) stands as the cornerstone of this validation process, offering a suite of techniques to confirm everything from the gross molecular weight to the subtle conformational rigidification imparted by the staple.

This guide provides an in-depth comparison of mass spectrometric strategies for the validation of stapled peptides. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical tools for your research.

The Validation Workflow: A Multi-pronged Approach

The validation of a stapled peptide is not a single experiment but a systematic workflow. Each step provides a layer of evidence, building confidence in the identity, purity, and structural integrity of the molecule.

Stapled Peptide Validation Workflow cluster_0 Primary Validation cluster_1 Secondary & Functional Validation Intact_Mass Intact Mass Analysis (Confirm Gross Structure & Purity) Peptide_Mapping Peptide Mapping & MS/MS (Confirm Staple Location) Intact_Mass->Peptide_Mapping Confirms Gross Modification HDX_MS Hydrogen-Deuterium Exchange MS (Assess Conformational Rigidity) Peptide_Mapping->HDX_MS Sequence & Staple Confirmed IM_MS Ion Mobility MS (Probe Shape & Compactness) HDX_MS->IM_MS Structure-Function Insights Peptide Mapping Workflow Stapled_Peptide Stapled Peptide Denaturation Denaturation, Reduction & Alkylation Stapled_Peptide->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS1 MS1 Scan (Select Stapled Peptide Ion) LC_Separation->MS1 MS2 MS/MS Fragmentation (CID/ETD) MS1->MS2 Data_Analysis Data Analysis (Confirm Staple & Sequence) MS2->Data_Analysis

Safety Operating Guide

A Guide to the Proper Disposal of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and chemical synthesis, the responsible management of novel chemical compounds is as critical as the discoveries they enable. This guide provides a detailed, procedural framework for the safe disposal of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid (CAS No. 124243-00-1), a bifunctional covalent linker.[1] By grounding our protocols in established safety principles and regulatory standards, we aim to equip laboratory professionals with the knowledge to manage this chemical's waste stream confidently and compliantly, ensuring the safety of both personnel and the environment.

Understanding the Compound: A Hazard-Based Assessment

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are known to be skin and eye irritants.[2][3] In high concentrations or through prolonged exposure, they can pose health risks, including potential damage to organs like the lungs upon inhalation of dust.[2][3] Environmentally, benzoic acid can be harmful to aquatic life.[4] Therefore, it must not be disposed of down the drain.[5][6]

  • Tosyl Groups: The tosyl groups are significant. Tosylates are excellent leaving groups, and related compounds like tosyl chloride are classified as hazardous, requiring disposal through licensed incinerators or chemical treatment.[7] They are often corrosive and react with water.[8] The two tosyl groups in this molecule are designed to be displaced by nucleophiles like thiols, indicating a high potential for reactivity.[1][9]

An SDS for a larger drug-linker conjugate containing this molecule classifies the conjugate as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects," reinforcing the need for cautious handling and disposal.[10]

Guiding Principles for Disposal

The disposal of any research chemical is governed by a hierarchy of regulations and best practices. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[12] All personnel handling this waste must be trained in hazardous chemical waste management.[13]

The core tenets for managing this waste stream are:

  • Containment: Use chemically compatible, leak-proof containers.[12][13]

  • Labeling: All waste containers must be clearly and accurately labeled.[14][15]

  • Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.[11][12][16]

  • Professional Disposal: All hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[14]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the lifecycle of this compound waste within the laboratory, from generation to pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE. Based on the hazards of its components, this should include:

  • Safety goggles with side-shields[10]

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or impervious clothing[10]

  • Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[17]

Step 2: Waste Characterization and Collection

Immediately upon generation, the waste must be characterized and collected.

  • Solid Waste:

    • Grossly Contaminated Items: Unused or expired pure compound, and items heavily contaminated (e.g., a spatula with visible clumps of powder) should be collected as solid hazardous waste.

    • Trace Contaminated Debris: Items with trace contamination (e.g., weighing paper, gloves, paper towels used for cleanup) should be collected in a designated container for "Chemically Contaminated Laboratory Debris."[17] This container must be a puncture-resistant container, appropriately lined, and must not be a biohazard bag.[11]

  • Liquid Waste:

    • Solutions: If the compound is dissolved in a solvent, the waste stream is defined by that solvent. For example, if dissolved in a halogenated solvent like dichloromethane, it must be collected in a container specifically labeled for "Halogenated Organic Waste." If in a non-halogenated solvent like DMSO, it should be collected in a "Non-Halogenated Organic Waste" container.

    • Rinsate: The first rinse of any glassware that contained the compound must be collected as hazardous waste.[11] Subsequent rinses may be managed according to institutional policy, but collecting the first rinse is critical.

Step 3: Container Selection and Labeling

Proper containment and labeling are mandated by law and are essential for safety.[15]

  • Container Choice:

    • Use containers made of a material compatible with the waste (e.g., a glass bottle for solvent waste, a sturdy plastic pail for solid debris).[13]

    • The container must have a secure, leak-proof lid.[12]

    • Keep containers closed at all times except when adding waste.[11][13]

  • Labeling Procedure:

    • Obtain a "Hazardous Waste" label from your institution's EHS department.[14]

    • Affix the label to the container before the first drop of waste is added.[14]

    • On the label, clearly write the full chemical name: "This compound ".

    • If it is a mixture (e.g., in a solvent), list all constituents and their approximate percentages.[16]

    • Indicate the relevant hazards (e.g., Irritant, Environmental Hazard).

Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][16]

  • Location: The SAA should be under the control of laboratory personnel, away from sinks or floor drains.[13]

  • Segregation: Store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[11][12] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents and bases, which can react with benzoic acid and tosyl compounds.[6][8]

  • Inspection: The SAA must be inspected weekly to check for container leakage or deterioration.[16]

Step 5: Arranging for Disposal

Once the waste container is full or you have finished the project, arrange for its removal.

  • Do not overfill containers. Leave at least 10% headspace to allow for expansion.

  • Follow your institution's specific procedures to request a waste pickup from the EHS office.[11] This typically involves an online request system.

  • Ensure the label is complete and legible before the scheduled pickup.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill. For a solid, gently cover with an absorbent material to avoid raising dust.[6] For a liquid, use a chemical spill kit or absorbent pads.

    • Carefully collect the spilled material and absorbent using non-sparking tools and place it in your hazardous waste container.[8]

    • Decontaminate the area with a suitable solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.[10]

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[11]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10] Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][10]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_generation Waste Generation & Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_storage Storage & Disposal Start Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid Solid Waste (e.g., powder, contaminated items) Waste_Type->Solid Solid Liquid Liquid Waste (e.g., solutions, rinsate) Waste_Type->Liquid Liquid Sharps Contaminated Sharps (e.g., needles, broken glass) Waste_Type->Sharps Sharps Solid_Container Collect in Labeled 'Solid Chemical Waste' Container Solid->Solid_Container Solvent_Type Identify Solvent Liquid->Solvent_Type Sharps_Container Collect in Labeled 'Chemically Contaminated Sharps' Container Sharps->Sharps_Container Store_SAA Store Securely in SAA (Secondary Containment, Segregated) Solid_Container->Store_SAA Halogenated Collect in Labeled 'Halogenated Waste' Container Solvent_Type->Halogenated Halogenated NonHalogenated Collect in Labeled 'Non-Halogenated Waste' Container Solvent_Type->NonHalogenated Non-Halogenated Halogenated->Store_SAA NonHalogenated->Store_SAA Sharps_Container->Store_SAA Request_Pickup Container Full? Request EHS Pickup Store_SAA->Request_Pickup Disposal Disposal by Licensed Hazardous Waste Vendor Request_Pickup->Disposal Yes

Caption: Disposal workflow for generated waste.

References

A Researcher's Guide to the Safe Handling of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid. The protocols outlined herein are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.

Understanding the Compound: A Hazard and Reactivity Profile

  • Tosyl Groups: Tosylates are known to be good leaving groups in nucleophilic substitution reactions. While this reactivity is useful in synthesis, it also indicates that the compound may react with strong nucleophiles. Tosylates can be sensitive to heat and moisture, potentially leading to decomposition.[1] Upon heating, they can produce toxic and corrosive fumes, including sulfur oxides.

  • Carboxylic Acid Group: The benzoic acid moiety confers acidic properties to the molecule. While generally considered weak acids, carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[2] They will react with bases in a neutralization reaction.

  • Solid Form: As a solid, this compound may exist as a powder. Finely dispersed powders can form explosive mixtures with air and pose an inhalation hazard.[3]

Inferred Hazards: Based on its structure, this compound should be treated as a substance that is:

  • Harmful if swallowed.

  • A potential skin and eye irritant/corrosive.

  • A potential respiratory tract irritant.

  • Potentially reactive with strong bases and nucleophiles.

  • Likely to be harmful to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure during all stages of handling.

Hazard CategoryRecommended Personal Protective Equipment (PPE)Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a risk of splashing. A face shield worn over goggles is recommended when handling larger quantities or during procedures with a high splash potential.Protects against accidental splashes of the compound, which could cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[4] For extended contact or when handling solutions, heavier-duty gloves such as neoprene or butyl rubber should be considered.[5][6] Always inspect gloves for defects before use and change them immediately upon contamination.Prevents skin contact, which can lead to irritation or absorption of the chemical. Different glove materials offer varying levels of protection against different chemicals; selecting the appropriate glove is crucial.[5]
Body Protection A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes must be worn at all times in the laboratory.[7] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Protects the skin from spills and splashes. Ensures no exposed skin on the arms, legs, or feet.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[3] If a fume hood is not available for a specific procedure, or if there is a potential for aerosol generation that cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires enrollment in a respiratory protection program with medical evaluation and fit testing.[8]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[6]

Diagram: PPE Decision Workflow

PPE_Workflow start Handling this compound weighing Weighing Solid start->weighing solution Preparing/Handling Solution start->solution large_scale Large Scale or High Splash Potential start->large_scale fume_hood Work in Chemical Fume Hood weighing->fume_hood solution->fume_hood large_scale->fume_hood ppe_solid Required PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_solid ppe_solution Required PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_solution ppe_high_risk Required PPE: - Goggles & Face Shield - Neoprene/Butyl Gloves - Chemically Resistant Apron - Lab Coat fume_hood->ppe_high_risk Disposal_Workflow start Generation of Waste (Solid, Liquid, Contaminated PPE) segregate Segregate Waste Streams start->segregate solid_waste Solid Waste (Unused compound, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste ppe_waste Contaminated PPE (Gloves, wipes) segregate->ppe_waste collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid neutralize_check Is neutralization feasible and safe for the liquid stream? liquid_waste->neutralize_check collect_ppe Collect in Labeled Solid Waste Container ppe_waste->collect_ppe disposal Arrange for disposal by Environmental Health & Safety (EHS) or licensed contractor collect_solid->disposal collect_liquid Collect in Labeled Hazardous Liquid Waste Container (Note incompatibilities) collect_liquid->disposal collect_ppe->disposal neutralize_check->collect_liquid No neutralize Neutralize with a weak base (e.g., sodium bicarbonate) if permissible by facility neutralize_check->neutralize Yes neutralize->collect_liquid

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.